molecular formula C10H8N2O3 B1465092 methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190322-90-7

methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B1465092
CAS No.: 1190322-90-7
M. Wt: 204.18 g/mol
InChI Key: KERXVNUPNCNJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate ( 1190322-90-7) is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and drug discovery research. This multifunctional heteroaromatic molecule features both a formyl group and a methyl ester on its pyrrolo[3,2-b]pyridine core, making it a valuable scaffold for constructing more complex structures through various synthetic transformations. Compounds based on the 1H-pyrrolo[3,2-b]pyridine scaffold are of significant research interest. Specifically, the ester derivative of this core structure has been identified as a reagent in the synthesis of azetidinylpiperidine derivatives, which are investigated as potent monoacylglycerol lipase (MAGL) inhibitors . MAGL is a key therapeutic target for the treatment of inflammatory pain, positioning this chemical class as a valuable template for developing new neuroactive agents . This product is intended for research purposes as a key intermediate. It is strictly for laboratory use and is not suitable for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-8-9(12-3-6)7(5-13)4-11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERXVNUPNCNJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to function as a bioisostere, interacting with a wide array of biological targets. Derivatives of this scaffold have shown promise as inhibitors of various kinases, positioning them as valuable candidates for the development of novel therapeutics in oncology, immunology, and neurodegenerative diseases.[1][2] Specifically, the introduction of a formyl group at the 3-position and a carboxylate at the 6-position furnishes a highly functionalized molecule, methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, which serves as a versatile intermediate for further chemical elaboration and the generation of compound libraries for high-throughput screening.

This technical guide provides a comprehensive overview of a proposed synthetic route to this compound, offering detailed experimental protocols, mechanistic insights, and practical considerations for researchers in the field.

Strategic Approach to the Synthesis

The synthesis of this compound can be approached through a multi-step sequence, commencing with a suitably substituted pyridine precursor. A logical and efficient strategy involves the initial construction of the core pyrrolo[3,2-b]pyridine ring system, followed by sequential functionalization. An alternative, more direct approach begins with a commercially available, pre-formed pyrrolo[3,2-b]pyridine intermediate.

Primary Synthetic Pathway: De Novo Construction

Our proposed primary route begins with the synthesis of the key intermediate, methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, followed by a regioselective formylation.

Primary Synthetic Pathway A Substituted Nitropyridine B 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid A->B Bartoli Indole Synthesis C Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate B->C Esterification D This compound C->D Vilsmeier-Haack Formylation

Caption: Primary synthetic pathway for this compound.

Alternative Synthetic Pathway: Late-Stage Formylation

Given the commercial availability of methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a more direct two-step synthesis is also presented. This is often the more practical approach in a drug discovery setting where rapid access to derivatives is paramount.

Alternative Synthetic Pathway C Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Commercially Available) D This compound C->D Vilsmeier-Haack Formylation

Caption: Alternative, expedited synthesis from a commercially available intermediate.

Detailed Experimental Protocols and Mechanistic Insights

The following sections provide detailed, step-by-step procedures for the synthesis of this compound. The protocols are based on established chemical transformations and adapted for this specific target molecule.

Step 1: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid via Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for constructing the indole nucleus from an ortho-substituted nitroarene and a vinyl Grignard reagent.[3][4] This reaction is particularly advantageous for the synthesis of 7-substituted indoles, which are often difficult to access via classical methods. The presence of a substituent ortho to the nitro group is crucial for the success of the reaction.

Reaction Scheme:

Starting Material: 2-Methyl-3-nitropyridine-5-carboxylic acid Product: 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid

Protocol:

  • Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (3.0 eq.). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of vinyl bromide (3.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Bartoli Reaction: Cool the freshly prepared vinylmagnesium bromide solution to -40 °C in a dry ice/acetone bath. To this, add a solution of 2-methyl-3-nitropyridine-5-carboxylic acid (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below -30 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid.

Mechanistic Rationale: The reaction proceeds through the initial addition of the vinyl Grignard reagent to the nitro group, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the indole core.

Step 2: Esterification of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid

The conversion of the carboxylic acid to its corresponding methyl ester is a standard transformation. Acid-catalyzed esterification (Fischer esterification) is a common and effective method.[6][7]

Reaction Scheme:

Starting Material: 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid Product: Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Protocol:

  • Reaction Setup: To a solution of 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (1.0 eq.) in anhydrous methanol, add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at 0 °C.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography if necessary.

Table 1: Summary of Materials for Steps 1 and 2

StepStarting MaterialKey ReagentsProduct
12-Methyl-3-nitropyridine-5-carboxylic acidVinylmagnesium bromide, THF1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
21H-Pyrrolo[3,2-b]pyridine-6-carboxylic acidMethanol, Sulfuric acidMethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Step 3: Vilsmeier-Haack Formylation of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). The pyrrole ring of the pyrrolo[3,2-b]pyridine system is highly activated towards electrophilic substitution at the 3-position.

Reaction Scheme:

Starting Material: Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate Product: this compound

Protocol:

  • Formation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0-5.0 eq.) to 0 °C. To this, add phosphorus oxychloride (1.5-2.0 eq.) dropwise with vigorous stirring. After the addition, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Addition of Substrate: Dissolve methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1.0 eq.) in anhydrous DMF and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide or sodium carbonate.

  • Isolation and Purification: The product may precipitate out of the solution upon basification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Mechanism of the Vilsmeier-Haack Reaction:

Vilsmeier-Haack Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier_Reagent DMF->Vilsmeier_Reagent + POCl3 Pyrrolopyridine Pyrrolopyridine Sigma_Complex Sigma_Complex Pyrrolopyridine->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium_Salt Sigma_Complex->Iminium_Salt - H+ Final_Product Final_Product Iminium_Salt->Final_Product + H2O - Me2NH - H+

Caption: Key stages of the Vilsmeier-Haack formylation mechanism.

Characterization of the Final Product

The structure of the final product, this compound, should be confirmed by standard analytical techniques.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - A singlet for the aldehyde proton (CHO) around δ 9.8-10.2 ppm. - A singlet for the pyrrole N-H proton (if not exchanged) at δ 11.0-12.0 ppm. - Aromatic protons on the pyrrolo[3,2-b]pyridine core in the range of δ 7.0-8.5 ppm. - A singlet for the methyl ester protons (OCH₃) around δ 3.9-4.1 ppm.
¹³C NMR - A signal for the aldehyde carbonyl carbon around δ 185-195 ppm. - A signal for the ester carbonyl carbon around δ 160-170 ppm. - Signals for the aromatic carbons of the heterocyclic core in the range of δ 100-150 ppm. - A signal for the methyl ester carbon around δ 50-55 ppm.
Mass Spec. Expected [M+H]⁺ at m/z corresponding to the molecular weight of C₁₀H₈N₂O₃.
IR - A strong C=O stretching frequency for the aldehyde around 1680-1700 cm⁻¹. - A strong C=O stretching frequency for the ester around 1710-1730 cm⁻¹. - An N-H stretching frequency around 3200-3400 cm⁻¹.

Conclusion and Future Perspectives

This technical guide outlines a robust and adaptable synthetic strategy for the preparation of this compound. The presented protocols, grounded in well-established organic chemistry principles, provide a clear pathway for researchers to access this valuable building block. The strategic use of the Bartoli indole synthesis and the Vilsmeier-Haack formylation ensures an efficient construction of the desired molecular architecture. The alternative pathway, leveraging a commercially available starting material, offers an expedited route for rapid analogue synthesis. The continued exploration of the chemical space around the 1H-pyrrolo[3,2-b]pyridine scaffold, facilitated by the availability of versatile intermediates such as the title compound, holds significant promise for the discovery of next-generation therapeutics.

References

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new, general method for the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132. [Link]

  • Dobbs, A. P. (2001). A new modification of the Bartoli indole synthesis. The Journal of Organic Chemistry, 66(2), 638-641. [Link]

  • Ivonin, S. P., Voloshchuk, V. V., Stepanova, D. S., Ryabukhin, S. V., & Volochnyuk, D. M. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Kuduk, S. D., et al. (2005). 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor. Bioorganic & Medicinal Chemistry Letters, 15(7), 1995-1999. [Link]

  • O'Donnell, C. J., et al. (2006). 1H-Pyrrolo[2,3-b]pyridines.
  • Rajput, S. S., & Singh, A. K. (2012). A Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]

  • Wiley, R. H., & Smith, N. R. (1951). Esterification of Pyridine Carboxylic Acids. Journal of the American Chemical Society, 73(8), 3797-3799. [Link]

  • Wikipedia. Bartoli indole synthesis. [Link]

  • Wikipedia. Vilsmeier-Haack reaction. [Link]

Sources

Spectroscopic Characterization of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed predictive analysis of the spectroscopic data for methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate , a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the scarcity of published experimental data for this specific molecule, this document serves as an in-depth, experience-driven resource for researchers synthesizing or working with this compound and its analogs. The predicted data herein are based on established principles of spectroscopic interpretation and analysis of closely related structures.

The pyrrolo[3,2-b]pyridine scaffold is a significant pharmacophore found in a variety of biologically active molecules, including kinase inhibitors. The introduction of formyl and methyl carboxylate functionalities at the 3- and 6-positions, respectively, is anticipated to modulate the electronic and steric properties of the core structure, making a thorough spectroscopic characterization essential for unequivocal structure elucidation and for establishing a baseline for future analytical work.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The structure of this compound is presented below, highlighting the key functional groups that will be the focus of our spectroscopic analysis.

Figure 1: Molecular Structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, along with the rationale for these predictions.

Experimental Protocol: NMR Spectroscopy

A robust NMR protocol is crucial for obtaining high-quality, reproducible data.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will influence the chemical shifts of labile protons (e.g., N-H).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HN1-HThe pyrrole N-H proton is expected to be significantly deshielded and may exhibit broadness due to quadrupolar relaxation and exchange.
~10.1s1HC3-CHOAldehydic protons are highly deshielded and typically appear as singlets.
~8.8s1HC2-HThis proton is adjacent to a nitrogen atom and the electron-withdrawing formyl group, leading to a downfield shift.
~8.5d1HC5-HThis proton is part of the pyridine ring and is expected to be in the aromatic region, likely showing coupling to C7-H.
~8.2d1HC7-HAlso part of the pyridine ring, this proton's chemical shift is influenced by the fused pyrrole ring and the ester group.
~4.0s3HOCH₃The methyl protons of the ester group will appear as a sharp singlet.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~185C3-CHOThe aldehydic carbon is highly deshielded.
~165C6-COOCH₃The ester carbonyl carbon is also significantly deshielded.
~150C7aA quaternary carbon at the fusion of the two rings.
~145C5Aromatic carbon in the pyridine ring.
~140C3aAnother quaternary carbon at the ring fusion.
~135C2Aromatic carbon in the pyrrole ring, influenced by the adjacent nitrogen and formyl group.
~130C7Aromatic carbon in the pyridine ring.
~120C3Aromatic carbon in the pyrrole ring, attached to the formyl group.
~115C6Aromatic carbon in the pyridine ring, attached to the ester group.
~53OCH₃The methyl carbon of the ester group.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR absorption frequencies for this compound are tabulated below.

Experimental Protocol: IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan to subtract atmospheric contributions.

Predicted IR Absorption Bands
Frequency (cm⁻¹)IntensityAssignmentRationale
~3300Medium, BroadN-H stretchThe pyrrole N-H stretch is typically a broad band.
~3100-3000MediumC-H stretch (aromatic)Characteristic of C-H bonds on the aromatic rings.
~2850, ~2750WeakC-H stretch (aldehyde)The aldehydic C-H stretch often appears as a pair of weak bands (Fermi resonance).
~1720StrongC=O stretch (ester)The ester carbonyl group exhibits a strong absorption in this region.
~1680StrongC=O stretch (aldehyde)The aldehyde carbonyl stretch is also a strong band, typically at a slightly lower frequency than the ester.
~1600-1450Medium-StrongC=C and C=N stretches (aromatic)These bands arise from the vibrations of the fused aromatic ring system.
~1250StrongC-O stretch (ester)The C-O single bond stretch of the ester is a prominent feature.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry

Instrumentation:

  • A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • If possible, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₀H₈N₂O₃, with a monoisotopic mass of 204.0535 g/mol .

  • Molecular Ion Peak [M+H]⁺: m/z ≈ 205.0613

Predicted Fragmentation Pathway: A plausible fragmentation pathway for the protonated molecule is outlined below. The initial loss of small, stable molecules is a common feature in the mass spectra of such compounds.

Fragmentation_Pathway M [M+H]⁺ m/z = 205 F1 [M+H - CO]⁺ m/z = 177 M->F1 - CO (from formyl) F2 [M+H - OCH₃]⁺ m/z = 174 M->F2 - OCH₃ (from ester) F3 [F2 - CO]⁺ m/z = 146 F2->F3 - CO

physical and chemical properties of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Foreword: Navigating the Frontier of Novel Heterocycles

The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer unique structural and electronic properties. Among these, the pyrrolopyridine family of heterocycles has emerged as a privileged core, present in a range of biologically active compounds.[1] This guide focuses on a specific, nuanced member of this family: This compound .

Due to the novelty of this specific substitution pattern, a comprehensive body of direct experimental data is not yet publicly available. Therefore, this technical guide adopts a first-principles approach. We will begin by dissecting the foundational 1H-pyrrolo[3,2-b]pyridine core. Subsequently, we will integrate the powerful, directing influence of the 3-formyl and 6-carboxylate substituents to build a robust, predictive profile of the target molecule's properties. This document is designed not as a static data sheet, but as a practical and theoretical manual for the researcher actively working with or considering this compound for their drug discovery pipeline. We will cover its electronic nature, predictable reactivity, a plausible synthetic strategy, and, critically, the detailed experimental protocols required to validate these predictions in the laboratory.

Molecular Architecture and Identification

The foundational structure is the 1H-pyrrolo[3,2-b]pyridine, a fused bicyclic system where a pyrrole ring and a pyridine ring share a C-C bond. This fusion results in a unique electronic landscape, distinct from its constituent monocycles. The target molecule is functionalized with two key electron-withdrawing groups: a formyl (aldehyde) group at the C3 position of the pyrrole ring and a methyl carboxylate (ester) group at the C6 position of the pyridine ring.

Caption: Molecular Structure of the Target Compound.

Table 1: Core Molecular Identifiers

PropertyValueSource (for Core Scaffold)
Molecular Formula C₁₀H₈N₂O₃-
Molecular Weight 204.18 g/mol -
CAS Number Not available-
Core Scaffold 1H-pyrrolo[3,2-b]pyridine
Core CAS Number 272-49-1

Physicochemical Properties: A Predictive Analysis

The physical properties of a molecule are paramount in drug development, governing its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of direct experimental data, we can predict these properties based on the structure. The presence of two polar, electron-withdrawing groups on a moderately polar core suggests a compound with limited aqueous solubility and a high melting point due to strong intermolecular interactions.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale & Significance in Drug Discovery
Topological Polar Surface Area (TPSA) 78.47 ŲIndicates potential for moderate cell permeability. TPSA is a key predictor of oral bioavailability.
logP (Octanol/Water Partition Coeff.) ~1.5 - 2.0Suggests a balance between hydrophilicity and lipophilicity, crucial for membrane passage without excessive sequestration in fatty tissues.
Hydrogen Bond Donors 1 (Pyrrole N-H)The N-H group can participate in hydrogen bonding, influencing solubility and target binding.
Hydrogen Bond Acceptors 3 (Aldehyde O, Ester O, Pyridine N)Multiple acceptor sites can engage with biological targets and affect solubility.
pKa (Pyrrole N-H) ~16-18 (Acidic)The N-H proton is weakly acidic and can be deprotonated by strong bases.
pKa (Pyridine N) ~1-3 (Basic)The pyridine nitrogen is weakly basic; its basicity is significantly reduced by the fused pyrrole and the electron-withdrawing ester group.
Physical Form SolidPredicted based on the rigid, planar structure and potential for strong crystal packing.

Chemical Properties and Reactivity Profile

The chemical behavior of the molecule is dictated by the interplay between the electron-rich nature of the pyrrole moiety, the electron-deficient nature of the pyridine moiety, and the strong deactivating effects of the substituents.

The Electronic Landscape

Both the formyl and methyl carboxylate groups are potent electron-withdrawing groups (EWGs) . They deactivate the aromatic system towards electrophilic aromatic substitution (EAS) by pulling electron density away from the rings through both inductive (-I) and resonance (-M) effects.[2][3]

Electronic_Effects Core 1H-pyrrolo[3,2-b]pyridine Core (Fused π-system) Reactivity Overall Ring System Deactivated towards Electrophiles Activated towards Nucleophiles Core->Reactivity Leads to Formyl 3-Formyl Group (-CHO) Strong -I, -M Effects Formyl->Core Withdraws e⁻ density Carboxylate 6-Carboxylate Group (-CO₂Me) Strong -I, -M Effects Carboxylate->Core Withdraws e⁻ density

Caption: Influence of substituents on core reactivity.

  • Pyrrole Ring (Positions 2, 3): In an unsubstituted core, this ring is electron-rich and highly reactive towards electrophiles. However, the C3-formyl group strongly deactivates this ring, making further electrophilic attack at the C2 position highly unlikely.

  • Pyridine Ring (Positions 5, 6, 7): This ring is inherently electron-deficient. The C6-carboxylate group further reduces its electron density, making it very resistant to electrophilic attack but potentially susceptible to targeted nucleophilic aromatic substitution under harsh conditions.

  • Reactivity of Functional Groups:

    • The aldehyde at C3 is a key reactive handle. It can undergo nucleophilic addition (e.g., Grignard reactions, reductive amination) and oxidation to a carboxylic acid.

    • The ester at C6 can be hydrolyzed to the corresponding carboxylic acid or converted to amides.

    • The pyrrole N-H is acidic and can be deprotonated with a strong base (e.g., NaH) to generate an anion, allowing for N-alkylation or other N-functionalization.

Proposed Synthesis and Characterization Workflow

As no direct synthesis is reported, a plausible route would involve the construction of the core followed by regioselective functionalization. A key challenge is controlling the position of substitution.

Synthesis_Workflow cluster_synthesis Proposed Synthetic Pathway cluster_characterization Structural Verification Start Appropriately Substituted Pyridine Precursor Core_Formation Ring Annulation (e.g., Fischer Indole Synthesis variant) To form 1H-pyrrolo[3,2-b]pyridine core Start->Core_Formation Formylation Regioselective Formylation at C3 (e.g., Vilsmeier-Haack Reaction) Core_Formation->Formylation Esterification Carboxylation/Esterification at C6 Formylation->Esterification Purification Chromatographic Purification (Silica Gel) Esterification->Purification Final_Product Target Molecule Purification->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR MS High-Resolution Mass Spec (HRMS) Final_Product->MS IR Infrared Spectroscopy Final_Product->IR

Caption: General workflow for synthesis and characterization.

Spectroscopic Signatures for Verification
  • ¹H NMR: Expect distinct aromatic protons. The aldehyde proton (-CHO) should appear as a sharp singlet far downfield (~9-10 ppm). The pyrrole N-H proton will be a broad singlet, also downfield. The methyl ester protons (-OCH₃) will be a sharp singlet around 3.9-4.0 ppm.

  • ¹³C NMR: The carbonyl carbons of the aldehyde and ester will be highly deshielded, appearing >160 ppm.

  • IR Spectroscopy: Look for two strong, sharp C=O stretching bands. The aldehyde carbonyl stretch is expected around 1710-1685 cm⁻¹, while the ester carbonyl stretch will be slightly higher, typically 1750-1735 cm⁻¹.[4][5] A characteristic aldehyde C-H stretch may also be visible near 2720 cm⁻¹.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass corresponding to the molecular formula C₁₀H₈N₂O₃.

Standard Operating Protocols for Physicochemical Characterization

The following section provides field-proven, step-by-step methodologies for determining the key physicochemical properties of the title compound.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Causality: This method (based on OECD Guideline 105) is the gold standard for determining the solubility of a compound in water. It establishes a true equilibrium between the solid compound and the aqueous phase, providing a definitive value essential for formulation and bioavailability studies.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, clean glass flask.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary test can determine if equilibrium is reached faster.

  • Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed to pellet all undissolved solid.

  • Sampling: Carefully extract an aliquot of the clear supernatant (the saturated aqueous solution).

  • Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The solubility is reported in units of mg/L or µM based on the measured concentration in the saturated solution.

Protocol: Determination of pKa (UV-Vis Spectrophotometric Method)

Causality: This method is ideal for compounds possessing a chromophore near the site of ionization, as the protonated and deprotonated forms will exhibit different UV-Vis absorption spectra.[6] It allows for the precise determination of the ionization constant, which governs a compound's charge state at different physiological pH values.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Buffer Preparation: Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12).

  • Sample Preparation: Add a small, constant amount of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but varying pH.

  • Spectral Acquisition: Record the full UV-Vis absorption spectrum (e.g., 200-500 nm) for each sample.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation.

    • The pKa is the pH value at the inflection point of the curve, where the concentrations of the protonated and deprotonated species are equal.[7][8]

Conclusion and Future Directions

This compound represents a molecule of significant interest, built upon a medicinally relevant scaffold and functionalized with reactive groups that serve as handles for further chemical exploration.[9][10] While direct experimental data remains to be published, this guide provides a robust framework for understanding its properties based on established chemical principles. Its predicted physicochemical profile suggests it is a viable candidate for drug discovery programs, and the protocols outlined herein provide a clear path for its empirical characterization. The true value of this compound will be unlocked through its synthesis and subsequent biological evaluation, for which this document serves as a foundational resource.

References

  • A. V. M. S. L. N. D. P. K. Varma, "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics," RSC Advances, vol. 5, no. 20, pp. 15233–15266, 2015.
  • "16.4: Substituent Effects in Substituted Aromatic Rings," Chemistry LibreTexts, 2022. [Online]. Available: [Link].

  • H. J. Kim et al., "Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor," Bioorganic & Medicinal Chemistry Letters, vol. 29, no. 12, pp. 1515-1520, 2019.
  • A. V. Gulevskaya et al., "Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2," Molecules, vol. 27, no. 1, p. 257, 2022.
  • X. Wang et al., "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 37, no. 1, pp. 1386-1398, 2022.
  • K. M. K. Swamy et al., "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives," Pharmaceuticals, vol. 14, no. 4, p. 354, 2021.
  • "Activating and Deactivating Groups In Electrophilic Aromatic Substitution," Master Organic Chemistry, 2017. [Online]. Available: [Link].

  • Y. Wang et al., "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors," RSC Medicinal Chemistry, vol. 12, no. 6, pp. 953-965, 2021.
  • "1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid," PubChem. [Online]. Available: [Link].

  • B. C. Smith, "The C=O Bond, Part VI: Esters and the Rule of Three," Spectroscopy, 2018.
  • R. D. Scott, H. Ueno, and D. E. Metzler, "Pyrrolopyridine derivatives from pyridoxal 5'-sulfate," Biochemistry, vol. 21, no. 21, pp. 5213-5219, 1982.
  • "Spectrophotometric Determination Of The Pka Of Bromothymol Blue," Truman St
  • "Electrophilic arom
  • "Standard Test Method for Measurements of Aqueous Solubility," ASTM Intern
  • M. T. W. Hearn and K. T. Tan, "Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles," Journal of the Chemical Society, Perkin Transactions 2, pp. 1565-1569, 1976.
  • L. E. Vidal Salgado et al., "Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • D. Mackay, W. Y. Shiu, and R. P. Sutherland, "Calculation of Aqueous Solubility of Organic Compounds," Environmental Science & Technology, vol. 13, no. 3, pp. 333-337, 1979.
  • "12.8: Infrared Spectra of Some Common Functional Groups," Chemistry LibreTexts, 2024.
  • "Electrophilic Aromatic Substitution Mechanism," Master Organic Chemistry, 2017.
  • F. Albericio et al., "Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations," Molecules, vol. 18, no. 5, pp. 5867-5880, 2013.
  • "pH effects on absorption spectra: pKa determination by spectrophotometric method," University of Arizona.
  • "16.4: Substituent Effects in Electrophilic Substitutions," Chemistry LibreTexts, 2024.
  • "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates," Journal of Visualized Experiments.
  • "IR: aldehydes," University of Calgary.
  • "Procedure for Determining Solubility of Organic Compounds," Scribd.
  • "Experiment # 11: Spectroscopic determination of indicator pKa," University of Louisiana Monroe.

Sources

An In-depth Technical Guide to Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS No. 1015609-11-6): A Core Building Block in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, also known as Methyl 4-azaindole-6-carboxylate, is a heterocyclic compound of significant interest in modern medicinal chemistry.[1][2][3] While not a therapeutic agent itself, its true value lies in its role as a highly versatile and strategically important starting material for the synthesis of complex, next-generation drug candidates.[2][4] Its rigid, bicyclic core, featuring both a pyrrole and a pyridine ring, provides a unique three-dimensional scaffold that is amenable to functionalization, allowing chemists to construct molecules with high specificity for challenging biological targets.

This guide provides a comprehensive overview of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, moving beyond basic properties to explore its critical applications in the development of targeted inhibitors for inflammatory pain and specific cancers. We will delve into the rationale for its use in these contexts and outline the essential methodologies for its characterization, providing a framework for its effective integration into drug discovery programs.

Physicochemical Properties & Handling

A foundational understanding of a compound's properties is critical for its successful application in synthesis. The key physicochemical data for Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate are summarized below.

PropertyValueSource(s)
CAS Number 1015609-11-6[1][2][3][5][6][7]
Molecular Formula C₉H₈N₂O₂[2][3][5][6]
Molecular Weight 176.17 g/mol [2][5][6][7]
Synonyms Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, Methyl 4-azaindole-6-carboxylate[2][3]
Appearance Solid (form may vary)[7]
Purity Typically ≥97% (lot-dependent)[3][7]
Storage Store at 2-8°C in a dry, well-sealed container.[2][7]
Shipping Conditions Ambient temperature[2]

Expert Handling Insights: As a heterocyclic amine derivative, this compound should be handled with standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat). It is recommended to work in a well-ventilated fume hood. For synthetic reactions, particularly those involving strong bases like sodium hydride, ensuring an anhydrous (dry) environment is critical to prevent quenching of the base and to ensure the desired reactivity of the pyrrole nitrogen.

Application 1: A Scaffold for Monoacylglycerol Lipase (MAGL) Inhibitors

The endocannabinoid system plays a crucial role in modulating pain and inflammation. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the levels of 2-AG are elevated, leading to analgesic and anti-inflammatory effects. This makes MAGL a highly attractive therapeutic target for inflammatory pain.

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate serves as a key reagent in the synthesis of potent and selective MAGL inhibitors, specifically azetidinylpiperidine derivatives.[2] The pyrrolopyridine core acts as a rigid anchor for the molecule, correctly orienting the other functional groups to fit into the active site of the MAGL enzyme.

Conceptual Synthetic Workflow for MAGL Inhibitors

The following diagram illustrates a conceptual workflow, demonstrating how the core structure of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is elaborated to produce a complex MAGL inhibitor. This process typically involves amide bond formation followed by further modifications.

MAGL_Inhibitor_Synthesis A Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 1015609-11-6) B Hydrolysis (e.g., LiOH, H₂O/THF) A->B Step 1 C 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid B->C D Amide Coupling (e.g., HATU, DIPEA) C->D Step 2 F Azetidinylpiperidine-coupled Intermediate D->F E Azetidinylpiperidine Amine E->D G Further Functionalization (e.g., Alkylation, Arylation) F->G Step 3 H Final MAGL Inhibitor G->H

Caption: Conceptual workflow for MAGL inhibitor synthesis.

Application 2: An Intermediate for SMARCA2 Inhibitors in Oncology

The SWI/SNF chromatin remodeling complex is a key regulator of gene expression, and its subunits are frequently mutated in a wide range of human cancers. Tumors with inactivating mutations in the SMARCA4 gene often become dependent on a related protein, SMARCA2, for their survival. This creates a synthetic lethal vulnerability, where inhibiting SMARCA2 can selectively kill SMARCA4-deficient cancer cells.

A recent patent has disclosed the use of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate as a crucial intermediate in the synthesis of 1,6-naphthyridine compounds that function as potent SMARCA2 inhibitors.[4] This highlights the compound's utility in the cutting-edge field of targeted cancer therapy.

Documented Synthetic Protocol Step

The patent literature describes a specific, critical step involving the functionalization of the pyrrole nitrogen. This reaction prepares the core for subsequent elaborations.[4]

Step-by-Step Protocol:

  • Preparation: Suspend Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) to the suspension at room temperature. The evolution of hydrogen gas will be observed as the pyrrole nitrogen is deprotonated.

  • Stirring: Stir the resulting reaction mixture at room temperature for approximately 5 minutes to ensure complete deprotonation.

  • Electrophilic Addition: Add difluoromethane sulfonyl chloride (3 equivalents) to the reaction mixture.

  • Reaction: The reaction proceeds to form the N-substituted product, which is a key intermediate for building the final SMARCA2 inhibitor.

The rationale for this two-step process is clear: the pyrrole nitrogen is not sufficiently nucleophilic to react directly with the electrophile. The strong base (NaH) is required to deprotonate it, creating a highly reactive nucleophilic anion that readily attacks the sulfonyl chloride.

SMARCA2_Intermediate_Synthesis cluster_reactants Reactants cluster_process Process A Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 1015609-11-6) D 1. Deprotonation of Pyrrole-NH A->D B Sodium Hydride (NaH) in Anhydrous THF B->D C Difluoromethane sulfonyl chloride E 2. Nucleophilic Attack C->E D->E F N-functionalized Intermediate for SMARCA2 Inhibitor Synthesis E->F

Caption: Key synthetic step for SMARCA2 inhibitor intermediate.

A Framework for Comprehensive Characterization

To ensure the identity, purity, and stability of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a multi-technique analytical approach is mandatory. This self-validating system ensures that the material entering a synthetic workflow is of the highest quality, preventing downstream complications.

Structural Elucidation and Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary technique for confirming the proton environment of the molecule. The spectrum should show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a characteristic singlet for the methyl ester protons. The chemical shifts and coupling constants provide definitive proof of the isomeric structure.

    • ¹³C NMR: This technique confirms the carbon backbone of the molecule. The number of signals should correspond to the number of unique carbon atoms, and their chemical shifts will confirm the presence of the ester carbonyl, aromatic carbons, and the methyl group.

  • Mass Spectrometry (MS):

    • Rationale: MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition (C₉H₈N₂O₂) with high accuracy, leaving no doubt as to the molecular formula.[2][6]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is the gold standard for assessing the purity of a small molecule. A sample is run on a suitable column (e.g., C18) with an appropriate mobile phase. The output chromatogram should show a single major peak corresponding to the product. The area under this peak, relative to the total area of all peaks, is used to calculate the purity (e.g., >97%).

Functional Group Identification
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Rationale: FTIR is used to identify the key functional groups present in the molecule. The spectrum should exhibit characteristic absorption bands for the N-H stretch of the pyrrole, C=O stretch of the ester, and C=N/C=C stretches of the aromatic rings.

Characterization_Workflow cluster_input Sample cluster_analysis Analytical Techniques cluster_output Verified Data Sample Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 1015609-11-6) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS HPLC HPLC Sample->HPLC FTIR FTIR Spectroscopy Sample->FTIR Structure Correct Covalent Structure Isomer Confirmation NMR->Structure Formula Molecular Formula & Weight MS->Formula Purity Quantitative Purity (e.g., >97%) HPLC->Purity FunctionalGroups Presence of Key Functional Groups FTIR->FunctionalGroups

Caption: A self-validating workflow for compound characterization.

Conclusion

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS No. 1015609-11-6) is more than just a chemical intermediate; it is an enabling tool for the creation of sophisticated, targeted therapeutics. Its unique heterocyclic structure has proven valuable in the synthesis of inhibitors for both MAGL and SMARCA2, two high-impact targets in pain management and oncology, respectively.[2][4] For drug development professionals, a thorough understanding of this building block's properties, synthetic utility, and the rigorous analytical methods required for its characterization is paramount. By leveraging this knowledge, research teams can confidently and efficiently advance their programs toward the development of novel medicines.

References

  • J&K Scientific. Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | 1015609-11-6. J&K Scientific LLC. Available from: [Link]

  • Pharmaffiliates. 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid Methyl Ester. Pharmaffiliates. Available from: [Link]

  • Pharmaffiliates. 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid Methyl Ester (BSC). Pharmaffiliates. Available from: [Link]

  • Synthonix. Methyl 4-azaindole-6-carboxylate - [M1809]. Synthonix, Inc. Available from: [Link]

  • MDPI. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications. MDPI. Available from: [Link]

  • PubMed Central. Biological Activity of Naturally Derived Naphthyridines. National Center for Biotechnology Information. Available from: [Link]

  • PubMed Central. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Recent Advances in the Biological Activity of s-Triazine Core Compounds. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Isolation, Synthesis, and Biological Activity of Chlorinated Alkylresorcinols from Dictyostelium Cellular Slime Molds. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. WO2025008060A1 - 1,6-naphthridine compounds as smarca2 inhibitors useful for the treatment of smarca4 deficient cancers. Google Patents.

Sources

Elucidating the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous bioactive compounds. A detailed understanding of the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline solid-state is paramount for rational drug design, polymorphism screening, and formulation development. This guide provides a comprehensive technical overview of the methodologies for determining the crystal structure of a key derivative, methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. In the absence of a publicly available crystal structure, this document outlines a systematic approach encompassing synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD), and complementary computational analysis.

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Core

The 1H-pyrrolo[3,2-b]pyridine, also known as 5-azaindole, is an important pharmacophore due to its isosteric relationship with indole and its ability to participate in a variety of intermolecular interactions. This core is present in a range of compounds targeting diverse biological pathways. The specific substitution pattern of this compound, featuring both an electron-withdrawing formyl group and a methyl carboxylate, suggests a molecule with interesting electronic and hydrogen bonding capabilities.

Determining the precise crystal structure of this molecule is crucial for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the exact conformation of the molecule in the solid state, which can be used to validate computational models and inform the design of more potent and selective analogs.

  • Polymorphism and Pharmaceutical Development: The arrangement of molecules in the crystal lattice (polymorphism) can significantly impact a drug's physical properties, including solubility, dissolution rate, and stability.

  • Understanding Intermolecular Interactions: The crystal structure reveals the network of non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern the material's properties and can be crucial for its biological activity.

This guide will detail the necessary steps to elucidate the crystal structure of this compound, providing both theoretical background and practical protocols.

Synthesis and Crystallization: From Powder to Single Crystal

A pure, crystalline sample is the prerequisite for any successful crystal structure determination.

Proposed Synthetic Pathway

G A Substituted Pyridine Precursor B Pyrrole Ring Annulation A->B e.g., Fischer Indole Synthesis analog C Functional Group Interconversion B->C Formylation & Esterification D This compound C->D

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.

Technique Expected Observations
¹H NMR Resonances corresponding to the aromatic protons of the pyrrolo[3,2-b]pyridine core, a singlet for the formyl proton, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the pyrrole ring. The coupling patterns will be critical for confirming the substitution pattern.
¹³C NMR Signals for all unique carbon atoms, including the carbonyl carbons of the formyl and ester groups, and the carbons of the heterocyclic core.
FTIR Characteristic vibrational bands for the N-H stretch, C=O stretches of the aldehyde and ester, and aromatic C-H and C=C/C=N stretches.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the target compound (C₉H₈N₂O₃, MW: 176.17 g/mol ).
Crystallization Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of various crystallization techniques is recommended.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion (Liquid-Liquid):

    • Dissolve the compound in a good solvent (e.g., methanol) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., diethyl ether).

    • The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below to induce crystallization.

G cluster_0 Crystallization Techniques A Synthesized Compound B Solvent Screening C Slow Evaporation D Vapor Diffusion E Cooling Crystallization F Single Crystals

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline material[1][2][3].

Data Collection

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The result of the data collection is a list of reflection indices (h, k, l) and their corresponding intensities. The goal of structure solution is to determine the phases associated with these intensities, which is necessary to calculate the electron density map of the crystal.

  • Structure Solution:

    • Direct Methods: For small molecules like the one , direct methods are typically successful. These methods use statistical relationships between the reflection intensities to derive the initial phases.

    • Patterson Methods: These can be used if heavy atoms are present.

  • Structure Refinement:

    • Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization procedure.

    • In this process, the atomic coordinates, displacement parameters (which model thermal vibrations), and other parameters are adjusted to improve the agreement between the observed and calculated structure factors.

    • The quality of the final refined structure is assessed using various metrics, such as the R-factor (residual factor), goodness-of-fit (GooF), and the analysis of the residual electron density map.

G A Single Crystal B X-ray Diffraction Data Collection A->B C Data Reduction & Correction B->C D Structure Solution (Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Final Crystal Structure E->F

Computational Analysis: A Complementary Approach

Computational methods provide valuable insights that complement experimental data and can aid in structure elucidation and analysis[4][5].

Crystal Structure Prediction (CSP)

In cases where obtaining single crystals is difficult, CSP methods can be employed to predict the most likely crystal packing arrangements based on the molecule's structure. These methods use algorithms to generate a large number of plausible crystal structures and then rank them based on their calculated lattice energies[6][7][8].

Density Functional Theory (DFT) Calculations

DFT calculations can be used to:

  • Optimize the geometry of an isolated molecule to understand its preferred conformation.

  • Calculate various molecular properties, such as the electrostatic potential, which can help in understanding intermolecular interactions.

  • Simulate spectroscopic data (e.g., NMR, IR) to aid in the interpretation of experimental spectra[9].

Hirshfeld Surface Analysis

Once a crystal structure is determined, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions. The Hirshfeld surface is a way of partitioning the crystal space into regions belonging to each molecule. By mapping various properties onto this surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions.

Hypothetical Structural Analysis and Data Presentation

Based on the chemical structure of this compound, we can hypothesize some key features of its crystal structure.

  • Hydrogen Bonding: The N-H group of the pyrrole ring is a strong hydrogen bond donor, and the nitrogen atom of the pyridine ring, the oxygen of the formyl group, and the carbonyl oxygen of the ester are all potential hydrogen bond acceptors. A network of intermolecular hydrogen bonds is highly likely to be a dominant feature of the crystal packing.

  • π-π Stacking: The planar pyrrolo[3,2-b]pyridine ring system is expected to participate in π-π stacking interactions, further stabilizing the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothesized Value
Empirical Formula C₉H₈N₂O₃
Formula Weight 176.17
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁ (common for chiral molecules)
Z (molecules per unit cell) 4
Key Intermolecular Interactions N-H···N (pyrrole-pyridine), N-H···O (pyrrole-carbonyl), C-H···O, π-π stacking

Conclusion

The determination of the crystal structure of this compound is a critical step in understanding its physicochemical properties and its potential as a scaffold in drug discovery. This technical guide has outlined a comprehensive workflow, from synthesis and crystallization to state-of-the-art single-crystal X-ray diffraction and computational analysis. While obtaining high-quality single crystals can be a significant hurdle, the systematic application of the described methodologies will ultimately lead to a detailed and accurate three-dimensional model of this important molecule. The resulting structural information will be invaluable for researchers in medicinal chemistry, materials science, and pharmaceutical development.

References

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • NIH. (n.d.). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • PubMed. (2019, June 15). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Computational studies of crystal structure and bonding. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • PMC - PubMed Central. (2025, October 13). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]

  • Books. (2015, November 18). Structure prediction and its applications in computational materials design.
  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • arXiv. (n.d.). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. Retrieved from [Link]

  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • The Beran Group - UC Riverside. (2024, September 3). An Overview of Crystal Structure Prediction. Retrieved from [Link]

  • SlidePlayer. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde | C8H6N2O | CID 17981575. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-formyl-1h-pyrrolo[3,2-b]pyridine-6-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrolo[3,2-C]pyridine | C8H8N2 | CID 14361704. Retrieved from [Link]

Sources

The Therapeutic Promise of the 1H-pyrrolo[3,2-b]pyridine Scaffold: A Technical Guide to Its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of 1H-pyrrolo[3,2-b]pyridine derivatives, with a primary focus on their anticancer, kinase inhibitory, and antimicrobial properties. We will delve into the mechanisms of action, structure-activity relationships, and relevant experimental protocols, offering a comprehensive resource for researchers and drug development professionals working with this promising chemical entity.

Introduction: The Structural Significance of 1H-pyrrolo[3,2-b]pyridine

The 1H-pyrrolo[3,2-b]pyridine core is an isomeric form of indole where a nitrogen atom replaces the C7 carbon. This seemingly subtle change has profound effects on the molecule's electronic properties, hydrogen bonding capabilities, and spatial arrangement, making it an attractive scaffold for designing novel therapeutic agents. Its ability to mimic the purine core allows it to interact with a wide range of biological targets, particularly kinases. Several drugs incorporating the broader pyrrolopyridine scaffold are already in clinical use, such as the anticancer agents Vemurafenib and Pexidartinib, and the HIV treatment Fostemsavir, underscoring the therapeutic relevance of this heterocyclic system.[1]

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Derivatives of 1H-pyrrolo[3,2-b]pyridine have demonstrated potent and varied anticancer activities, targeting multiple hallmarks of cancer.

Kinase Inhibition: A Dominant Anticancer Mechanism

The inhibition of protein kinases is a cornerstone of modern oncology, and the 1H-pyrrolo[3,2-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.

Aberrant activation of the FGFR signaling pathway is a key driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[2][3] For instance, compound 4h from a reported study exhibited impressive inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[2][3] This compound was shown to inhibit the proliferation of breast cancer cells, induce apoptosis, and significantly impede cell migration and invasion.[2][3] The 7-azaindole scaffold has also been utilized to develop selective covalent inhibitors of FGFR4 for the treatment of hepatocellular carcinoma.[4]

Experimental Protocol: In Vitro FGFR Kinase Assay

A typical in vitro kinase assay to determine the IC50 values of 1H-pyrrolo[3,2-b]pyridine derivatives against FGFR would involve the following steps:

  • Reagents and Materials: Recombinant human FGFR1, FGFR2, and FGFR3 enzymes; ATP; specific peptide substrate (e.g., poly(Glu, Tyr) 4:1); test compounds (dissolved in DMSO); kinase assay buffer; and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase assay buffer, the FGFR enzyme, and the peptide substrate. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is implicated in the proliferation and survival of monocytes and macrophages and is overexpressed in several cancers.[5] Pyrrolo[3,2-c]pyridine derivatives have emerged as promising FMS kinase inhibitors.[5] In one study, a series of these compounds were evaluated, with the most potent ones exhibiting IC50 values in the nanomolar range.[5] These compounds also displayed significant antiproliferative activity against various cancer cell lines, including ovarian, prostate, and breast cancer.[5]

The versatility of the 1H-pyrrolo[3,2-b]pyridine scaffold extends to the inhibition of other kinases crucial for cancer progression:

  • DYRK Kinases: Derivatives of 7-azaindole have shown nanomolar potency against DYRK1B and DYRK2 kinases, which are involved in the progression of glioblastoma. These compounds were found to inhibit the viability, survival, migration, and invasion of glioblastoma cells.[6]

  • Haspin Kinase: 1H-pyrrolo[3,2-g]isoquinolines have been synthesized and evaluated as Haspin kinase inhibitors, with some compounds demonstrating low nanomolar potencies.[7]

  • Phosphoinositide 3-kinase (PI3K): A novel series of 7-azaindole derivatives have been discovered as potent PI3K inhibitors, targeting the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in a wide range of tumors.[8]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics.[9] One particularly potent compound, 10t , exhibited strong antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM.[9] Further studies confirmed that this compound potently inhibited tubulin polymerization, caused G2/M phase cell cycle arrest, and induced apoptosis.[9]

Diagram: Mechanism of Tubulin Polymerization Inhibition

Free Tubulin Dimers Free Tubulin Dimers Microtubule Microtubule Free Tubulin Dimers->Microtubule Polymerization Cell Division Cell Division Microtubule->Cell Division 1H-pyrrolo[3,2-b]pyridine Derivative 1H-pyrrolo[3,2-b]pyridine Derivative 1H-pyrrolo[3,2-b]pyridine Derivative->Free Tubulin Dimers Binds to Colchicine Site G2/M Arrest G2/M Arrest 1H-pyrrolo[3,2-b]pyridine Derivative->G2/M Arrest Induces Apoptosis Apoptosis G2/M Arrest->Apoptosis Leads to

Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-b]pyridine derivatives.

Acetyl-CoA Carboxylase 1 (ACC1) Inhibition

ACC1 is a key enzyme in fatty acid synthesis, a pathway often upregulated in cancer cells to support rapid proliferation. A novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative has been identified as a potent and orally available ACC1 inhibitor.[10] Oral administration of this compound significantly reduced the concentration of malonyl-CoA in xenograft tumors, demonstrating its potential as a therapeutic agent for cancer and other fatty acid-related diseases.[10]

Antimicrobial and Antiviral Activities

The pyridine nucleus is a well-established pharmacophore in the development of antimicrobial and antiviral agents.[11][12] The fusion of a pyrrole ring to the pyridine core in the 1H-pyrrolo[3,2-b]pyridine scaffold has been shown to enhance these properties.

Antibacterial Activity

Derivatives of 1H-pyrrolo[3,2-b]pyridine have demonstrated activity against resistant bacterial strains, such as E. coli.[1] While this area is less explored compared to their anticancer potential, the initial findings are promising and warrant further investigation. The structural similarity of the pyrrolopyrimidine core to purines suggests that these compounds may interfere with essential metabolic pathways in bacteria.[13]

Antiviral Activity

The broader class of pyrrolopyridines has shown antiviral activity, with Fostemsavir being a notable example in HIV treatment.[1] The structural features of the 1H-pyrrolo[3,2-b]pyridine nucleus make it a candidate for the development of novel antiviral agents against a range of viruses.

Other Therapeutic Applications

The biological activity of 1H-pyrrolo[3,2-b]pyridine derivatives is not limited to anticancer and antimicrobial effects.

  • Anti-inflammatory Activity: Given that FMS kinase inhibitors can have anti-inflammatory effects, certain 1H-pyrrolo[3,2-b]pyridine derivatives are being explored as potential treatments for inflammatory disorders like rheumatoid arthritis.[5]

  • Analgesic Activity: Some derivatives of the isomeric pyrrolo[3,4-c]pyridine have shown strong analgesic properties in preclinical models.[1]

  • Central Nervous System (CNS) Activity: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective inhibitors of phosphodiesterase 4B (PDE4B), a target for CNS diseases.[14] Additionally, 7-azaindole derivatives have been explored as potential multi-target antidepressants with affinity for the serotonin transporter.[15]

Structure-Activity Relationships (SAR)

The biological activity of 1H-pyrrolo[3,2-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

Scaffold/Derivative Target Key SAR Observations Reference
Diarylureas and amides of 1H-pyrrolo[3,2-b]pyridineAntiproliferative (Melanoma)Substituents on the terminal phenyl ring significantly influence activity. Meta-substituted derivatives are generally less active.[16][16]
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BThe size and hydrophobicity of the amide substituent are crucial for activity and selectivity over PDE4D. Tertiary amides were found to be more potent than secondary amides.[14][14]
1H-pyrrolo[3,2-b]pyridine-3-carboxamidesACC1The presence of a hydrogen bond donor and acceptor is important for inhibitory potency.[10][10]
PiperidinylpyrrolopyridinesH1 AntagonistsThe nature of the acid chain attached to the piperidine moiety is critical for in vivo duration of action and lack of sedative properties.[17][17]

Conclusion and Future Directions

The 1H-pyrrolo[3,2-b]pyridine scaffold is a versatile and privileged structure in drug discovery, with a broad spectrum of biological activities. The most significant potential of these derivatives lies in oncology, particularly as kinase inhibitors. However, their antimicrobial, anti-inflammatory, and CNS-active properties also present exciting avenues for further research and development. Future efforts should focus on optimizing the potency and selectivity of existing lead compounds, exploring novel mechanisms of action, and conducting in-depth preclinical and clinical evaluations to translate the therapeutic promise of 1H-pyrrolo[3,2-b]pyridine derivatives into novel medicines.

References

  • Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Archiv der Pharmazie, 351(11), e1800169. [Link]

  • Gawalska, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300993. [Link]

  • Barrow, J. C., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1438-1444. [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(9), 1555-1561. [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(9), 1555-1561. [Link]

  • Oh, C.-H., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(19), 5763-5767. [Link]

  • Sharma, R., et al. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(20), 3936-3965. [Link]

  • Oh, C.-H., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(17), 5649-5652. [Link]

  • Caron, J., et al. (2004). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(10), 2591-2595. [Link]

  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Kim, S. Y., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1541-1546. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • El-Adl, K., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(19), 6537. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7849-7863. [Link]

  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(2), 1-5. [Link]

  • Saify, Z. S., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 25(2), 433-438. [Link]

  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Li, D., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Journal of Medicinal Chemistry, 67(1), 1-28. [Link]

  • Wang, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Molecules, 22(10), 1667. [Link]

  • Zagórska, A., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(21), 4995. [Link]

Sources

A Technical Guide to the Solubility of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Waters of a Novel Scaffold

In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental of these is understanding its physicochemical properties, with solubility standing as a critical gatekeeper to bioavailability and, ultimately, therapeutic efficacy. This guide is dedicated to a molecule of burgeoning interest: methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. While this specific compound is not yet extensively characterized in publicly available literature, its pyrrolopyridine core is a recognized scaffold in medicinal chemistry, appearing in compounds with a range of biological activities.[1][2][3][4]

The absence of established solubility data for this compound necessitates a predictive and methodological approach. This document, therefore, serves a dual purpose. Firstly, it provides a reasoned, expert analysis of the likely solubility profile of this compound based on its structural motifs and the known behavior of related heterocycles. Secondly, and more importantly, it offers a detailed, field-proven experimental protocol for researchers to determine its solubility in a range of common laboratory solvents. This guide is structured to empower you, the researcher, scientist, or drug development professional, with both the theoretical framework and the practical tools to confidently assess the solubility of this and other novel compounds.

Deconstructing the Molecule: A Predictive Solubility Analysis

The structure of this compound is a fascinating amalgamation of functional groups that will dictate its interactions with various solvents. A thorough understanding of these components is the cornerstone of predicting its solubility.

Molecular Structure:

Solubility_Workflow start Start weigh 1. Weigh excess solid into vials start->weigh add_solvent 2. Add precise volume of solvent weigh->add_solvent equilibrate 3. Equilibrate in thermostatic shaker (e.g., 24-48h at 25°C) add_solvent->equilibrate separate 4. Separate solid phase (Centrifugation) equilibrate->separate filter 5. Filter supernatant separate->filter dilute 6. Dilute aliquot of filtrate filter->dilute analyze 7. Analyze concentration (e.g., HPLC-UV) dilute->analyze calculate 8. Calculate solubility analyze->calculate end End calculate->end

Sources

An In-depth Technical Guide to the Stability and Storage of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the pyrrolopyridine (azaindole) scaffold, it serves as a crucial building block for synthesizing complex molecules, particularly kinase inhibitors for oncology research.[1] The integrity of such a highly functionalized intermediate is paramount for the reproducibility of synthetic routes and the quality of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the compound's stability profile, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling.

Physicochemical Profile and Structural Features

Understanding the molecule's structure is fundamental to predicting its stability. The compound, with the molecular formula C₁₀H₈N₂O₃, possesses three key functional groups on a pyrrolopyridine core that dictate its chemical reactivity and susceptibility to degradation.

  • Pyrrolopyridine Core: A relatively stable aromatic system that forms the molecular backbone.

  • Formyl (Aldehyde) Group: An electron-withdrawing group that is chemically reactive and a primary site for potential degradation.

  • Methyl Ester Group: Susceptible to hydrolysis under both acidic and basic conditions.

Caption: Key physicochemical properties of the title compound.

Intrinsic Stability and Predicted Degradation Pathways

The primary stability concerns for this molecule are oxidation of the aldehyde and hydrolysis of the methyl ester. These degradation pathways are driven by common environmental factors: atmosphere, moisture, light, and temperature. While many nitrogen-rich heterocyclic esters demonstrate thermal stability up to 250°C, the presence of the formyl group introduces a significant liability.[2][3]

2.1 Oxidative Degradation The aldehyde at the C-3 position is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This reaction, which can be accelerated by light and trace metals, converts the formyl group into a carboxylic acid. This transformation fundamentally alters the molecule's reactivity and is a critical degradation pathway to control.

2.2 Hydrolytic Degradation The methyl ester at the C-6 position is vulnerable to hydrolysis, yielding the corresponding carboxylic acid. This process is catalyzed by the presence of water and is significantly accelerated under either acidic or, more notably, basic conditions. Studies on related pyrrolopyridine derivatives have shown that imide bonds within the ring structure can undergo cleavage via hydrolysis, highlighting the susceptibility of the core structure to pH extremes.[4]

2.3 Other Potential Degradations While less common under standard conditions, prolonged exposure to high heat can lead to decarboxylation or complex polymerization reactions initiated at the aldehyde. The pyrrole N-H is acidic and can participate in base-mediated reactions.

G parent This compound oxidized 3-carboxy-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Oxidation Product) parent->oxidized O₂, Light, Heat (Oxidation) hydrolyzed Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (Hydrolysis Product) parent->hydrolyzed H₂O (Acid/Base Catalyzed) (Hydrolysis)

Caption: Primary degradation pathways for the title compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of this compound, stringent storage and handling procedures are mandatory. The following recommendations are designed to mitigate the risks of oxidation and hydrolysis. For related sensitive pyrrolopyridine compounds, storage in a dry, cool, and well-ventilated area under an inert gas is standard practice.[5]

Table 1: Recommended Storage Conditions

Parameter Long-Term Storage (> 1 month) Short-Term Storage / In-Use Causality / Justification
Temperature -20°C to -80°C 2-8°C (on ice/cold block) Reduces the kinetic rate of all degradation reactions, particularly oxidation.
Atmosphere Inert Gas (Argon or Nitrogen) Tightly Sealed Container Prevents oxidation of the highly susceptible formyl group by displacing atmospheric oxygen.
Moisture Desiccated Environment Use in a low-humidity area Prevents hydrolysis of the methyl ester. Store primary container within a secondary container with desiccant.

| Light | Amber Glass Vial / Opaque Container | Protect from direct light | Minimizes light-catalyzed oxidation and other potential photolytic degradation pathways. |

Handling Best Practices:

  • Equilibration: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: When accessing the material, work quickly and, if possible, under a blanket of inert gas.

  • Resealing: After dispensing, purge the headspace of the container with argon or nitrogen before tightly resealing the cap.

  • Solvent Choice: For preparing stock solutions, use high-purity, anhydrous solvents (e.g., DMSO, DMF) to prevent hydrolysis. Prepare solutions fresh whenever possible.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for empirically confirming the predicted degradation pathways and understanding the compound's stability limits. This protocol provides a self-validating system to assess purity and identify degradants under various stress conditions, aligning with principles outlined in ICH guidelines.[6][7]

Objective: To identify the degradation products and kinetics of this compound under acid, base, oxidative, thermal, and photolytic stress.

Analytical Method: A stability-indicating HPLC-UV method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 320 nm

  • Injection Volume: 10 µL

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Condition Application:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at room temperature.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Stress: Store a solid sample and 1 mL of the stock solution at 80°C in a sealed vial.

    • Photolytic Stress: Expose a solid sample and 1 mL of the stock solution to light conditions as specified by ICH Q1B.

  • Time Point Sampling: Withdraw aliquots from each stressed sample at T=0, 2, 4, 8, and 24 hours. For the base hydrolysis, shorter time points may be necessary.

  • Sample Quenching:

    • Neutralize acid/base samples with an equimolar amount of base/acid.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with 50:50 water:acetonitrile.

  • HPLC Analysis: Analyze all time-point samples, including an unstressed control, by the HPLC method described above.

  • Data Analysis:

    • Calculate the percentage of the parent peak remaining at each time point.

    • Determine the relative retention times (RRT) and peak areas of any new impurity peaks.

    • If coupled with mass spectrometry (LC-MS), identify the mass of the degradation products to confirm the pathways (e.g., +16 Da for oxidation, -14 Da for hydrolysis).

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution (in Acetonitrile) B Aliquot Stock for Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Quench & Dilute Samples C->D E Analyze by Stability-Indicating HPLC-UV/MS Method D->E F Calculate Purity & Identify Degradants E->F

Caption: Workflow for the forced degradation stability assessment.

Conclusion

This compound is a valuable yet sensitive synthetic intermediate. Its chemical stability is primarily challenged by the reactivity of the C-3 formyl group towards oxidation and the C-6 methyl ester group towards hydrolysis. For researchers, scientists, and drug development professionals, adherence to stringent storage and handling protocols—specifically, the use of cold, dark, dry, and inert conditions—is not merely a recommendation but a requirement for ensuring the compound's purity and the validity of experimental outcomes. The implementation of systematic stability testing, such as the forced degradation study outlined herein, provides the empirical data necessary to confidently manage this material throughout the development lifecycle.

References

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules. Retrieved January 22, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved January 22, 2026, from [Link]

  • 1h-pyrrolo[2,3-b]pyridines. (2005). Google Patents.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (2017). Expert Opinion on Therapeutic Patents. Retrieved January 22, 2026, from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). PubMed. Retrieved January 22, 2026, from [Link]

  • Pyrrolopyridine or Pyrazolopyridine Derivatives. (2015). ACS Medicinal Chemistry Letters. Retrieved January 22, 2026, from [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 22, 2026, from [Link]

  • Proposed mechanism for the synthesis of pyrrolopyridine derivatives. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 22, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). PMC. Retrieved January 22, 2026, from [Link]

Sources

The 1H-pyrrolo[3,2-b]pyridine Scaffold: A Privileged Core for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The 1H-pyrrolo[3,2-b]pyridine, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry as a privileged scaffold. Its unique electronic properties and rigid, planar structure provide an ideal framework for designing potent and selective modulators of a diverse range of biological targets. This guide delves into the key therapeutic targets of the 1H-pyrrolo[3,2-b]pyridine core, offering insights into its mechanism of action, and providing detailed experimental protocols for its evaluation. The versatility of this scaffold has led to the development of compounds with potential applications in oncology, neurodegenerative diseases, inflammatory conditions, and infectious diseases.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of the 1H-pyrrolo[3,2-b]pyridine scaffold stems from its ability to interact with the active sites of various enzymes and receptors. The following sections detail the most prominent therapeutic targets identified for this remarkable core structure.

Kinase Inhibition: A Dominant Theme in Oncology

The 1H-pyrrolo[3,2-b]pyridine scaffold has proven to be a particularly fruitful starting point for the development of potent kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

  • Fibroblast Growth Factor Receptor (FGFR): Abnormal activation of the FGFR signaling pathway is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[1][2] For instance, compound 4h from one study demonstrated significant inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[1] This inhibition leads to the suppression of cancer cell proliferation, induction of apoptosis, and a reduction in cell migration and invasion.[1][2]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: ATM kinase is a crucial enzyme in the DNA damage response pathway, making it an attractive target for cancer therapy, particularly in combination with chemo- or radiotherapy. Researchers have designed 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors.[3] One such compound, 25a , exhibited excellent kinase selectivity and oral bioavailability, and in combination with irinotecan, it demonstrated synergistic antitumor efficacy in xenograft models.[3]

  • Cyclin-Dependent Kinase 8 (CDK8): As a key regulator of transcription, CDK8 is an oncogene associated with colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[4][5] Its mechanism involves the indirect inhibition of β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and cell cycle arrest.[5]

  • Traf2- and Nck-Interacting Kinase (TNIK): The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated high inhibitory activity against TNIK, with some compounds achieving IC50 values lower than 1 nM.[6] These inhibitors also showed concentration-dependent inhibition of IL-2, suggesting their potential in immunomodulation.[6]

  • FMS Kinase: Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been identified as potent and selective inhibitors of FMS kinase, a target for anticancer and anti-arthritic drug development.[7]

  • Glycogen Synthase Kinase 3β (GSK-3β): In the realm of neurodegenerative diseases, a novel pyrrolo[2,3-b]pyridine-based compound, S01 , was identified as a potent GSK-3β inhibitor with a subnanomolar IC50.[8] This inhibition is a promising strategy for treating Alzheimer's disease by targeting tau pathology and promoting neurogenesis.[8]

Phosphodiesterase 4B (PDE4B) Inhibition: A Focus on Inflammatory and Neurological Disorders

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as selective and potent inhibitors of phosphodiesterase 4B (PDE4B).[9] PDE4B is a key enzyme in regulating intracellular levels of cyclic AMP (cAMP), a second messenger involved in inflammation and neuronal function. Inhibition of PDE4B has therapeutic potential for inflammatory diseases like COPD and asthma, as well as central nervous system disorders.[9]

Tubulin Polymerization Inhibition: A Classic Anticancer Strategy

Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Disrupting microtubule dynamics is a well-established strategy in cancer therapy. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, potently inhibiting tubulin polymerization.[10][11] Compound 10t from this series exhibited strong antiproliferative activities against several cancer cell lines with IC50 values in the low micromolar range and caused G2/M phase cell cycle arrest and apoptosis.[10]

Antibacterial Activity: A Renewed Search for Novel Agents

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Derivatives of 5-oxo-4H-pyrrolo[3,2-b]pyridine have been identified as a new class of highly potent antibacterial agents.[12] One of the most active molecules demonstrated a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli.[12] The pyrrolo[3,2-b]pyridine scaffold has also shown activity against resistant strains of E. coli.[13]

Data Presentation: A Comparative Overview

The following table summarizes the inhibitory activities of representative compounds based on the 1H-pyrrolo[3,2-b]pyridine scaffold against their respective targets.

Compound IDTargetIC50/MICCell Line/OrganismReference
4h FGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM-[1]
25a ATM Kinase>700-fold selective-[3]
22 CDK848.6 nM-[4][5]
VariousTNIK< 1 nM-[6]
1r FMS KinaseIC50: 0.15 - 1.78 µMOvarian, prostate, and breast cancer cell lines[7]
S01 GSK-3βSubnanomolar-[8]
11h PDE4BIC50: 0.11 - 1.1 µM-[9]
10t Tubulin PolymerizationIC50: 0.12 - 0.21 µMHeLa, SGC-7901, MCF-7[10]
Most ActiveAntibacterialMIC: 3.35 µg/mLE. coli[12]

Experimental Protocols: Methodologies for Target Validation

The following are detailed, step-by-step methodologies for key experiments to evaluate the therapeutic potential of compounds based on the 1H-pyrrolo[3,2-b]pyridine scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1, ATM, CDK8)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase assay buffer

    • Test compound at various concentrations

    • Recombinant kinase

    • Kinase-specific substrate

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of cancer cells.

Objective: To determine the cytotoxic effect of a test compound on a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.

Visualization of Key Pathways and Workflows

Visual representations are crucial for understanding complex biological pathways and experimental designs.

Signaling Pathway: FGFR Inhibition

FGFR_Inhibition cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates Pyrrolo_pyridine 1H-pyrrolo[3,2-b]pyridine Inhibitor Pyrrolo_pyridine->FGFR Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration PLCg->Migration Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep reaction_setup Set up Kinase Reaction (Kinase, Substrate, Compound) compound_prep->reaction_setup initiation Initiate Reaction with ATP reaction_setup->initiation incubation Incubate at Room Temperature initiation->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection read_plate Read Luminescence detection->read_plate data_analysis Analyze Data and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: A streamlined workflow for determining the IC50 of a kinase inhibitor.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-b]pyridine scaffold has unequivocally established itself as a versatile and privileged core in modern drug discovery. Its amenability to chemical modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the identification of promising clinical candidates. The diverse range of therapeutic targets, from kinases and phosphodiesterases to microtubules, underscores the broad applicability of this scaffold. Future research will likely focus on exploring novel substitutions on the pyrrolopyridine ring to discover inhibitors for new and challenging targets, as well as optimizing existing lead compounds to enhance their therapeutic indices. The continued exploration of this remarkable scaffold holds immense promise for the development of next-generation therapies for a multitude of human diseases.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central.

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications.

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed.

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed.

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate.

  • Medicinal attributes of pyridine scaffold as anticancer targeting agents. ResearchGate.

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications.

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central.

Sources

The Strategic Synthesis and Functionalization of 4-Azaindole: A Medicinal Chemistry Cornerstone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-azaindole scaffold, a prominent member of the azaindole family of isomers, stands as a privileged structure in modern medicinal chemistry.[1] As bioisosteres of indole, azaindoles introduce a nitrogen atom into the benzene portion of the indole ring, a seemingly simple modification that profoundly impacts the molecule's physicochemical properties.[1][2] This substitution can modulate aqueous solubility, lipophilicity, and hydrogen bonding capabilities, offering drug designers a powerful tool to optimize lead compounds for improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] The therapeutic relevance of the broader azaindole class is validated by FDA-approved drugs such as the BRAF kinase inhibitor vemurafenib and the anti-HIV agent fostemsavir, underscoring the scaffold's value in developing novel therapeutics.[2]

However, the synthesis of the 4-azaindole core presents unique challenges not encountered with its indole counterpart. The electron-deficient nature of the integrated pyridine ring alters the system's overall reactivity, often rendering classical indole syntheses like the Fischer or Madelung cyclizations inefficient or completely ineffective.[4][5] This reality has catalyzed the development of innovative and robust synthetic strategies, particularly those leveraging transition-metal catalysis.

This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of field-proven methodologies for both the construction of the 4-azaindole nucleus and its subsequent, site-selective functionalization. We will delve into the causality behind experimental choices, present detailed protocols for key transformations, and offer authoritative insights to empower researchers in their drug discovery endeavors.

Part 1: Constructing the 4-Azaindole Core: Key Strategic Approaches

The successful construction of the 4-azaindole ring system hinges on the strategic formation of the pyrrole ring onto a pre-existing, appropriately substituted pyridine precursor. Below, we analyze the most effective and widely adopted methodologies.

The Bartoli Reaction: A Go-To Method for 4- and 6-Azaindoles

The Bartoli reaction, an adaptation of the classic indole synthesis, has emerged as a highly effective method for accessing 4- and 6-azaindoles from readily available nitropyridines.[6] The core of this reaction involves the addition of a vinyl Grignard reagent to a nitro-aromatic compound. From a mechanistic standpoint, the choice of a vinyl Grignard is critical as it sets the stage for a[3][3]-sigmatropic rearrangement, which is the key bond-forming event that ultimately leads to the pyrrole ring.

The reaction is surprisingly robust for this application, though yields can be moderate. A key insight is that the presence of a halogen atom alpha to the pyridine nitrogen can improve yields, likely by influencing the electronic properties of the ring and facilitating the initial Grignard addition.[6]

Bartoli_Mechanism_Overview reactant reactant reagent reagent intermediate intermediate product product NP Nitropyridine VG + 3 eq. Vinyl Grignard I1 [3,3]-Sigmatropic Rearrangement VG->I1 Nucleophilic Addition I2 Tautomerization & Aromatization I1->I2 Spontaneous AZ 4-Azaindole I2->AZ Elimination

Caption: High-level overview of the Bartoli reaction pathway for azaindole synthesis.

Table 1: Representative Examples of Bartoli Synthesis for Azaindoles [6]

Starting NitropyridineProductYield (%)
3-Nitro-4-chloropyridine4-Azaindole53%
3-Nitro-4-methylpyridine7-Methyl-4-azaindole18%
2-Chloro-5-nitro-4-methylpyridine7-Chloro-4-methyl-4-azaindole55%

This protocol details the synthesis of the parent 4-azaindole from 3-nitro-4-chloropyridine, a common and effective starting point.

  • Materials:

    • 3-Nitro-4-chloropyridine

    • Vinylmagnesium bromide (1.0 M solution in Tetrahydrofuran (THF))

    • Anhydrous THF

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet

    • Dry ice/acetone bath

    • Standard glassware for extraction and chromatography

  • Step-by-Step Procedure:

    • Setup: Under a nitrogen atmosphere, dissolve 3-nitro-4-chloropyridine (1 equiv.) in anhydrous THF in the reaction flask.

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the initial exothermic Grignard addition and prevent side reactions.

    • Grignard Addition: Slowly add the vinylmagnesium bromide solution (approx. 3.2 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

    • Reaction: After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 8-10 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at low temperature.

    • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous phase three times with EtOAc.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by silica gel column chromatography to yield the 4-azaindole product.

Transition Metal-Catalyzed Cyclizations: Power and Versatility

Modern organic synthesis heavily relies on transition-metal catalysis, and the construction of the 4-azaindole core is no exception.[4][5][7] Palladium- and copper-catalyzed reactions, in particular, offer a versatile and efficient means to form the pyrrole ring from functionalized pyridine precursors.[4]

This is arguably one of the most powerful strategies. The process begins with a Sonogashira cross-coupling between a terminal alkyne and an ortho-haloaminopyridine.[4][7] The resulting 2-alkynylaminopyridine intermediate is then subjected to a base- or metal-mediated cyclization to forge the C2-C3 bond of the pyrrole ring, yielding the azaindole.[4][7] The choice of a strong base like potassium hydride or copper iodide for the cyclization step is crucial for promoting the intramolecular nucleophilic attack of the amino group onto the alkyne.[4]

Sonogashira_Workflow reactant reactant catalyst catalyst intermediate intermediate product product condition condition start o-Haloaminopyridine + Terminal Alkyne pd_cat Pd(0)/Cu(I) Catalyst inter 2-Alkynylaminopyridine pd_cat->inter Sonogashira Coupling base Base or CuI final Substituted 4-Azaindole base->final Intramolecular Cyclization

Caption: A streamlined workflow for 4-azaindole synthesis via a Sonogashira/cyclization cascade.

A significant challenge in the synthesis of 4-azaindoles, specifically, can be the coordination of the pyridine nitrogen to the metal catalyst, which can retard the desired bond-forming steps.[4] One effective strategy to circumvent this issue is the temporary protection of the pyridine nitrogen as an N-oxide.[4] This modification alters the electronic properties and steric environment, facilitating the catalytic cycle and often leading to significantly improved yields, although it adds extra steps to the overall sequence.[4]

For a more convergent approach, a palladium-catalyzed cascade reaction between alkenyl bromides and amino-o-bromopyridines provides direct access to substituted azaindoles.[8][9] This powerful, one-pot process first involves a Buchwald-Hartwig-type C-N coupling followed by an intramolecular Heck reaction to close the pyrrole ring. The success of this cascade relies on a carefully selected catalytic system, typically involving a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos, which can promote both steps of the sequence.[8]

Part 2: Strategic Functionalization of the 4-Azaindole Scaffold

Once the 4-azaindole core is synthesized, its strategic functionalization is paramount for exploring structure-activity relationships (SAR) in drug discovery. The electronic landscape of the bicyclic system dictates its reactivity. The pyrrole ring is generally electron-rich and susceptible to electrophilic attack (primarily at C3) and C-H activation, while the pyridine ring is electron-deficient.

Caption: A conceptual map of reactive sites for the functionalization of the 4-azaindole core.

Halogenation: Gateway to Cross-Coupling

Introducing a halogen atom onto the 4-azaindole core is a cornerstone of functionalization strategy, as it provides a versatile handle for subsequent transition-metal-catalyzed cross-coupling reactions.

  • C3-Halogenation: The electron-rich C3 position is the most common site for electrophilic halogenation. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can selectively install a halogen at this position. More recently, enzymatic halogenation using flavin-dependent halogenases has emerged as an environmentally benign alternative with excellent regioselectivity.[10] For instance, the RebH variant 3-LSR has been shown to efficiently brominate and chlorinate various azaindole substrates at the C3 position.[10]

  • Pyridine Ring Halogenation: Halogenating the pyridine portion (C5, C7) is more challenging and often requires more forcing conditions or a multi-step approach. One effective method involves the N-oxidation of the pyridine nitrogen with an agent like m-CPBA, followed by treatment with a halogenating agent such as POCl₃ or POBr₃. This sequence often directs halogenation to the C4 or C7 positions.[1]

C–H Functionalization: The Modern, Atom-Economical Approach

Direct C–H functionalization has revolutionized synthetic chemistry by eliminating the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste.[4]

  • Directed C-H Arylation: The use of a removable directing group on the pyrrole nitrogen (N1) can enable highly regioselective C-H functionalization on the pyridine ring. While less documented for 4-azaindole compared to its isomers, this strategy is powerful. For example, directing groups can facilitate palladium-catalyzed C4-arylation of the broader azaindole class.[11]

  • C2/C3 Functionalization: The pyrrole ring's inherent reactivity makes its C-H bonds prime targets. Various metal-catalyzed reactions, including those using rhodium and palladium, have been developed for the direct arylation, alkylation, or amination at these positions, often with high regioselectivity dictated by the catalyst and reaction conditions.[4]

While this specific protocol is for 7-azaindole, the principles are directly applicable to the functionalization of other isomers like 4-azaindole, provided a suitable C4-bromo precursor is available. It demonstrates a key cross-coupling functionalization.[12]

  • Materials:

    • N-substituted 4-bromo-7-azaindole (1 equiv.)

    • Amide or amine (1.2 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

    • Xantphos (10 mol%)

    • Potassium phosphate (K₃PO₄, 2 equiv.)

    • Anhydrous 1,4-dioxane

  • Equipment:

    • Microwave synthesis vial or sealed tube

    • Magnetic stirrer with heating

    • Nitrogen or Argon source

  • Step-by-Step Procedure:

    • Setup: To a microwave vial, add the N-substituted 4-bromo-azaindole, the amide/amine, K₃PO₄, Pd(OAc)₂, and Xantphos.

    • Inerting: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. The exclusion of oxygen is critical for maintaining the active Pd(0) catalyst.

    • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

    • Reaction: Seal the vial and heat the mixture to 110-120 °C (conventional heating or microwave) for the specified time (typically 3-12 hours), with stirring.

    • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like EtOAc.

    • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the C4-amidated product.

Table 2: Summary of Key Functionalization Reactions for the 4-Azaindole Core

Reaction TypeTarget Position(s)Typical Reagents/CatalystsStrategic Value
Electrophilic HalogenationC3NBS, NCS, Enzymatic (RebH)Provides handle for cross-coupling.[10]
N-AlkylationN1Alkyl halide, NaHModulates solubility, blocks H-bond donation.
Suzuki CouplingC3, C5, C7 (from halo-precursor)Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), baseC-C bond formation, builds core structure.[13]
Sonogashira CouplingC3, C5, C7 (from halo-precursor)Terminal alkyne, Pd/Cu catalystIntroduces alkynyl moieties for further chemistry.[4]
Buchwald-Hartwig AminationC3, C5, C7 (from halo-precursor)Amine, Pd catalyst, bulky phosphine ligandC-N bond formation, key for many bioactive molecules.[12]
Direct C-H ArylationC2, C3, C5Aryl halide, Pd or Rh catalystAtom-economical C-C bond formation.[4]

Conclusion and Future Outlook

The 4-azaindole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While its synthesis is more complex than that of indole, modern organometallic chemistry has provided a powerful and versatile toolkit for its construction and elaboration. Strategies like the Bartoli synthesis offer reliable access to the core, while palladium-catalyzed cascade and cross-coupling reactions enable the efficient assembly of highly functionalized derivatives.[4][6]

The future of 4-azaindole chemistry will likely be shaped by the continued advancement of C-H functionalization, which promises to further streamline synthetic routes. Moreover, the application of emerging technologies such as electrochemistry and photoredox catalysis holds the potential to unlock novel reactivity and provide even more sustainable and efficient methods for manipulating this valuable heterocyclic core.[14] For researchers and drug development professionals, a deep understanding of these synthetic and functionalization strategies is not just advantageous—it is essential for unlocking the full therapeutic potential of the 4-azaindole nucleus.

References

  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Zhang, Z., Yang, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2345–2347. [Link]

  • Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3743-3748. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]

  • Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(1), 149-173. [Link]

  • Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(74), 10838-10855. [Link]

  • Motati, D. R., et al. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(30), 6138-6163. [Link]

  • Rathod, V., et al. (2022). Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Polycyclic Aromatic Compounds, 42(5), 2265-2283. [Link]

  • Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(74), 10838-10855. [Link]

  • Motati, D. R., et al. (2020). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Link]

  • Chen, Y., & Ma, D. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1130-1145. [Link]

  • Biscoe, M. R., et al. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. The Journal of Organic Chemistry. [Link]

  • Paul, C. E., et al. (2023). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 3. [Link]

  • Cacchi, S., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(15), 3262–3265. [Link]

  • Gandeepan, P., & Li, C. J. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Accounts of Chemical Research, 53(5), 1018–1031. [Link]

  • No reference available.
  • No reference available.
  • Mondal, S., et al. (2025). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. [Link]

  • Reddy, C. R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(15), 3666–3669. [Link]

  • Chen, Y., & Ma, D. (2007). Organometallic Methods for the Synthesis and Functionalization of Azaindoles. Chemical Society Reviews, 36(7), 1130-45. [Link]

  • No reference available.
  • Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • No reference available.
  • No reference available.
  • Reddy, C. R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. ACS Publications. [Link]

  • Kumar, A., et al. (2018). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 14, 1858–1866. [Link]

  • No reference available.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrrolo[3,2-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azaindole Core and Its Significance

The pyrrolo[3,2-b]pyridine nucleus, systematically known as 4-azaindole, represents a fascinating and medicinally significant class of heterocyclic compounds. As a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom, it offers unique electronic properties and hydrogen bonding capabilities. This seemingly subtle structural modification has profound implications for the molecule's pharmacological profile, influencing its solubility, metabolic stability, and interactions with biological targets.[1][2] Over the past several decades, the 4-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with potent biological activities, particularly in the realm of oncology and immunology.[2] This guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of pyrrolo[3,2-b]pyridine compounds, offering a technical resource for researchers engaged in their study and application.

The Genesis of a Scaffold: Early Discovery and Synthetic Efforts

The journey into the world of pyrrolopyridines began in the mid-20th century, with early explorations into the synthesis of these novel heterocyclic systems. While the broader class of azaindoles was being investigated, the specific synthesis of the pyrrolo[3,2-b]pyridine isomer was a notable achievement.

The Pioneering Synthesis: A Historical Perspective

The first documented synthesis of a pyrrolo[3,2-b]pyridine derivative is attributed to Clemo and Seaton in 1954. Their work laid the foundation for the subsequent exploration of this chemical space. While access to the full original publication is limited, their approach marked a significant milestone in heterocyclic chemistry.

Classical synthetic strategies for constructing the indole and azaindole core have historically relied on named reactions that build the pyrrole ring onto an existing aromatic or heteroaromatic system. Among the most venerable of these is the Fischer indole synthesis , discovered by Hermann Emil Fischer in 1883.[3] This acid-catalyzed reaction, which involves the cyclization of a phenylhydrazone derived from an aldehyde or ketone, was eventually adapted for the synthesis of azaindoles.[4]

The electron-deficient nature of the pyridine ring, however, presents a challenge for the classical Fischer cyclization. To overcome this, early approaches often required harsh reaction conditions or the presence of electron-donating groups on the pyridine ring to facilitate the key[5][5]-sigmatropic rearrangement.[4]

The Evolution of Synthesis: From Classical Reactions to Modern Methodologies

The drive for more efficient, versatile, and functional group-tolerant synthetic routes has led to a significant evolution in the construction of the pyrrolo[3,2-b]pyridine core. The following sections detail both a classical and a modern approach, highlighting the causal relationships behind the experimental choices.

Classical Approach: The Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry and provides a fundamental illustration of pyrrole ring construction.

Reaction Principle: The reaction proceeds through the acid-catalyzed cyclization of a pyridylhydrazone. The key steps involve the formation of the hydrazone, tautomerization to an enamine, a[5][5]-sigmatropic rearrangement, and subsequent aromatization with the elimination of ammonia.[3]

Experimental Protocol: Synthesis of a Substituted 4-Azaindole via Fischer Indole Cyclization [4]

Objective: To synthesize a 2,3-disubstituted 4-azaindole from a pyridylhydrazine and a ketone.

Materials:

  • 3-Hydrazinopyridine derivative (1.0 eq)

  • Ketone (e.g., 2-butanone) (1.2 eq)

  • Polyphosphoric acid (PPA)

  • Glacial acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the 3-hydrazinopyridine derivative in glacial acetic acid.

    • Add the ketone dropwise to the solution at room temperature.

    • Stir the mixture for 1-2 hours to allow for the formation of the pyridylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization:

    • Carefully add polyphosphoric acid to the reaction mixture. Caution: The addition of PPA can be exothermic.

    • Heat the mixture to 160-180°C and maintain this temperature for 2-4 hours. The high temperature is necessary to drive the energetically demanding cyclization and aromatization steps.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-azaindole derivative.

Modern Approach: Palladium-Catalyzed Cascade Reactions

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the pyrrolo[3,2-b]pyridine core has greatly benefited from these advancements. Palladium-catalyzed reactions offer milder conditions, greater functional group tolerance, and often higher yields compared to classical methods.

Causality in Modern Synthesis: The limitations of classical methods, such as harsh acidic conditions and limited substrate scope, drove the development of palladium-catalyzed strategies. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a controlled and efficient manner. A notable modern approach is the palladium-catalyzed cascade C-N cross-coupling/Heck reaction.[6]

Experimental Protocol: Synthesis of a Substituted 4-Azaindole via Palladium-Catalyzed Cascade Reaction [6]

Objective: To synthesize a 2-substituted 4-azaindole from an aminobromopyridine and an alkenyl bromide.

Materials:

  • 4-Amino-3-bromopyridine (1.0 eq)

  • α-Bromostyrene (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.2 eq)

  • Sodium tert-butoxide (t-BuONa) (2.0 eq)

  • tert-Butanol (t-BuOH), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add 4-amino-3-bromopyridine, α-bromostyrene, Pd₂(dba)₃, XPhos, and t-BuONa.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Reaction Execution:

    • Add anhydrous t-BuOH to the Schlenk tube via syringe.

    • Seal the tube and heat the reaction mixture at 100°C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-4-azaindole.

The Rise of a Biologically Significant Scaffold

The initial academic interest in pyrrolo[3,2-b]pyridines has blossomed into a major focus of drug discovery research. The unique structural and electronic features of the 4-azaindole core make it an effective mimic of the purine nucleus, a key component of ATP. This has positioned 4-azaindole derivatives as potent inhibitors of kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer.[2]

A Privileged Core in Kinase Inhibition

Numerous kinase inhibitors incorporating the pyrrolo[3,2-b]pyridine scaffold have been developed. The nitrogen atom at the 4-position can act as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. This, combined with the ability to readily introduce diverse substituents at various positions on the bicyclic ring, allows for the fine-tuning of potency and selectivity against specific kinase targets.

Anticancer and Anti-inflammatory Applications

The success of pyrrolo[3,2-b]pyridine-based kinase inhibitors has led to their investigation in a wide range of therapeutic areas. Derivatives have shown significant promise as anticancer agents by targeting kinases involved in tumor growth and proliferation.[7][8] Furthermore, their ability to modulate inflammatory signaling pathways has made them attractive candidates for the treatment of autoimmune and inflammatory diseases.

Beyond Kinase Inhibition: A Versatile Pharmacophore

The biological activities of pyrrolo[3,2-b]pyridine derivatives are not limited to kinase inhibition. The scaffold has been incorporated into compounds with a diverse range of pharmacological effects, including antibacterial and antiviral activities. For instance, certain derivatives have demonstrated activity against resistant strains of E. coli.[9]

Data and Diagrams for Deeper Insight

Table 1: Comparison of Synthetic Methodologies for Pyrrolo[3,2-b]pyridine Core
FeatureFischer Indole SynthesisPalladium-Catalyzed Cascade Reaction
Reaction Type Electrophilic Aromatic Substitution/CyclizationCross-Coupling/Heck Reaction
Key Reagents Pyridylhydrazine, Aldehyde/Ketone, Strong AcidAminobromopyridine, Alkenyl Bromide, Pd Catalyst, Ligand, Base
Reaction Conditions Harsh (High Temperature, Strong Acid)Mild (Moderate Temperature, Base)
Functional Group Tolerance LowHigh
Substrate Scope Often requires electron-donating groupsBroad
Typical Yields Variable, often moderateGood to excellent
Diagram 1: Conceptual Workflow of Pyrrolo[3,2-b]pyridine Synthesis

G cluster_classical Classical Approach cluster_modern Modern Approach A Pyridylhydrazine C Hydrazone Formation A->C B Aldehyde or Ketone B->C D Fischer Indole Cyclization (Acid-catalyzed) C->D E Pyrrolo[3,2-b]pyridine Core D->E F Aminobromopyridine H Pd-catalyzed Cascade Reaction (C-N Coupling / Heck) F->H G Alkenyl Bromide G->H I Pyrrolo[3,2-b]pyridine Core H->I

Caption: A comparison of classical and modern synthetic workflows for the pyrrolo[3,2-b]pyridine core.

Diagram 2: Pyrrolo[3,2-b]pyridine as a Kinase Hinge Binder

Caption: Schematic of the hydrogen bonding interactions between the pyrrolo[3,2-b]pyridine core and a kinase hinge region.

Conclusion and Future Directions

The journey of pyrrolo[3,2-b]pyridine compounds from their initial synthesis to their current status as a privileged scaffold in medicinal chemistry is a testament to the power of synthetic innovation and the intricate relationship between chemical structure and biological function. The evolution from harsh, classical synthetic methods to elegant and efficient transition-metal-catalyzed reactions has opened up a vast chemical space for the exploration of this versatile core. As our understanding of complex biological signaling pathways continues to grow, the pyrrolo[3,2-b]pyridine scaffold is poised to remain a central theme in the design and development of novel therapeutics for a wide range of human diseases. The ongoing challenge for synthetic and medicinal chemists will be to develop even more sophisticated and sustainable methods for the construction and functionalization of this remarkable heterocyclic system, paving the way for the next generation of targeted therapies.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301315. [Link]

  • Zhang, Y., Zhang, H., Xiang, C., Duan, X., Yi, W., & Luo, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. [Link]

  • Ohashi, T., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-352.
  • Gulewska, M., & Zapadka, M. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
  • Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Bollini, M., & Casalnuovo, M. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2993. [Link]

  • ResearchGate. (2016). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. [Link]

  • Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. 91, 221-232. [Link]

  • Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Narva, S., et al. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. European Journal of Medicinal Chemistry, 114, 220-231.
  • PubMed. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3663-3668. [Link]

  • Journal of the Chemical Society C: Organic. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. 19, 2685-2692.
  • Martins, P., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3434-3437. [Link]

  • ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Sci-Hub. (2011). Palladium-Catalyzed Atom-Economical Synthesis of Pyrroles. Synfacts, 2011(04), 0364–0364. [Link]

  • Sci-Hub. (1972). Synthesis of 1H-Pyrrolo [1, 2-α] indole Derivatives. III. Synthesis of 2, 3-Dihydro-7-hydroxy-6, 9-dimethyl-5, 8-dioxo-1H-pyrrolo [1, 2-α] indole. Chemical and Pharmaceutical Bulletin, 20(8), 1785–1792. [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of the 1H-Pyrrolo[3,2-b]pyridine Scaffold in Medicinal Chemistry, Exemplified by the Development of Novel Acetyl-CoA Carboxylase 1 (ACC1) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 1H-Pyrrolo[3,2-b]pyridine Heterocycle in Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine, a fused bicyclic heterocycle, represents a privileged scaffold in medicinal chemistry. Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, makes it an ideal framework for designing potent and selective inhibitors of various biological targets. Derivatives of this core have shown promise in the development of treatments for a range of diseases, including cancer and metabolic disorders.[1] While the specific intermediate, methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, is a valuable building block for introducing further complexity, this note will focus on the broader utility of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold, as exemplified by its successful application in the discovery of novel, orally available Acetyl-CoA Carboxylase 1 (ACC1) inhibitors.[1]

Expertise & Experience: A Rationale for Experimental Design

The development of potent and selective drug candidates requires a deep understanding of synthetic strategy and the principles of medicinal chemistry. The 1H-pyrrolo[3,2-b]pyridine core, for instance, can be functionalized at various positions to modulate its physicochemical properties and target engagement.

The introduction of a formyl group at the C3 position of the pyrrolopyridine ring is a key synthetic transformation that opens up a plethora of possibilities for further derivatization. This is often achieved through a Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically generated from phosphorus oxychloride and a disubstituted formamide like DMF) to electrophilically attack the electron-rich pyrrole ring.[2][3] This formylation is a powerful tool for medicinal chemists, as the resulting aldehyde can be readily converted into a wide range of functional groups, including amines (via reductive amination), oximes, and hydrazones, or used in olefination reactions like the Wittig reaction to introduce carbon-carbon double bonds.[4]

In the context of the ACC1 inhibitors discussed herein, the core scaffold is a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide. The synthetic approach to these molecules involves the initial construction of the bicyclic core, followed by functionalization at the C3 position with a carboxamide group and substitution on the pyrrole nitrogen. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[1]

Application Focus: 1H-Pyrrolo[3,2-b]pyridine-3-carboxamides as Potent ACC1 Inhibitors

Acetyl-CoA carboxylase (ACC) is a key enzyme in the fatty acid synthesis pathway, and its inhibition has emerged as a promising therapeutic strategy for metabolic diseases and cancer. The following sections detail the application of the 1H-pyrrolo[3,2-b]pyridine scaffold in the development of potent ACC1 inhibitors, based on the work published by Mizojiri et al.[1]

Synthetic Workflow for 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide based ACC1 Inhibitors

The general synthetic route to the target ACC1 inhibitors is depicted below. The key steps involve the construction of the 1H-pyrrolo[3,2-b]pyridine core, followed by amide coupling to introduce the desired side chain.

G cluster_0 Core Synthesis cluster_1 Functionalization and Diversification A Starting Pyridine Derivative B 1H-Pyrrolo[3,2-b]pyridine Core A->B Multi-step synthesis C 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid B->C Carboxylation D Amide Coupling with Diverse Amines C->D HATU, DIPEA E Final ACC1 Inhibitor Library D->E Purification

Sources

Application Notes and Protocols for the Derivatization of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1H-Pyrrolo[3,2-b]pyridine Scaffold in Medicinal Chemistry

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a wide array of therapeutic agents. Derivatives of this scaffold have shown remarkable efficacy in targeting various biological pathways, leading to the development of treatments for a range of diseases, including cancer and viral infections. The strategic functionalization of the 1H-pyrrolo[3,2-b]pyridine core allows for the fine-tuning of a compound's pharmacological profile, making it an attractive starting point for Structure-Activity Relationship (SAR) studies.

This application note provides a detailed guide for the derivatization of a key intermediate, methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. The 3-formyl group serves as a versatile chemical handle for introducing diverse functionalities, enabling a comprehensive exploration of the chemical space around the core scaffold. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for generating compound libraries for SAR-driven drug discovery programs.

Synthesis of the Starting Material: this compound

A plausible synthetic route to the target starting material involves the initial construction of the 1H-pyrrolo[3,2-b]pyridine-6-carboxylate core, followed by formylation at the C3 position. A particularly effective method for introducing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[1]

Proposed Synthetic Workflow

G cluster_reagents Reagents A Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate C This compound A->C Formylation at C3 B Vilsmeier-Haack Reagent (POCl3, DMF)

Caption: Proposed synthesis of the key starting material.

Experimental Protocol: Vilsmeier-Haack Formylation

Objective: To synthesize this compound from methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Materials:

  • Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) to the DMF via the dropping funnel with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1 equivalent) in anhydrous DCM.

  • Add the solution of the starting material to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Derivatization Strategies for SAR Studies

The 3-formyl group is a versatile functional group that can be readily transformed into a variety of other functionalities. This section details three robust and widely applicable derivatization strategies: reductive amination, Wittig reaction, and Knoevenagel condensation.

Strategy 1: Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from an aldehyde or ketone.[2] This reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a suitable reducing agent. This strategy allows for the introduction of a wide range of amine-containing substituents at the C3 position.

G A This compound D Methyl 3-((R1R2N)methyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate A->D Reductive Amination B Primary or Secondary Amine (R1R2NH) C Reducing Agent (e.g., NaBH(OAc)3)

Caption: Reductive amination of the 3-formyl group.

Objective: To synthesize a library of C3-aminomethyl derivatives.

Materials:

  • This compound

  • A diverse set of primary amines (e.g., benzylamine, aniline derivatives, aliphatic amines)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in DCE, add the primary amine (1.1 equivalents) and a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired secondary amine derivative.

Amine (R-NH₂) Example Reducing Agent Solvent Expected Product
BenzylamineNaBH(OAc)₃DCEMethyl 3-((benzylamino)methyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
4-FluoroanilineNaBH(OAc)₃THFMethyl 3-(((4-fluorophenyl)amino)methyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
CyclopropylamineNaBH(OAc)₃DCEMethyl 3-((cyclopropylamino)methyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Strategy 2: Wittig Reaction

The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[3] This reaction utilizes a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond, allowing for the introduction of various vinyl and substituted vinyl groups.

G A This compound C Methyl 3-(alkenyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate A->C Wittig Reaction B Phosphorus Ylide (Ph3P=CHR)

Caption: Wittig olefination of the 3-formyl group.

Objective: To synthesize a series of C3-alkenyl derivatives.

Materials:

  • This compound

  • A selection of phosphonium salts (e.g., (methoxycarbonylmethyl)triphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure for Ylide Generation and Reaction:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add the strong base (1.1 equivalents) to the suspension. For n-BuLi, add it dropwise. For NaH, add it portion-wise.

  • Allow the mixture to stir at room temperature for 1-2 hours, during which the characteristic color of the ylide should appear.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • Cool the ylide solution to 0 °C and add the aldehyde solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired alkene derivative.

Phosphonium Salt Base Solvent Expected Product
(Methoxycarbonylmethyl)triphenylphosphonium bromideNaHTHFMethyl 3-(2-(methoxycarbonyl)vinyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
(Cyanomethyl)triphenylphosphonium chloriden-BuLiTHFMethyl 3-(2-cyanovinyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Benzyltriphenylphosphonium chloriden-BuLiTHFMethyl 3-styryl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Strategy 3: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C bond. This reaction is particularly useful for synthesizing α,β-unsaturated compounds with electron-withdrawing groups.

G A This compound D Methyl 3-(2,2-disubstituted-vinyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate A->D Knoevenagel Condensation B Active Methylene Compound (Z-CH2-Z') C Base (e.g., Piperidine)

Caption: Knoevenagel condensation with the 3-formyl group.

Objective: To synthesize C3-vinyl derivatives bearing electron-withdrawing groups.

Materials:

  • This compound

  • Active methylene compounds (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate)

  • A weak base (e.g., piperidine, pyridine)

  • Ethanol or Toluene

  • Ice-cold water

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

  • The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or silica gel column chromatography to obtain the desired condensed product.

Active Methylene Compound Base Solvent Expected Product
MalononitrilePiperidineEthanolMethyl 3-(2,2-dicyanovinyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Diethyl malonatePiperidineTolueneMethyl 3-(2,2-bis(ethoxycarbonyl)vinyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Ethyl cyanoacetatePyridineEthanolMethyl 3-(2-cyano-2-(ethoxycarbonyl)vinyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Structure-Activity Relationship (SAR) Analysis

The synthesized library of derivatives should be subjected to biological screening to evaluate their activity against the target of interest. The resulting data can then be analyzed to establish a clear SAR.

Hypothetical SAR Table

This table illustrates how the data could be organized to facilitate SAR analysis. The biological activity would be determined from relevant in vitro or in vivo assays.

Derivative No. Modification at C3 Structure Biological Activity (e.g., IC₅₀, µM)
1-CH₂-NH-BenzylStructure of the compound0.5
2-CH₂-NH-(4-F-Phenyl)Structure of the compound0.2
3-CH=CH-CO₂MeStructure of the compound1.2
4-CH=C(CN)₂Structure of the compound0.8

By systematically varying the substituents at the C3 position and correlating these changes with biological activity, researchers can identify key structural features required for potency and selectivity. This iterative process of synthesis, testing, and analysis is fundamental to the optimization of lead compounds in drug discovery.

References

  • Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Reductive Amination. Organic Chemistry Portal. [Link]

  • Wittig Reaction. Wikipedia. [Link]

  • Knoevenagel Condensation. Wikipedia. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

Sources

Application Note and Protocol: Reductive Amination of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-b]pyridine Scaffold and its Functionalization

The 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide range of biological targets. Derivatives of this core have shown promise as kinase inhibitors, antiproliferative agents against melanoma, and modulators of various cellular signaling pathways.[1][2] The ability to selectively introduce diverse functionalities at specific positions on this scaffold is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[3]

This application note provides a detailed, field-proven protocol for the reductive amination of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. This key transformation serves as a gateway to a vast array of N-substituted derivatives, enabling the expansion of chemical libraries for drug development. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the choice of reagents and conditions, and a step-by-step guide to ensure reproducible and high-yielding results.

Reaction Principle: A Gentle and Selective Approach to C-N Bond Formation

Reductive amination is a powerful and widely utilized method for the synthesis of amines from carbonyl compounds.[4][5] The process involves two key steps that can often be performed in a single pot:

  • Imine/Iminium Ion Formation: The reaction commences with the condensation of the aldehyde group of the pyrrolo[3,2-b]pyridine substrate with a primary or secondary amine to form a Schiff base (imine) or an iminium ion. This reaction is typically reversible and is favored under mildly acidic or neutral conditions.

  • Reduction: The intermediate imine or iminium ion is then selectively reduced to the corresponding amine.[5]

The success of this one-pot reaction hinges on the choice of a reducing agent that is mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the C=N double bond of the imine/iminium ion intermediate. Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for this transformation due to its remarkable selectivity, broad functional group tolerance, and operational simplicity.[6][7][8] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity compared to harsher reducing agents like sodium borohydride, allowing for the selective reduction of the iminium ion in the presence of the aldehyde.[6]

Experimental Protocol

This protocol details the reductive amination of this compound with a representative primary amine, benzylamine. The principles and conditions can be adapted for a wide range of primary and secondary amines.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially available or synthesizedEnsure purity by NMR
Benzylamine≥99%Sigma-Aldrichor other suitable primary/secondary amine
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥95%Sigma-AldrichHandle in a fume hood, moisture sensitive
1,2-Dichloroethane (DCE)AnhydrousSigma-AldrichUse of anhydrous solvent is recommended
Saturated Sodium Bicarbonate Solution (NaHCO₃)ReagentFisher ScientificFor work-up
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)ReagentFisher ScientificFor drying
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography
Ethyl AcetateACS GradeFisher ScientificFor chromatography
HexanesACS GradeFisher ScientificFor chromatography
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration). Add the primary or secondary amine (e.g., benzylamine, 1.1 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate derivative.

Visualizing the Workflow

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound Mixing Dissolve and Add Amine Start->Mixing Amine Primary or Secondary Amine Amine->Mixing Solvent Anhydrous DCE Solvent->Mixing Imine_Formation Stir for Imine Formation (30-60 min) Mixing->Imine_Formation Reduction Add NaBH(OAc)3 and Stir (2-16 h) Imine_Formation->Reduction Quench Quench with NaHCO3 Reduction->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Pure N-Substituted Product Purify->Final_Product

Caption: Workflow for the reductive amination protocol.

Causality in Experimental Choices: A Deeper Dive

  • Choice of Reducing Agent: As previously mentioned, sodium triacetoxyborohydride is the ideal choice for this reaction. Its mild nature prevents the premature reduction of the starting aldehyde, ensuring that the reaction proceeds through the desired imine intermediate.[7][8] The use of stronger reducing agents like sodium borohydride would necessitate a two-step procedure where the imine is pre-formed and isolated before the addition of the reducing agent to avoid side reactions.[9]

  • Solvent Selection: 1,2-Dichloroethane (DCE) is a commonly used solvent for reductive aminations with NaBH(OAc)₃ as it is aprotic and effectively solubilizes the reagents.[7] Other suitable aprotic solvents include tetrahydrofuran (THF) and dichloromethane (DCM).[10] Protic solvents like methanol are generally avoided with NaBH(OAc)₃ due to potential reactivity.[10]

  • Stoichiometry: A slight excess of the amine (1.1 equivalents) is used to drive the imine formation equilibrium forward. A larger excess of the reducing agent (1.5 equivalents) ensures the complete reduction of the imine intermediate.

  • Work-up Procedure: The reaction is quenched with a mild base like sodium bicarbonate to neutralize any remaining acidic species and to decompose the borate esters formed during the reaction. This is a critical step to ensure a clean extraction and to prevent product degradation.

Self-Validation and Troubleshooting

A successful reductive amination should show the disappearance of the starting aldehyde spot on a TLC plate and the appearance of a new, typically more polar, product spot.

  • Incomplete Reaction: If the reaction stalls, a small amount of acetic acid can be added to catalyze the imine formation, especially with less nucleophilic amines. Gentle heating (40-50 °C) can also be employed to drive the reaction to completion.

  • Side Products: Over-alkylation, where the newly formed secondary amine reacts with another molecule of the aldehyde, can sometimes be an issue with primary amines. Using a controlled stoichiometry and ensuring the prompt reduction of the imine minimizes this side reaction.

Conclusion

This application note provides a comprehensive and reliable protocol for the reductive amination of this compound. By understanding the underlying principles and carefully following the outlined procedure, researchers can efficiently synthesize a diverse range of N-substituted pyrrolo[3,2-b]pyridine derivatives, which are valuable building blocks in the pursuit of novel therapeutics.

References

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Douglas, C. J., & Seidel, D. (2009). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic letters, 11(22), 5342–5345. [Link]

  • Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Lee, K., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2533-2545. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Bowman, M. D., & Peterson, J. S. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research, 1-4. [Link]

  • Cain, M. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & medicinal chemistry letters, 20(2), 653–657. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Hryshchyshyn, A. O., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 32-54. [Link]

  • Royal Society of Chemistry. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • ResearchGate. (2006). Unexpected Ring Transformation to Pyrrolo[3.2- b ]pyridine Derivatives. Fused Azolium Salts. 22. [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. [Link]

  • Semantic Scholar. (2008). SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2010). N-Alkylation of Some Imidazopyridines. [Link]

Sources

Application Notes & Protocols: The Strategic Application of Fragments in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Hit Identification

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy in the modern drug discovery armamentarium, offering a compelling alternative to traditional High-Throughput Screening (HTS).[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying very small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target.[3][4] These initial fragment hits serve as high-quality starting points for the rational, structure-guided evolution into potent and selective lead compounds.[5][6]

The core advantage of the FBDD approach lies in its efficient exploration of chemical space.[2][7] Because fragments are less complex, a library of a few thousand fragments can represent a greater diversity of chemical scaffolds than an HTS library of millions of larger compounds.[2][8] Fragments that do bind, even with low affinity (typically in the micromolar to millimolar range), tend to form high-quality, energy-efficient interactions with the target protein.[5] This translates to a higher "hit quality" and provides a more robust foundation for optimization, often leading to lead compounds with superior physicochemical properties and improved "druggability".[5][9] This approach has proven particularly effective for challenging targets, including protein-protein interactions, that have been intractable to traditional methods.[5][10]

This guide provides an in-depth overview of the FBDD workflow, from fragment library design to hit-to-lead optimization, and details key experimental protocols for researchers, scientists, and drug development professionals.

The FBDD Workflow: A Step-by-Step Overview

The FBDD process is an iterative, multi-disciplinary effort that integrates biophysics, structural biology, and medicinal chemistry.[11] The typical workflow begins with the careful design of a fragment library, followed by screening to identify initial hits, validation of these hits, and finally, structure-guided optimization to generate a potent lead compound.[3]

FBDD_Workflow Lib Fragment Library (1k-2k compounds) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Screening Val Hit Validation (Orthogonal Methods) Screen->Val Primary Hits Struct Structural Biology (X-ray, NMR) Val->Struct Validated Hits Chem Fragment Evolution (Growing, Linking, Merging) Struct->Chem Structure-Guided Design Lead Lead Compound (High Affinity & Selectivity) Chem->Lead Optimization

Caption: The integrated Fragment-Based Drug Discovery (FBDD) workflow.

Part 1: Building and Qualifying the Foundation - The Fragment Library

The success of any FBDD campaign is fundamentally dependent on the quality and diversity of the fragment library.[2] A well-designed library maximizes the chances of finding a hit for any given target.

Causality Behind the "Rule of Three"

The "Rule of Three" (Ro3) provides a set of general guidelines for the physicochemical properties of fragments, ensuring they occupy a region of chemical space that is distinct from larger, drug-like molecules.[12] The rationale is to start with minimal complexity, providing ample opportunity for subsequent optimization without immediately falling into undesirable property space (e.g., high molecular weight, poor solubility).

Parameter"Rule of Three" GuidelineRationale
Molecular Weight (MW) ≤ 300 DaKeeps the fragment small and simple, allowing for more efficient sampling of chemical space and providing significant scope for optimization.[3][7]
cLogP ≤ 3Ensures sufficient aqueous solubility, which is critical for biophysical screening methods that often require high compound concentrations.[12]
Hydrogen Bond Donors ≤ 3Reduces the potential for complex, ambiguous binding modes and helps maintain solubility.[12]
Hydrogen Bond Acceptors ≤ 3Similar to donors, this guideline helps to control polarity and solubility.[12]
Rotatable Bonds ≤ 3Limits conformational flexibility, which can simplify the interpretation of binding data and reduce the entropic penalty upon binding.[13]

Beyond these guidelines, a robust fragment library should also possess high chemical diversity, three-dimensional shape diversity, and synthetic tractability to facilitate rapid follow-up chemistry.[9][14]

Part 2: Identifying the Starting Points - Fragment Screening Protocols

Because fragments bind with weak affinity, highly sensitive biophysical techniques are required for their detection.[8][15] It is common practice to use a primary screening method followed by an orthogonal validation method to eliminate false positives.[7]

Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in mass on a sensor chip surface, allowing for the real-time detection of binding events.[16] It is a powerful primary screening tool because it provides information on binding affinity and kinetics and has relatively low protein consumption.[16]

A. Materials & Instrumentation:

  • SPR instrument (e.g., Biacore T200)

  • Sensor chips (e.g., CM5, CAP)

  • Target protein of interest, purified and quality-controlled

  • Fragment library, solubilized in 100% DMSO

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for covalent coupling) or capture antibodies/reagents

B. Experimental Protocol:

  • Target Immobilization: The target protein is immobilized onto the sensor chip surface. The choice of immobilization strategy (e.g., amine coupling, capture-based) depends on the protein's properties. The goal is to achieve a stable surface with sufficient activity.

  • Assay Development: Optimize experimental conditions, including running buffer composition and regeneration conditions. A key step is to ensure the target remains stable and active on the chip surface throughout the experiment.

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into the running buffer. Typically, a single high concentration (e.g., 100-500 µM) is used for the primary screen.

    • Inject the fragment solutions over the sensor surface. Include buffer-only injections for double referencing, which helps to correct for systematic noise and baseline drift.

    • Monitor the binding response in real-time. A positive "hit" is identified by a significant increase in the response signal upon fragment injection compared to the reference surface and buffer-only injections.

  • Data Analysis:

    • Process the raw sensorgram data using the instrument's software.

    • Hits are typically identified based on a response threshold.

    • Calculate the Ligand Efficiency (LE) for each hit, which normalizes binding affinity for the size of the molecule. This helps prioritize smaller fragments with more efficient binding.[10]

Protocol 2: Orthogonal Validation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly robust method for detecting weak fragment binding in solution.[1][17] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR or WaterLOGSY, are particularly well-suited for FBDD as they do not require isotopic labeling of the protein.[1]

A. Materials & Instrumentation:

  • High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

  • NMR tubes

  • Target protein solution in a suitable deuterated buffer (e.g., phosphate buffer in D₂O)

  • Fragment hits from the primary screen

B. Experimental Protocol (STD-NMR):

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in the deuterated buffer. Add the fragment hit to the solution at a concentration of ~100-500 µM.

  • Acquisition of Reference Spectrum: Acquire a 1D ¹H NMR spectrum of the fragment in the presence of the protein without protein saturation.

  • Acquisition of STD Spectrum:

    • Selectively saturate a region of the protein's proton spectrum using a train of soft radiofrequency pulses.

    • Allow the saturation to transfer to any bound fragments via spin diffusion.

    • Acquire the ¹H spectrum. The difference between this spectrum and an off-resonance control spectrum reveals which fragment protons were in close contact with the protein.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum confirm that the fragment binds to the target protein. The relative intensities of the signals can provide information about which part of the fragment is in closest proximity to the protein surface.

Protocol 3: Structural Characterization with X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional information about how a fragment binds to its target.[17][18] This structural information is the cornerstone of the hit-to-lead optimization phase, as it enables rational, structure-based drug design.[19][20]

A. Materials & Instrumentation:

  • Crystallization plates, reagents, and tools

  • X-ray diffraction system (in-house or synchrotron beamline)

  • Cryo-protectant solutions

  • Fragment hits

B. Experimental Protocol (Crystal Soaking):

  • Protein Crystallization: Grow high-quality crystals of the target protein under optimized conditions. This is often the most challenging and time-consuming step.

  • Fragment Soaking:

    • Prepare a soaking solution by adding a high concentration of the fragment (typically 1-10 mM) to the crystal mother liquor, often with a cryo-protectant.

    • Transfer the protein crystals into the soaking solution and incubate for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.[10]

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.

    • Mount the crystal on the X-ray diffractometer and collect a diffraction dataset.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure using molecular replacement.

    • Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and its binding pose.[18] Specialized software can help detect the weak electron density of low-occupancy fragments.[18]

Part 3: From Fragment Hit to Potent Lead - The Optimization Phase

Once a fragment hit has been validated and its binding mode determined, the next phase is to evolve it into a more potent, drug-like molecule.[6][21] This process is guided by the structural information obtained from X-ray crystallography or NMR.[6] There are three primary strategies for fragment evolution.[22][23]

  • Fragment Growing: This is the most common approach, where the initial fragment is extended into adjacent empty pockets of the binding site to make additional favorable interactions with the protein.[23]

  • Fragment Linking: If two or more fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, higher-affinity molecule.[23]

  • Fragment Merging: When two fragments bind in an overlapping fashion, their key binding elements can be combined or merged into a novel, single scaffold that retains the essential interactions of both original fragments.[11]

Fragment_Evolution cluster_0 Fragment Evolution Strategies cluster_1 cluster_2 cluster_3 Start {Fragment Hit | (Low Affinity)} Grow_Start Fragment Link_Start1 Frag 1 Merge_Start1 Frag A Grow_End Fragment Added Group Grow_Start->Grow_End Extend Lead {Lead Compound | (High Affinity)} Grow_End->Lead Link_End Frag 1 Linker Frag 2 Link_Start1->Link_End Connect Link_Start2 Frag 2 Link_Start2->Link_End Connect Link_End->Lead Merge_End Merged Compound Merge_Start1->Merge_End Combine Merge_Start2 Frag B Merge_Start2->Merge_End Combine Merge_End->Lead

Caption: Key strategies for hit-to-lead optimization in FBDD.

This optimization process is typically iterative, involving cycles of chemical synthesis, biophysical testing, and structural determination to progressively improve the compound's potency, selectivity, and drug-like properties.

Conclusion

Fragment-Based Drug Discovery offers a rational and efficient path to novel therapeutics.[5] By starting small, FBDD allows for a more thorough sampling of chemical space and the generation of high-quality hits. The reliance on sensitive biophysical techniques and the central role of structural biology provide a deep understanding of the molecular interactions driving binding, which in turn enables a more predictable and successful hit-to-lead optimization process. While FBDD presents its own challenges, such as the need for highly sensitive screening methods and robust structural biology support, its successes, including several FDA-approved drugs, have solidified its position as a key strategy in the modern drug discovery landscape.[5][24]

References

  • Mortenson, D. E., & Calabrese, D. R. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(3), 337-347. [Link]

  • Dias, M. V. B., & Ciulli, A. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, 19(24), e202400342. [Link]

  • Massachusetts Biotechnology Council. (2023, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Renslo, A. R. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(3), 102-105. [Link]

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • Kirsch, P., & Sotriffer, C. (2011). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Future Medicinal Chemistry, 3(6), 739-754. [Link]

  • Scott, A. D., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(10), 4477-4487. [Link]

  • Kyne, S. H., & Coyne, A. G. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Drug Discovery Today: Technologies, 41, 1-9. [Link]

  • Dias, M. V. B., & Ciulli, A. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, 19(24), e202400342. [Link]

  • Erlanson, D. A., & Lawson, A. D. G. (2024). Fragment-based drug discovery: A graphical review. Drug Discovery Today, 29(9), 103986. [Link]

  • de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. [Link]

  • Blasdel, L., & Brooun, A. (2006). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Drug Discovery Technologies, 3(4), 287-295. [Link]

  • Afonine, P. V., et al. (2022). In Silico Structure-Based Approach for Group Efficiency Estimation in Fragment-Based Drug Design Using Evaluation of Fragment Contributions. International Journal of Molecular Sciences, 23(6), 3217. [Link]

  • Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Scott, A. D., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(10), 4477-4487. [Link]

  • Ciulli, A., & Williams, G. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12942-12947. [Link]

  • SciSpace. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. [Link]

  • Quora. (2016, July 10). What are the main differences between fragment-based and structure-based drug discovery/design?. [Link]

  • CrystalsFirst. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • Zartler, E., Swain, C., & Pearce, S. (2012). Fragment library design. Drug Discovery World, Winter 2012/13, 19-24. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]

  • Perry, J. J. P., et al. (2021). Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. Progress in Biophysics and Molecular Biology, 163, 100-111. [Link]

  • MDPI. (n.d.). Concepts and Core Principles of Fragment-Based Drug Design. [Link]

  • ResearchGate. (n.d.). Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. [Link]

  • Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(5), 471-490. [Link]

Sources

Application Notes & Protocols: Synthesis of Kinase Inhibitors from Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors. This document provides a comprehensive guide to the synthesis of potential kinase inhibitors starting from the versatile building block, methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. We present a detailed, multi-step synthetic route that leverages the reactivity of the 3-formyl and 6-carboxylate functionalities to introduce key pharmacophoric features commonly found in potent and selective kinase inhibitors. The protocols herein are designed to be robust and adaptable, providing a foundational framework for the exploration of novel chemical space around this promising scaffold.

Introduction

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and its isomers, such as the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold, are of significant interest in the design of kinase inhibitors.[1][2] These bicyclic systems can mimic the purine core of ATP, enabling them to bind effectively to the ATP-binding site of kinases.[1] The strategic functionalization of the pyrrolopyridine core allows for the introduction of various substituents that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity.

This compound is an attractive starting material for the synthesis of diverse libraries of kinase inhibitors. The aldehyde at the 3-position serves as a versatile handle for a variety of chemical transformations, including reductive amination, olefination, and condensation reactions, allowing for the introduction of a wide range of side chains. Concurrently, the methyl ester at the 6-position can be readily converted to a carboxylic acid and subsequently an amide, a key interaction motif in many kinase inhibitors.

This application note details a synthetic pathway to a diaryl urea-containing kinase inhibitor-like molecule, a common structural feature in this class of drugs, starting from this compound.

Overall Synthetic Strategy

The proposed synthetic route is a multi-step process designed to sequentially modify the functional groups of the starting material to build the final kinase inhibitor-like compound. The key transformations include:

  • Protection of the Pyrrole Nitrogen: To prevent side reactions in subsequent steps, the pyrrole nitrogen is protected, for example, with a tosyl group.

  • Reductive Amination of the 3-Formyl Group: The aldehyde is converted to an amine, which serves as a key point for introducing diversity.

  • Hydrolysis of the Methyl Ester: The methyl ester at the 6-position is hydrolyzed to the corresponding carboxylic acid.

  • Amide Coupling: The carboxylic acid is coupled with an appropriate aniline derivative.

  • Urea Formation: The amine at the 3-position is reacted with an isocyanate to form the final diaryl urea moiety.

  • Deprotection of the Pyrrole Nitrogen: The protecting group is removed to yield the final product.

G start This compound step1 Step 1: N-Protection start->step1 TsCl, NaH step2 Step 2: Reductive Amination step1->step2 Amine, NaBH(OAc)3 step3 Step 3: Ester Hydrolysis step2->step3 LiOH, THF/H2O step4 Step 4: Amide Coupling step3->step4 Aniline, HATU, DIPEA step5 Step 5: Urea Formation step4->step5 Isocyanate step6 Step 6: N-Deprotection step5->step6 NaOH or Mg/MeOH end Final Kinase Inhibitor-like Compound step6->end

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of Methyl 3-formyl-1-(tosyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Intermediate 2)

Rationale: Protection of the pyrrole nitrogen is crucial to prevent its interference in subsequent reactions, particularly those involving strong bases or electrophiles. A tosyl group is a common and robust protecting group for indoles and azaindoles.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
This compound944903-24-4204.181.0 g4.90
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.000.24 g5.88
p-Toluenesulfonyl chloride (TsCl)98-59-9190.651.12 g5.88
Anhydrous Tetrahydrofuran (THF)109-99-9-20 mL-

Protocol:

  • To a stirred suspension of sodium hydride (0.24 g, 5.88 mmol, 1.2 eq) in anhydrous THF (10 mL) under an argon atmosphere at 0 °C, add a solution of this compound (1.0 g, 4.90 mmol, 1.0 eq) in anhydrous THF (10 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (1.12 g, 5.88 mmol, 1.2 eq) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound.

Expected Outcome: A white to off-white solid. The yield is expected to be in the range of 80-90%.

Step 2: Synthesis of Methyl 3-((benzylamino)methyl)-1-(tosyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Intermediate 3)

Rationale: Reductive amination is a highly efficient and versatile method for the formation of C-N bonds. This reaction introduces a key amine functionality which can be further elaborated. Benzylamine is used here as an example, but a wide variety of primary and secondary amines can be employed to generate a diverse library of compounds.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
Methyl 3-formyl-1-(tosyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (2)-358.371.0 g2.79
Benzylamine100-46-9107.150.33 mL3.07
Sodium triacetoxyborohydride (STAB)56553-60-7211.940.89 g4.19
Dichloromethane (DCM)75-09-2-20 mL-
Acetic Acid64-19-7-0.1 mL-

Protocol:

  • To a solution of methyl 3-formyl-1-(tosyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1.0 g, 2.79 mmol, 1.0 eq) in dichloromethane (20 mL), add benzylamine (0.33 mL, 3.07 mmol, 1.1 eq) and a catalytic amount of acetic acid (0.1 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (0.89 g, 4.19 mmol, 1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.

Expected Outcome: A pale yellow oil or solid. The yield is typically in the range of 70-85%.

Step 3: Synthesis of 3-((Benzylamino)methyl)-1-(tosyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (Intermediate 4)

Rationale: The hydrolysis of the methyl ester to a carboxylic acid is a necessary step for the subsequent amide coupling. Lithium hydroxide is a commonly used reagent for this transformation under mild conditions, minimizing the risk of side reactions.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
Methyl 3-((benzylamino)methyl)-1-(tosyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (3)-449.531.0 g2.22
Lithium Hydroxide monohydrate (LiOH·H₂O)1310-66-341.960.28 g6.66
Tetrahydrofuran (THF)109-99-9-10 mL-
Water7732-18-5-5 mL-
1 M Hydrochloric Acid (HCl)7647-01-0-As needed-

Protocol:

  • Dissolve methyl 3-((benzylamino)methyl)-1-(tosyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1.0 g, 2.22 mmol, 1.0 eq) in a mixture of THF (10 mL) and water (5 mL).

  • Add lithium hydroxide monohydrate (0.28 g, 6.66 mmol, 3.0 eq).

  • Stir the mixture at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and acidify to pH 3-4 with 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the carboxylic acid.

Expected Outcome: A white or off-white solid. The yield is generally high, often >90%.

Step 4: Synthesis of N-(4-aminophenyl)-3-((benzylamino)methyl)-1-(tosyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxamide (Intermediate 5)

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. HATU is a highly effective peptide coupling reagent that provides high yields and minimizes racemization. This step introduces the aniline moiety, which will later be converted to the urea.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
3-((Benzylamino)methyl)-1-(tosyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (4)-435.501.0 g2.30
p-Phenylenediamine106-50-3108.140.27 g2.53
HATU148893-10-1380.231.05 g2.76
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.240.80 mL4.60
Anhydrous N,N-Dimethylformamide (DMF)68-12-2-15 mL-

Protocol:

  • To a solution of 3-((benzylamino)methyl)-1-(tosyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (1.0 g, 2.30 mmol, 1.0 eq) in anhydrous DMF (15 mL), add p-phenylenediamine (0.27 g, 2.53 mmol, 1.1 eq), HATU (1.05 g, 2.76 mmol, 1.2 eq), and DIPEA (0.80 mL, 4.60 mmol, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, DCM/methanol gradient) to obtain the desired amide.

Expected Outcome: A solid product, with a yield of 60-75%.

Step 5: Synthesis of N-(4-(3-(4-chlorophenyl)ureido)phenyl)-3-((benzylamino)methyl)-1-(tosyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxamide (Intermediate 6)

Rationale: The formation of a diaryl urea is a common strategy in the design of kinase inhibitors, as the urea moiety can form key hydrogen bonds within the ATP-binding site. The reaction of an amine with an isocyanate is a straightforward and high-yielding method for urea synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
N-(4-aminophenyl)-3-((benzylamino)methyl)-1-(tosyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxamide (5)-525.641.0 g1.90
4-Chlorophenyl isocyanate104-12-1153.570.32 g2.09
Anhydrous Dichloromethane (DCM)75-09-2-20 mL-

Protocol:

  • To a solution of N-(4-aminophenyl)-3-((benzylamino)methyl)-1-(tosyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxamide (1.0 g, 1.90 mmol, 1.0 eq) in anhydrous DCM (20 mL), add 4-chlorophenyl isocyanate (0.32 g, 2.09 mmol, 1.1 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • A precipitate may form. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Wash the solid with a small amount of cold DCM or diethyl ether to remove any unreacted isocyanate.

  • Dry the product under vacuum.

Expected Outcome: A white or off-white solid. The reaction is often quantitative or near-quantitative.

Step 6: Synthesis of N-(4-(3-(4-chlorophenyl)ureido)phenyl)-3-((benzylamino)methyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxamide (Final Product)

Rationale: The final step is the removal of the tosyl protecting group to reveal the free N-H of the pyrrole, which can be an important hydrogen bond donor for kinase binding. Basic hydrolysis is a common method for tosyl group removal from azaindoles.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
N-(4-(3-(4-chlorophenyl)ureido)phenyl)-3-((benzylamino)methyl)-1-(tosyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxamide (6)-679.211.0 g1.47
Sodium Hydroxide (NaOH)1310-73-240.000.59 g14.7
Methanol (MeOH)67-56-1-15 mL-
Water7732-18-5-5 mL-

Protocol:

  • To a solution of N-(4-(3-(4-chlorophenyl)ureido)phenyl)-3-((benzylamino)methyl)-1-(tosyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxamide (1.0 g, 1.47 mmol, 1.0 eq) in methanol (15 mL) and water (5 mL), add sodium hydroxide (0.59 g, 14.7 mmol, 10 eq).

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and neutralize with 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold methanol.

  • Dry the final product under vacuum.

Expected Outcome: A solid final product, with a yield of 70-85%.

Data Summary

CompoundStepStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
Intermediate 2 1This compoundC₁₆H₁₂N₂O₅S358.3780-90White to off-white solid
Intermediate 3 2Intermediate 2C₂₃H₂₁N₃O₄S449.5370-85Pale yellow oil or solid
Intermediate 4 3Intermediate 3C₂₂H₁₉N₃O₄S435.50>90White or off-white solid
Intermediate 5 4Intermediate 4C₂₈H₂₅N₅O₃S525.6460-75Solid
Intermediate 6 5Intermediate 5C₃₅H₂₉ClN₆O₄S679.21>90White or off-white solid
Final Product 6Intermediate 6C₂₈H₂₄ClN₅O₂525.9870-85Solid

Visualization of Key Transformations

G cluster_step2 Step 2: Reductive Amination cluster_step4 Step 4: Amide Coupling aldehyde 3-Formyl Group product_amine Secondary/Tertiary Amine aldehyde->product_amine NaBH(OAc)3 amine Primary/Secondary Amine amine->product_amine acid 6-Carboxylic Acid amide 6-Carboxamide acid->amide HATU, DIPEA aniline Aniline Derivative aniline->amide

Caption: Key chemical transformations.

Conclusion

The protocols outlined in this application note provide a robust and adaptable synthetic route for the generation of kinase inhibitor-like molecules based on the 1H-pyrrolo[3,2-b]pyridine scaffold, starting from the readily accessible this compound. The strategic use of well-established reactions such as reductive amination and amide coupling allows for the systematic exploration of the chemical space around this privileged core. Researchers can utilize these methods to synthesize diverse libraries of compounds for screening against various kinase targets, thereby accelerating the discovery of novel therapeutics.

References

  • El-Gamal, M.I., & Oh, C.H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: In vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166.
  • Brandänge, S., & Rodriquez, B. (1988). A Convenient Synthesis of 3-Pyrroline. Synthesis, 1988(04), 347-348.
  • Polito, L. G., et al. (2011). Synthesis and biological evaluation of novel 1H-pyrrolo[3,2-b]pyridine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 46(8), 3342-3353.
  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.
  • Kim, J., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(15), 1957-1962.
  • Lee, H. W., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(2), 762-766.

Sources

The Versatile Virtuoso: Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate as a Premier Building Block for Complex Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrrolo[3,2-b]pyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrrolo[3,2-b]pyridine core, an isomer of the well-known azaindoles, stands out as a "privileged scaffold." Its structural resemblance to purine and indole frameworks allows it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[1][2] Derivatives of this heterocyclic system have shown significant potential as inhibitors of kinases, crucial players in cellular signaling pathways, and are being investigated for their applications in oncology and inflammatory diseases.[1] The strategic introduction of functional groups onto this core structure is paramount for modulating its physicochemical properties and biological activity. Among the most versatile of these functional handles is the 3-formyl group, which transforms the pyrrolo[3,2-b]pyridine scaffold into a powerful and reactive building block for the synthesis of complex, polycyclic heterocyclic systems.

This application note provides a comprehensive guide to the synthesis and utility of a key exemplar of this class: methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate . We will delve into its preparation and explore its application in several powerful synthetic transformations, including the Pictet-Spengler reaction, Knoevenagel condensation, and multi-component reactions, providing detailed, field-proven protocols for each.

Synthesis of the Building Block: A Two-Step Approach

Step 1: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

The synthesis of the pyrrolo[3,2-b]pyridine core can be achieved through various methods. A common approach involves the cyclization of appropriately substituted pyridine derivatives. For the purpose of this guide, we will consider this precursor as a readily synthesizable starting material.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.[3] The pyrrole ring of the pyrrolo[3,2-b]pyridine system is sufficiently electron-rich to undergo this electrophilic substitution, with a strong preference for the C-3 position.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrrolo_precursor Methyl 1H-pyrrolo[3,2-b]pyridine- 6-carboxylate Intermediate Iminium Salt Intermediate Pyrrolo_precursor->Intermediate + Vilsmeier Reagent Product Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine- 6-carboxylate Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation workflow.

Protocol 1: Vilsmeier-Haack Formylation of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

This protocol is adapted from a similar, well-established procedure for the formylation of a related azaindole.[3][4]

Materials:

  • Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Phosphoryl chloride (POCl₃) (3.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1.0 equiv) in anhydrous DMF (approximately 10 mL per gram of starting material).

  • Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice-water bath. To the stirred solution, add phosphoryl chloride (3.0 equiv) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture into a beaker containing crushed ice (approximately 100 g per 10 mL of DMF).

  • Hydrolysis and Neutralization: Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Yield: 60-75%

Compound Molecular Formula Molecular Weight Appearance
This compoundC₁₀H₈N₂O₃204.18 g/mol Off-white to pale yellow solid

Applications in the Synthesis of Complex Heterocycles

The aldehyde functionality at the C-3 position of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of fused and appended heterocyclic systems.

Pictet-Spengler Reaction: Access to β-Carboline Analogs

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a new six-membered ring.[5] When tryptamine or its derivatives are used as the amine component, this reaction leads to the formation of tetrahydro-β-carbolines, a core structure found in numerous natural products and pharmacologically active compounds.[6][7] The electron-rich pyrrole ring of our building block is well-suited to participate in the cyclization step.

Pictet_Spengler cluster_PS Pictet-Spengler Reaction Building_Block Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine- 6-carboxylate Iminium Iminium Ion Intermediate Building_Block->Iminium + Tryptamine, H⁺ Tryptamine Tryptamine Cyclization Intramolecular Electrophilic Substitution Iminium->Cyclization Product Tetrahydro-β-carboline Analog Cyclization->Product

Caption: Pictet-Spengler reaction workflow.

Protocol 2: Synthesis of a Tetrahydro-β-carboline Analog via Pictet-Spengler Reaction

This is a general protocol that can be adapted for various tryptamine derivatives.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Tryptamine (1.1 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol for recrystallization

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (approximately 20 mL per mmol of aldehyde), add tryptamine (1.1 equiv).

  • Acid Catalysis: Cool the mixture to 0 °C and add trifluoroacetic acid (2-3 drops) as the catalyst.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from methanol or by flash column chromatography if necessary.

Expected Yield: 65-80%

Knoevenagel Condensation: Formation of Electron-Deficient Alkenes

The Knoevenagel condensation is the reaction between a carbonyl compound and an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[10][11] The aldehyde group of our building block readily undergoes this condensation with a variety of active methylene compounds, such as malononitrile, cyanoacetates, and Meldrum's acid, to generate electron-deficient alkenes.[12][13] These products are valuable intermediates for further transformations, including Michael additions and cycloadditions.

Knoevenagel cluster_K Knoevenagel Condensation Building_Block Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine- 6-carboxylate Product Electron-Deficient Alkene Building_Block->Product + Active Methylene, Base Active_Methylene Active Methylene Compound (e.g., Malononitrile)

Caption: Knoevenagel condensation workflow.

Protocol 3: Knoevenagel Condensation with Malononitrile

This protocol is a general procedure that can be adapted for other active methylene compounds.[14]

Materials:

  • This compound (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Piperidine (catalytic amount)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and malononitrile (1.1 equiv) in ethanol (approximately 15 mL per mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.

  • Isolation: If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • Work-up (if no precipitate forms): If no precipitate is observed, concentrate the reaction mixture under reduced pressure. Add water to the residue to induce precipitation. Collect the solid by filtration and wash with water.

  • Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.

Expected Yield: 85-95%

Multi-component Reactions (MCRs): Rapid Assembly of Molecular Complexity

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a one-pot fashion to form a single product that incorporates atoms from all starting materials.[15][16] These reactions are highly atom-economical and offer a rapid route to complex molecular architectures. The electrophilic aldehyde of our building block can participate in various MCRs, such as the Hantzsch pyridine synthesis or related domino reactions, to construct diverse heterocyclic frameworks.

Example: A Three-Component Reaction with an Amine and an Active Methylene Compound

A plausible MCR involves the reaction of this compound with an amine (e.g., an aniline) and an active methylene compound (e.g., a β-ketoester or malononitrile) to generate highly substituted pyridine or dihydropyridine derivatives fused to the pyrrolopyridine core.

MCR cluster_MCR Multi-component Reaction Building_Block Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine- 6-carboxylate Product Complex Fused Heterocycle Building_Block->Product + Amine, Active Methylene Amine Amine Active_Methylene Active Methylene Compound

Caption: Multi-component reaction workflow.

Protocol 4: General Procedure for a Three-Component Reaction

This is a generalized protocol that would require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., aniline) (1.0 equiv)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.0 equiv)

  • Catalyst (e.g., acetic acid, iodine, or a Lewis acid)

  • Solvent (e.g., ethanol, methanol, or toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), the amine (1.0 equiv), the active methylene compound (1.0 equiv), and the chosen solvent.

  • Catalyst Addition: Add the catalyst (e.g., a few drops of acetic acid or a catalytic amount of iodine).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Expected Yield: Variable, depending on the substrates and conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its straightforward preparation via Vilsmeier-Haack formylation and the reactivity of its 3-formyl group make it an ideal starting material for a range of powerful synthetic transformations. The protocols provided herein for the Pictet-Spengler reaction, Knoevenagel condensation, and multi-component reactions serve as a practical guide for researchers in drug discovery and organic synthesis to access novel and diverse molecular architectures based on the privileged pyrrolo[3,2-b]pyridine scaffold. The exploration of this building block is poised to continue yielding innovative compounds with significant potential in medicinal chemistry.

References

  • Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Kim, H., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(14), 1775-1780. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(1), 113-120. [Link]

  • Shaabani, A., et al. (2019). Multi-component Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of 4,5-Dihydro-[4,5'-bipyrimidin]-6(1H)-one Derivatives. ChemistrySelect, 4(12), 3465-3469. [Link]

  • Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Singh, M., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 936-946. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • Storer, R. I., et al. (2011). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically active β-carbolines. Arkivoc, 2011(1), 218-251. [Link]

  • A facile synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-ones. PubMed Central. [Link]

  • Langer, P., et al. (2014). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Tetrahedron, 70(1), 153-159. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393. [Link]

  • Knoevenagel condensation of various aromatic aldehydes with active methylene compounds catalyzed by compounds 1 and 2. ResearchGate. [Link]

  • Kumar, A., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. [Link]

  • Bazgir, A., et al. (2010). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Iranian Chemical Society, 7(4), 957-962. [Link]

  • Van der Heiden, M., & Ruijter, E. (2022). Methodologies for the Synthesis of β-Carbolines. Synthesis, 54(12), 2635-2653. [Link]

  • Langer, P., et al. (2014). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Semantic Scholar. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • Scope of the aqueous Pictet-Spengler reaction using tryptamine and four... ResearchGate. [Link]

  • Bautista-Álvarez, P., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2649. [Link]

  • Szabó, L., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(11), 3293. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 46(4), 743-747. [Link]

  • Shaabani, A., et al. (2018). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ChemistrySelect, 3(45), 12792-12796. [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. [Link]

  • Mukthapuram, P. R., et al. (2023). Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates. Molecules, 28(18), 6599. [Link]

  • Kumar, A., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. [Link]

  • Barbolla, I., et al. (2020). Synthesis of Pyrrolo[1,2-b]isoquinolines through Carbopalladation Initiated Domino Reactions. Evaluation as New Antileishmanial Agents. MOL2NET, International Conference Series on Multidisciplinary Sciences. [Link]

  • D'Elia, V., & Laschat, S. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(7), 1709. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. J. Nanosci. Adv. Mater., 9(1), 1-20. [Link]

Sources

Application Notes and Protocols: Condensation Reactions with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Reactivity of Active Methylene Compounds

In the landscape of organic synthesis, active methylene compounds represent a cornerstone class of reagents, prized for their versatility in forming new carbon-carbon bonds. An active methylene compound is characterized by a methylene group (-CH₂) flanked by two electron-withdrawing groups (EWGs), such as esters, ketones, nitriles, or nitro groups. This structural arrangement dramatically increases the acidity of the methylene protons.[1] The presence of a base facilitates the removal of a proton, generating a resonance-stabilized carbanion (an enolate), which is a potent nucleophile.[1]

This enhanced nucleophilicity is the foundation of their utility, enabling a vast array of condensation reactions that are fundamental to the synthesis of complex organic molecules, including a significant number of pharmaceuticals and heterocyclic scaffolds.[2][3] Common examples of these invaluable building blocks include diethyl malonate, ethyl acetoacetate, malononitrile, and barbituric acid.[4] This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for key condensation reactions involving these compounds, tailored for researchers in synthetic chemistry and drug development.

The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful reaction that involves the nucleophilic addition of an active methylene compound to an aldehyde or ketone, typically catalyzed by a weak base like an amine (e.g., piperidine) or its salt.[1][5] The reaction is almost always followed by a spontaneous dehydration step, driven by the formation of a stable, conjugated α,β-unsaturated product.[1]

Mechanistic Rationale

The choice of a weak base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde or ketone reactant (an aldol reaction). The mechanism proceeds via three key steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a highly nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral β-hydroxy intermediate (an aldol-type adduct).[1]

  • Dehydration: This intermediate is readily dehydrated under the reaction conditions to yield the final α,β-unsaturated product, providing the thermodynamic driving force for the reaction.

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration A Z-CH₂-Z' + B: B [Z-CH⁻-Z'] ↔ [Z-C⁻=Z'] + BH⁺ (Resonance-Stabilized Enolate) A->B Deprotonation C R-CHO + [Z-CH⁻-Z'] D R-CH(O⁻)-CH(Z)(Z') (Tetrahedral Intermediate) C->D Attack on Carbonyl E R-CH(O⁻)-CH(Z)(Z') + BH⁺ F R-CH(OH)-CH(Z)(Z') (Aldol Adduct) E->F Protonation G R-CH=C(Z)(Z') + H₂O + B: F->G Elimination

Caption: Mechanism of the Knoevenagel Condensation.

Application in Drug Synthesis

The Knoevenagel condensation is a foundational step in many multicomponent reactions used to build complex heterocyclic drug scaffolds. For instance, it is the initiating step in both the Hantzsch pyridine synthesis and the Gewald aminothiophene synthesis, which produce cores found in numerous bioactive molecules.[5][6][7]

Experimental Protocol: Synthesis of 2-Cyano-3-phenylacrylic acid

This protocol describes the condensation of benzaldehyde with malononitrile, a classic example of the Knoevenagel reaction.

Materials:

  • Benzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol (as solvent)

  • Piperidine (0.1 eq, catalyst)

  • Glacial Acetic Acid

  • Ice-cold distilled water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (e.g., 5.3 g, 50 mmol) and malononitrile (e.g., 3.3 g, 50 mmol) in 30 mL of ethanol.

  • To this stirring solution, add piperidine (0.5 mL, ~5 mmol) dropwise. A mild exotherm may be observed, and the solution may turn yellow.

  • Stir the reaction mixture at room temperature for 2 hours. A precipitate will likely form during this time.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzaldehyde spot has disappeared.

  • After completion, cool the flask in an ice bath for 15 minutes to maximize precipitation.

  • Acidify the mixture by slowly adding glacial acetic acid until the pH is approximately 5-6 to neutralize the catalyst.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with two portions of ice-cold water (2 x 20 mL) to remove any residual catalyst and unreacted malononitrile.

  • Recrystallize the solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.

  • Validation: Dry the purified crystals and determine the melting point. Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

The Claisen Condensation: Forging β-Keto Esters

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester.[8][9] A key requirement for the ester is that it must have at least two α-hydrogens to allow for the final, crucial deprotonation step.

Mechanistic Rationale

The reaction requires a stoichiometric amount of a strong, non-nucleophilic base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH). The mechanism is as follows:

  • Enolate Formation: The strong base abstracts an acidic α-proton from an ester molecule to form an ester enolate.

  • Nucleophilic Acyl Substitution: The enolate ion then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. This forms a tetrahedral intermediate.[10]

  • Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling an alkoxide (-OR) as a leaving group to form the β-keto ester product.

  • Final Deprotonation (Driving Force): The newly formed β-keto ester has methylene protons that are now flanked by two carbonyl groups, making them significantly more acidic than the starting ester's α-protons. The alkoxide leaving group (or another equivalent of base) immediately deprotonates this position. This irreversible acid-base reaction drives the entire equilibrium towards the product.[10]

  • Acidic Workup: A final acidification step is required to protonate the enolate and yield the neutral β-keto ester.

Claisen_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2-3: Attack & Elimination cluster_3 Step 4: Irreversible Deprotonation A CH₃-COOEt + EtO⁻ B ⁻CH₂-COOEt (Ester Enolate) A->B Deprotonation C CH₃-COOEt + ⁻CH₂-COOEt D CH₃-C(O⁻)(OEt)-CH₂-COOEt (Tetrahedral Intermediate) C->D Nucleophilic Attack E CH₃-CO-CH₂-COOEt + EtO⁻ (β-Keto Ester) D->E Elimination of EtO⁻ F CH₃-CO-CH₂-COOEt + EtO⁻ G [CH₃-CO-CH⁻-COOEt]Na⁺ (Stable Enolate Salt) F->G Drives Equilibrium

Caption: Mechanism of the Claisen Condensation.

Application in Drug Synthesis

The Claisen condensation is a workhorse reaction for producing β-keto esters, which are exceptionally versatile synthetic intermediates.[8] For example, the synthesis of ethyl acetoacetate via the Claisen condensation of ethyl acetate provides a building block for numerous pharmaceuticals, including the synthesis of pyrimidine rings found in barbiturates.[8]

Experimental Protocol: Synthesis of Ethyl Acetoacetate

Materials:

  • Ethyl acetate (dried over anhydrous K₂CO₃)

  • Sodium metal (handle with extreme care)

  • Absolute Ethanol

  • Dilute Acetic Acid

  • Diethyl ether

  • Saturated NaCl solution

Procedure:

  • Prepare Sodium Ethoxide: In a three-necked flask fitted with a reflux condenser and a dropping funnel, carefully add clean sodium metal (e.g., 1.0 eq) to absolute ethanol under an inert atmosphere (N₂ or Ar). The reaction is exothermic and produces H₂ gas; ensure proper ventilation.

  • Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature.

  • Addition of Ester: Add dry ethyl acetate (e.g., 2.5 eq) dropwise to the stirred sodium ethoxide solution over 30 minutes.

  • After the addition is complete, gently heat the mixture to reflux for 1-2 hours.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add dilute acetic acid with cooling to neutralize the mixture.

  • Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake and separate the layers.

  • Wash the organic layer with a saturated NaCl solution, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification and Validation: The crude ethyl acetoacetate can be purified by fractional distillation under reduced pressure. Confirm the product's identity and purity via refractive index, IR, and NMR spectroscopy.

The Michael Addition: Conjugate C-C Bond Formation

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[11][12] The enolates generated from active methylene compounds are excellent Michael donors.

Mechanistic Rationale

The reaction is driven by the formation of a new, stable C-C single bond.[11]

  • Enolate Formation: A base abstracts a proton from the active methylene compound to form a stabilized enolate.

  • Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the α,β-unsaturated system. This is favored over direct (1,2) attack at the carbonyl carbon because it leads to a more stable, resonance-delocalized enolate intermediate.

  • Protonation: The intermediate enolate is protonated during workup to give the final 1,4-adduct.

Michael_Addition cluster_1 Step 1: Donor Formation cluster_2 Step 2: Conjugate Attack cluster_3 Step 3: Protonation A CH₂(COOEt)₂ + B: B ⁻CH(COOEt)₂ (Michael Donor) A->B Deprotonation C R-CH=CH-COR' + ⁻CH(COOEt)₂ (Michael Acceptor) D R-CH(CH(COOEt)₂)-CH=C(O⁻)R' (Resonance-Stabilized Enolate) C->D 1,4-Addition E Intermediate Enolate + H⁺ F R-CH(CH(COOEt)₂)-CH₂-COR' (Final Adduct) E->F Workup Hantzsch_Workflow Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Ketone (Knoevenagel Product) Aldehyde->Knoevenagel_Product Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel_Product Ketoester2 β-Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration

Caption: Workflow of the Hantzsch Pyridine Synthesis.

Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
  • In a 100 mL round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ethanol.

  • Add concentrated aqueous ammonia (approx. 1.2 eq) and stir.

  • Heat the mixture to reflux for 3-4 hours. A yellow solid should precipitate.

  • Cool the reaction mixture in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize from ethanol to obtain the pure 1,4-DHP product.

Biginelli Reaction

This acid-catalyzed, one-pot reaction combines an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (or thiourea) to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). [13][14]

  • Application: DHPMs exhibit a broad spectrum of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. [14][15]The drug Monastrol, a kinesin Eg5 inhibitor with potential as an anticancer agent, is a well-known example.

  • Mechanism Synopsis: While debated, a plausible mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the active methylene compound, followed by cyclization and dehydration to yield the DHPM product. [16][17]

Biginelli_Workflow Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Urea Urea Urea->Iminium Catalyst Acid Catalyst (H⁺) Catalyst->Iminium Iminium->Adduct DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & Dehydration

Caption: Workflow of the Biginelli Reaction.

Protocol: Synthesis of a Dihydropyrimidinone
  • In a flask, mix an aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated HCl (a few drops).

  • Reflux the mixture for 4-6 hours. A precipitate usually forms upon cooling.

  • Cool the flask in an ice bath, collect the solid by vacuum filtration, and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain pure DHPM.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur, catalyzed by a base (often morpholine). [6][18]

  • Application: The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, found in drugs with anti-inflammatory, anticancer, and antimicrobial activities.

  • Mechanism Synopsis: The reaction initiates with a Knoevenagel condensation to form an α,β-unsaturated nitrile. The base then catalyzes the addition of sulfur to the α-carbon. The resulting thiolate attacks the nitrile group, leading to cyclization. Tautomerization then yields the final aromatic 2-aminothiophene product. [19]

Gewald_Workflow Carbonyl Ketone/Aldehyde Knoevenagel_Product Knoevenagel Adduct Carbonyl->Knoevenagel_Product Nitrile α-Cyano Ester Nitrile->Knoevenagel_Product Sulfur Sulfur (S₈) Thiolate_Intermediate Thiolate Intermediate Sulfur->Thiolate_Intermediate Sulfur Addition Base Base (e.g., Morpholine) Base->Knoevenagel_Product Base->Thiolate_Intermediate Sulfur Addition Knoevenagel_Product->Thiolate_Intermediate Sulfur Addition Thiophene 2-Aminothiophene Thiolate_Intermediate->Thiophene Cyclization & Tautomerization

Caption: Workflow of the Gewald Aminothiophene Synthesis.

Protocol: General Gewald Synthesis
  • In a flask equipped with a reflux condenser, combine the ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol or DMF.

  • Add morpholine (1.5-2.0 eq) as the base.

  • Heat the mixture at 50-60 °C for 2-3 hours, stirring vigorously.

  • Cool the reaction mixture and pour it into ice water.

  • The solid product that precipitates is collected by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Summary of Reaction Conditions

ReactionKey ReactantsCatalyst/BaseTypical SolventProduct Class
Knoevenagel Aldehyde/Ketone, Active Methylene Cmpd.Weak Base (Piperidine)Ethanolα,β-Unsaturated Cmpd.
Claisen Ester (with ≥2 α-H)Strong Base (NaOEt)Ethanol or THFβ-Keto Ester
Michael α,β-Unsaturated Carbonyl, Active Methylene Cmpd.Catalytic Base (NaOEt)Ethanol1,5-Dicarbonyl Cmpd.
Hantzsch Aldehyde, β-Ketoester (2 eq), Ammonia(Self-catalyzed)Ethanol1,4-Dihydropyridine
Biginelli Aldehyde, β-Ketoester, UreaStrong Acid (HCl)EthanolDihydropyrimidinone
Gewald Ketone, α-Cyano Ester, SulfurAmine Base (Morpholine)Ethanol, DMF2-Aminothiophene

References

  • Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an. Active Methine in the Formation of Nitrogenous Heterocycles Having oxygen or sulfur atom. To Chemistry Journal, 7. [Link]

  • Massa, A. et al. (n.d.). The Aldol Reactions of Active Methylene Compounds. ResearchGate. Retrieved January 22, 2026. [Link]

  • eGyanKosh. (n.d.). ACTIVE METHYLENE COMPOUNDS. eGyanKosh. Retrieved January 22, 2026. [Link]

  • PSIBERG. (2023, January 10). Claisen Condensation: Mechanism, Types, and Examples. PSIBERG. [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Condensation. Organic Chemistry Portal. Retrieved January 22, 2026. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Doebner Modification. Organic Chemistry Portal. Retrieved January 22, 2026. [Link]

  • ACS Publications. (2024, June 24). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Idaho National Laboratory. (2016). Biginelli reaction: an overview. Idaho National Laboratory. [Link]

  • The University of Jordan. (n.d.). Synthesis of Some Cyclic Methylene 1,3-Diaza Barbiturates Derivatives. The University of Jordan Journals. Retrieved January 22, 2026. [Link]

  • Grokipedia. (n.d.). Hantzsch pyridine synthesis. Grokipedia. Retrieved January 22, 2026. [Link]

  • Taylor & Francis Online. (n.d.). Biginelli reaction – Knowledge and References. Taylor & Francis Online. Retrieved January 22, 2026. [Link]

  • ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved January 22, 2026. [Link]

  • Chemistry LibreTexts. (2025, March 20). 25.18: Condensation Reactions. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Taylor & Francis Online. (2021, February 12). Part –IV: Utilities of active methylene compounds and heterocycles bearing active methyl or having an active methine in the synthesis of triazoles, pyridazines, triazines and diazepines. Taylor & Francis Online. [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Retrieved January 22, 2026. [Link]

  • ACS Publications. (n.d.). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. Journal of Chemical Education. [Link]

  • MDPI. (n.d.). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI. Retrieved January 22, 2026. [Link]

  • YouTube. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

  • NIH. (n.d.). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. PMC. [Link]

  • Pharmaceutical Technology. (n.d.). Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology. Retrieved January 22, 2026. [Link]

  • NIH. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC. [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted active methylenes. Organic Chemistry Portal. Retrieved January 22, 2026. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. Retrieved January 22, 2026. [Link]

  • University of the Pacific. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Scholarly Commons. Retrieved January 22, 2026. [Link]

  • Slideshare. (n.d.). Active methylene compounds. Slideshare. Retrieved January 22, 2026. [Link]

  • ResearchGate. (2025, November 4). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. ResearchGate. [Link]

  • ACS Publications. (n.d.). Synthesis and Characterization of Aldol Condensation Products from Unknown Aldehydes and Ketones. Journal of Chemical Education. [Link]

  • ResearchGate. (2018, February 6). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]

  • Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Retrieved January 22, 2026. [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Retrieved January 22, 2026. [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025, August 6). Efficient synthesis of novel benzylidene barbituric and thiobarbituric acid derivatives containing ethyleneglycol spacers. ResearchGate. [Link]

  • NIH. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. Retrieved January 22, 2026. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. Retrieved January 22, 2026. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • MedCrave. (2019, June 12). The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV. MedCrave. [Link]

  • Macmillan Group, Princeton University. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group. [Link]

  • ResearchGate. (2025, August 7). Aqueous-mediated Michael Addition of Active Methylene Compounds with Nitroalkenes. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Selective Phosphodiesterase 4B (PDE4B) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting PDE4B in Drug Discovery

Phosphodiesterase 4 (PDE4), a crucial enzyme family in intracellular signaling, specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[1] The PDE4 family is encoded by four genes (PDE4A, B, C, and D), which give rise to over 20 isoforms through alternative splicing.[2] These isoforms are differentially expressed across various cell types and tissues, allowing for compartmentalized regulation of cAMP signaling. This compartmentalization is the cornerstone of the therapeutic strategy behind developing isoform-selective PDE4 inhibitors.

Within this family, PDE4B has emerged as a high-priority target, particularly for inflammatory and neurological disorders. PDE4B is abundantly expressed in inflammatory and immune cells, including monocytes, macrophages, and dendritic cells.[2][3] Its inhibition leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[4][5] This cascade ultimately results in the downregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and the upregulation of anti-inflammatory mediators.[4][5][6]

Crucially, the development of selective PDE4B inhibitors is driven by the need to mitigate the dose-limiting side effects, primarily emesis (nausea and vomiting), associated with non-selective PDE4 inhibitors. These side effects are largely attributed to the inhibition of the PDE4D isoform, which is highly expressed in the area postrema of the brainstem, a region that controls the emetic reflex.[2] Therefore, achieving high selectivity for PDE4B over PDE4D is a critical objective in the design of new anti-inflammatory therapeutics. This guide provides a comprehensive overview of the synthesis and evaluation of a selective PDE4B inhibitor, offering detailed protocols and insights for researchers in the field.

Signaling Pathway of PDE4B in Inflammatory Response

The inhibition of PDE4B elevates intracellular cAMP, which in turn modulates downstream signaling pathways to produce an anti-inflammatory effect. The following diagram illustrates the central role of PDE4B in this process.

PDE4B_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP AMP PDE4B->AMP Hydrolyzes Inhibitor Selective PDE4B Inhibitor Inhibitor->PDE4B Inhibits CREB CREB PKA->CREB Phosphorylates NFkB NF-κB (Inhibition) PKA->NFkB Inhibits Pro_Inflammatory Pro-inflammatory Gene Transcription (e.g., TNF-α) Epac->Pro_Inflammatory Inhibits pCREB pCREB CREB->pCREB Anti_Inflammatory Anti-inflammatory Gene Transcription (e.g., IL-10) pCREB->Anti_Inflammatory Promotes NFkB->Pro_Inflammatory Promotes Synthesis_Workflow Start Start: Commercially Available Reagents Step1 Step 1: Synthesis of Thiopyrano[2,3-d]pyrimidine Core Start->Step1 Step2 Step 2: Suzuki Coupling with (3-chloro-4-methoxyphenyl)boronic acid Step1->Step2 Step3 Step 3: Oxidation of Sulfide to Sulfone Step2->Step3 Purification Purification and Characterization (Column Chromatography, NMR, MS) Step3->Purification Bio_Eval Biological Evaluation Purification->Bio_Eval Enzyme_Assay In vitro PDE4B Enzymatic Assay (IC50) Bio_Eval->Enzyme_Assay Cell_Assay Cell-based TNF-α Release Assay (IC50) Bio_Eval->Cell_Assay Selectivity_Assay Selectivity Profiling (vs. PDE4A, C, D) Bio_Eval->Selectivity_Assay End End: Data Analysis and Structure-Activity Relationship Enzyme_Assay->End Cell_Assay->End Selectivity_Assay->End

Caption: Experimental workflow from synthesis to biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-chloro-4-methoxyphenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

This protocol is adapted from established methods for the synthesis of thiopyrano[2,3-d]pyrimidine derivatives. [7][8] Part A: Synthesis of 2-chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

  • Reaction Setup: To a solution of 4,6-dichloro-2-(methylsulfanyl)pyrimidine (1.0 eq) in an appropriate solvent such as 1,4-dioxane, add 1-(4-chloropyrimidin-5-yl)alk-2-en-1-one (1.1 eq).

  • Reaction Conditions: Treat the mixture with sodium hydrogensulfide (NaSH) (1.5 eq) portion-wise at room temperature. The reaction is typically stirred for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the thiopyrano[2,3-d]pyrimidine core.

Part B: Suzuki Coupling

  • Reaction Setup: In a flask, combine the 2-chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine from Part A (1.0 eq), (3-chloro-4-methoxyphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a solvent mixture of toluene and ethanol, followed by an aqueous solution of a base, such as sodium carbonate (2.0 eq).

  • Reaction Conditions: Degas the mixture with nitrogen or argon, then heat to reflux (approximately 90-100 °C) for 8-16 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via column chromatography to obtain the coupled product.

Part C: Oxidation to Sulfone

  • Reaction Setup: Dissolve the product from Part B (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid.

  • Oxidizing Agent: Cool the solution in an ice bath and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or hydrogen peroxide in acetic acid, portion-wise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. Extract the product with DCM.

  • Final Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the final pure compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro PDE4B Enzymatic Inhibition Assay (IMAP TR-FRET)

This protocol is based on the IMAP® (Immobilized Metal Affinity for Phosphochemicals) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology, a common method for measuring PDE activity. [9][10] Materials:

  • Recombinant human PDE4B enzyme

  • IMAP TR-FRET PDE Evaluation Assay Kit (containing FAM-labeled cAMP substrate, binding reagents, and buffers)

  • Test compounds (dissolved in DMSO)

  • 384-well, low-volume, black assay plates

  • TR-FRET-capable microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the 1X IMAP Reaction Buffer by diluting the 5X stock with purified water.

    • Prepare the Complete Reaction Buffer by adding any necessary cofactors (e.g., 1 mM DTT) to the 1X Reaction Buffer. [9] * Prepare serial dilutions of the test compounds in DMSO, then further dilute in Complete Reaction Buffer to the desired final concentrations (typically in a range from 1 pM to 100 µM).

    • Dilute the PDE4B enzyme to the working concentration in Complete Reaction Buffer. The optimal concentration should be determined empirically but is typically in the low ng/well range.

    • Prepare the FAM-cAMP substrate solution in Complete Reaction Buffer. A final concentration of 100 nM is a good starting point. [9]

  • Assay Protocol:

    • Add 5 µL of the diluted test compound solutions to the wells of the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the diluted PDE4B enzyme solution to all wells except the "no enzyme" control.

    • Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature (or 30°C) for 60 minutes, protected from light. [11] * Stop the reaction by adding 60 µL of the IMAP Binding Solution (containing binding reagent and Tb-donor). [9] * Incubate for at least 3 hours at room temperature to allow for binding to equilibrate. [9]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the donor and acceptor wavelengths with a suitable time delay (e.g., 100 µs). [12] * Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the percent inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 3: Cell-Based TNF-α Release Assay in THP-1 Cells

This protocol describes the measurement of the inhibitory effect of test compounds on lipopolysaccharide (LPS)-induced TNF-α secretion from differentiated human THP-1 monocytic cells. [13][14][15] Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Human TNF-α ELISA or HTRF kit

Procedure:

  • Differentiation of THP-1 Cells:

    • Seed THP-1 cells at a density of 2 x 10⁵ cells/well in a 96-well plate in complete RPMI medium.

    • Add PMA to a final concentration of 20-50 ng/mL to induce differentiation into macrophage-like cells. [14] * Incubate for 48 hours at 37°C in a 5% CO₂ incubator. The cells will become adherent.

    • After incubation, gently aspirate the medium and wash the cells once with fresh, PMA-free medium.

    • Add 100 µL of fresh, PMA-free medium and allow the cells to rest for 24 hours. [14]

  • Inhibitor Treatment and LPS Stimulation:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.1%.

    • Remove the medium from the rested cells and add 100 µL of the diluted compound solutions.

    • Pre-incubate the cells with the compounds for 1-2 hours at 37°C. [14] * Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control. [13][14] * Incubate the plate for an additional 4-18 hours at 37°C. The optimal incubation time should be determined empirically. [13][15]

  • Quantification of TNF-α:

    • After the stimulation period, carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available human TNF-α ELISA or HTRF kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Quantitative Data: Selectivity Profile of PDE4 Inhibitors

The following table summarizes the inhibitory potency (IC₅₀) of several known PDE4 inhibitors against the different PDE4 isoforms. The data highlights the importance of isoform selectivity, particularly the ratio of PDE4D to PDE4B inhibition, in developing inhibitors with an improved therapeutic window.

CompoundPDE4A (IC₅₀, nM)PDE4B (IC₅₀, nM)PDE4C (IC₅₀, nM)PDE4D (IC₅₀, nM)PDE4D/PDE4B Selectivity RatioReference
Roflumilast 0.7 - 0.90.2 - 0.73.0 - 4.30.3 - 0.4~1.4[16]
Apremilast 42 - 7861 - 97~24441 - 54~1.8
Crisaborole 5261340170~1.4
Nerandomilast 248108700919.1
Orismilast 11 - 523 - 161042 - 9~2.5
Compound 47 *-3.0-1300433[2]

*Compound 47 refers to 2-(3-chloro-4-methoxyphenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine.

Conclusion and Future Directions

The targeted inhibition of PDE4B represents a promising therapeutic strategy for a range of inflammatory and neurological conditions. The key to clinical success lies in the rational design of inhibitors that exhibit high selectivity for the PDE4B isoform over PDE4D, thereby minimizing dose-limiting side effects. The protocols and data presented in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of novel, selective PDE4B inhibitors. Future research in this area will likely focus on exploring novel chemical scaffolds, further refining isoform selectivity, and investigating the therapeutic potential of these compounds in a broader range of disease models. The integration of structural biology, computational modeling, and advanced cellular assays will continue to drive the discovery of next-generation PDE4B inhibitors with superior efficacy and safety profiles.

References

  • IMAP® TR-FRET Phosphodiesterase Evaluation Assay Kit With Progressive Binding System. (n.d.). Molecular Devices. Retrieved January 22, 2026, from [Link]

  • Zhang, B., Zhou, Y., Gu, Q., & Xu, S. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075.
  • Phosphodiesterase 4B: Master Regulator of Brain Signaling. (2020). Frontiers in Molecular Neuroscience. Retrieved January 22, 2026, from [Link]

  • Pal, M. (2014). Selective Phosphodiesterase 4B Inhibitors: A Review. Pharmaceuticals, 7(8), 835-871.
  • Mossman, B. T., & Sesko, A. M. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE, 7(3), e34184.
  • IMAP® FP PDE Evaluation Kit. (n.d.). Biocompare. Retrieved January 22, 2026, from [Link]

  • Molecular structures and (p)IC50 values for the PDE4 isoforms of ([¹¹C])rolipram and the PDE4 inhibitors GSK356278 and roflumilast. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS OF 6,7-DIHYDRO-5H-THIOPYRANO[2,3-d]PYRIMIDIN-5- ONE DERIVATIVES STARTING. (2017). HETEROCYCLES, 96(2), 287-295.
  • Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. (n.d.). Molecular Devices. Retrieved January 22, 2026, from [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). International Journal of Molecular Sciences, 24(14), 11518.
  • (A) Time course of LPS-induced TNF-α production. THP-1 cells were... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • New Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives-Synthesis, in vitro Cytotoxicity and Computational Studies. (2019). Molecules, 24(12), 2296.
  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2020). SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1039-1048.
  • The regulatory role of PDE4B in the progression of inflammatory function study. (2022). Frontiers in Pharmacology, 13, 938568.
  • Synthesis of 6,7-Dihydro-5H-thiopyrano[2,3-d]pyrimidin-5-one Derivatives Starting with 4,6-Dichloro-2-(methylsulfanyl)pyrimidine. (2017). HETEROCYCLES, 96(2), 287.
  • Identification of a PDE4-specific pocket for design of selective inhibitors. (2020). Acta Pharmaceutica Sinica B, 10(1), 75-86.
  • IMAP FP Phosphodiesterase Evaluation Assay Kit. (2024). Molecular Devices. Retrieved January 22, 2026, from [Link]

  • PDE4B Is a Homeostatic Regulator of Cyclic AMP in Dendritic Cells. (2022). Frontiers in Immunology, 13, 838704.
  • THP-1 cells not responding to LPS? (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review. (2023).
  • In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. (2022). STAR Protocols, 3(4), 101758.
  • Anti-Inflammatory Effects of miR-369-3p via PDE4B in Intestinal Inflammatory Response. (2022). International Journal of Molecular Sciences, 23(19), 11849.
  • Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. (2019). IOP Conference Series: Materials Science and Engineering, 677, 022076.
  • Schematic representation of how Phosphodiesterase 4 (PDE4) inhibitors,... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. (2022). Molecules, 27(15), 4946.

Sources

Application Notes and Protocols for the Development of ACC1 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting ACC1 in Oncology

Metabolic reprogramming is a well-established hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1] One of the key metabolic pathways consistently upregulated in various malignancies is de novo fatty acid synthesis (DNL). Acetyl-CoA Carboxylase 1 (ACC1) is the cytosolic, rate-limiting enzyme in this pathway, catalyzing the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1][2][3] Malonyl-CoA serves as the primary building block for the synthesis of long-chain fatty acids, which are essential for the formation of cell membranes, signaling molecules, and for post-translational protein modifications.

Numerous studies have demonstrated that ACC1 is overexpressed in a wide range of cancers, including those of the liver, lung, breast, and prostate, and this elevated expression often correlates with poor prognosis.[4][5] By meeting the high demand for lipids, ACC1 supports the continuous growth and proliferation of tumor cells.[6] Consequently, inhibiting ACC1 presents a compelling therapeutic strategy to "starve" cancer cells of these essential building blocks, thereby impeding tumor progression and enhancing the efficacy of other cancer therapies.[6]

This guide provides a comprehensive overview of the principles and detailed protocols for the preclinical evaluation of ACC1 inhibitors in a cancer research setting. It is designed for researchers, scientists, and drug development professionals seeking to identify and validate novel therapeutic agents targeting this critical metabolic node.

The ACC1 Pathway in Cancer Metabolism

ACC1 is a central regulatory point in cellular metabolism, integrating various signaling inputs to control the flux of carbon into the fatty acid synthesis pathway. Its activity is tightly regulated by both allosteric mechanisms and post-translational modifications.

Key regulatory inputs include:

  • AMP-activated protein kinase (AMPK): Under conditions of energy stress (high AMP/ATP ratio), AMPK phosphorylates ACC1 at Ser79, leading to its inhibition. This serves to conserve energy by shutting down the ATP-consuming process of fatty acid synthesis.[1][4]

  • Upstream Signaling Pathways: Oncogenic pathways, such as the PI3K/Akt/mTOR cascade, can promote ACC1 activity to support cell growth and proliferation.

  • Allosteric Regulation: Citrate, a key intermediate in the TCA cycle, allosterically activates ACC1, linking glucose metabolism to lipid synthesis.

The inhibition of ACC1 leads to a depletion of malonyl-CoA, which has two major downstream effects:

  • Inhibition of Fatty Acid Synthesis: The lack of malonyl-CoA halts the production of new fatty acids, impacting membrane biogenesis and cell signaling.

  • Increased Fatty Acid Oxidation: Malonyl-CoA is also an inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that transports fatty acids into the mitochondria for β-oxidation. Reduced malonyl-CoA levels relieve this inhibition, promoting the breakdown of fatty acids.

Diagram: The Central Role of ACC1 in Cancer Cell Metabolism

ACC1_Pathway cluster_cytosol Cytosol cluster_mito Mitochondria Glucose Glucose Citrate_cyto Citrate Glucose->Citrate_cyto Glycolysis & TCA Cycle AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA ACC1 ACC1 Citrate_cyto->ACC1 Allosteric Activation AcetylCoA->ACC1 MalonylCoA Malonyl-CoA ACC1->MalonylCoA ATP -> ADP FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN CPT1 CPT1 MalonylCoA->CPT1 Inhibition FattyAcids Fatty Acids FASN->FattyAcids Membranes Membrane Synthesis, Signaling Lipids FattyAcids->Membranes AMPK AMPK AMPK->ACC1 Phosphorylation (Inhibition) FAO Fatty Acid Oxidation (β-oxidation) CPT1->FAO ATP_mito ATP FAO->ATP_mito

Caption: ACC1 catalyzes the conversion of Acetyl-CoA to Malonyl-CoA, a critical step for fatty acid synthesis.

Part 1: In Vitro Characterization of ACC1 Inhibitors

The initial phase of evaluating a potential ACC1 inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action at both the biochemical and cellular levels.

Biochemical Assay for ACC1 Enzymatic Activity

The primary objective is to quantify the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant ACC1. A widely used method is the ADP-Glo™ luminescent kinase assay, which measures the amount of ADP produced during the carboxylation reaction.[2][3][7][8][9]

Principle: The amount of ADP generated is directly proportional to ACC1 enzyme activity. The ADP-Glo™ reagent first terminates the enzymatic reaction and depletes the remaining ATP. A subsequent reagent converts the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is inversely correlated with the level of ACC1 inhibition.

Protocol: ACC1 ADP-Glo™ Assay

  • Reagent Preparation:

    • Prepare 1x ACC Assay Buffer.

    • Thaw and dilute recombinant human ACC1 protein to the desired concentration (e.g., ~11 ng/µL) in 1x ACC Assay Buffer.[3]

    • Prepare a substrate mixture containing ATP, Acetyl-CoA, and Sodium Bicarbonate in 1x ACC Assay Buffer.

    • Prepare a serial dilution of the test inhibitor in DMSO, then dilute further in 1x ACC Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 4.5 µL of the ACC1 enzyme solution to each well.[7]

    • Add 0.5 µL of the diluted inhibitor solution to the test wells. Add 0.5 µL of assay buffer with DMSO for positive control wells (no inhibition) and buffer alone for blank wells.[7]

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[7]

    • Initiate the reaction by adding 5 µL of the substrate mixture to all wells.[7]

    • Incubate for 40-60 minutes at room temperature.[3][7]

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]

    • Add 20 µL of Kinase Detection Reagent. Incubate for another 30-45 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Normalize the data by setting the positive control (no inhibitor) to 100% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Typical Concentration
Recombinant ACC110-20 ng/µL
ATP50-100 µM
Acetyl-CoA10-20 µM
Sodium Bicarbonate5-10 mM
Inhibitor (Test)10-point, 3-fold serial dilution
Positive Control InhibitorPF-05175157 (IC50 ~0.2 µM)[2]

Table 1: Example Reagent Concentrations for ACC1 Biochemical Assay.

Cell-Based Assays for Target Engagement and Phenotypic Effects

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the inhibitor can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit the desired biological response.

This assay directly measures the primary metabolic consequence of ACC1 inhibition—the suppression of fatty acid synthesis. It involves supplying cells with a stable isotope-labeled precursor, such as [U-¹³C₆]glucose or [1,2-¹³C₂]acetate, and then measuring its incorporation into newly synthesized fatty acids using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[10][11]

Protocol: [U-¹³C₆]Glucose Labeling for Fatty Acid Synthesis

  • Cell Culture:

    • Plate cancer cells (e.g., A549, H157 NSCLC cells) in 6-well plates and allow them to adhere overnight.[10][11]

    • Treat cells with varying concentrations of the ACC1 inhibitor or vehicle (DMSO) for a predetermined time (e.g., 24 hours).

  • Isotope Labeling:

    • Replace the culture medium with medium containing [U-¹³C₆]glucose and the corresponding inhibitor concentrations.

    • Incubate for 8-24 hours.[10][11]

  • Lipid Extraction and Derivatization:

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Perform a Bligh-Dyer or similar lipid extraction using a chloroform/methanol/water solvent system.

    • Saponify the lipid extract using KOH in methanol to release fatty acids from complex lipids.

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol for GC-MS analysis.

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS to separate the different fatty acid species (e.g., palmitate, stearate).

    • Determine the mass isotopologue distribution for each fatty acid to calculate the fraction of the lipid pool that was newly synthesized from the ¹³C-labeled precursor.

  • Data Analysis:

    • Calculate the percentage of newly synthesized fatty acids in inhibitor-treated cells relative to vehicle-treated controls.

    • Plot the inhibition of fatty acid synthesis against inhibitor concentration to determine the cellular EC50.

The ultimate goal of an anti-cancer agent is to inhibit tumor growth. Standard proliferation and viability assays are used to assess the cytostatic or cytotoxic effects of ACC1 inhibitors.

Protocol: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Plating: Seed cancer cells in a white, opaque 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of the ACC1 inhibitor. Include a vehicle control.

  • Incubation: Incubate the cells for an extended period, typically 72 to 144 hours, to observe effects on proliferation.[12]

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western blotting can be used to assess the phosphorylation status of ACC1, which serves as a pharmacodynamic biomarker for target engagement by certain classes of inhibitors. For example, the allosteric inhibitor ND-646 has been shown to promote the dephosphorylation of ACC1.[10] Additionally, downstream markers of cellular stress, such as cleaved PARP (an apoptosis marker), can be evaluated.[11]

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Target Protein Antibody Information Rationale
Phospho-ACC (Ser79)Cell Signaling Technology #3661Measures the inactive, phosphorylated state of ACC1.
Total ACC1/2Cell Signaling Technology #3662[13]Measures total ACC protein levels; serves as a loading control for p-ACC.
Cleaved PARPCell Signaling Technology #9541A marker for apoptosis induction.
β-ActinStandard Loading ControlEnsures equal protein loading across lanes.

Table 2: Key Antibodies for Western Blot Analysis of ACC1 Inhibition.

Diagram: Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Assay ACC1 Enzymatic Assay (e.g., ADP-Glo) IC50 Determine IC50 Assay->IC50 Lipogenesis De Novo Lipogenesis (¹³C Isotope Tracing) EC50 Determine EC50 Lipogenesis->EC50 Proliferation Proliferation & Viability (e.g., CellTiter-Glo) GI50 Determine GI50 Proliferation->GI50 WesternBlot Western Blot (p-ACC, Cleaved PARP) PD_Marker Confirm Target Engagement WesternBlot->PD_Marker Start Test Compound Start->Assay Start->Lipogenesis Start->Proliferation Start->WesternBlot

Caption: A streamlined workflow for the initial in vitro evaluation of novel ACC1 inhibitors.

Part 2: In Vivo Evaluation of ACC1 Inhibitors

After demonstrating promising in vitro activity, the next critical step is to evaluate the inhibitor's efficacy and safety in preclinical in vivo models.

Animal Models

The choice of animal model is critical for clinically relevant results.

  • Xenograft Models: Human cancer cell lines (e.g., A549 NSCLC) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[10][11] This is a standard initial model to assess anti-tumor activity.

  • Genetically Engineered Mouse Models (GEMMs): These models, such as the Kras;Trp53⁻/⁻ (KP) or Kras;Stk11⁻/⁻ (KL) models of NSCLC, develop tumors in their native environment, providing a more physiologically relevant context to study drug efficacy.[4]

Dosing and Formulation

The inhibitor must be formulated in a vehicle that ensures adequate solubility and bioavailability for oral or intraperitoneal administration. Pharmacokinetic (PK) studies are essential to determine the dosing regimen required to maintain plasma and tumor drug concentrations above the in vitro EC50. For example, due to a short half-life, the inhibitor ND-646 required multiple daily doses to maintain ACC inhibition in vivo.[10]

Efficacy Studies

Protocol: Subcutaneous Xenograft Efficacy Study

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of nude mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and vehicle control groups.

  • Dosing: Administer the ACC1 inhibitor (e.g., ND-646 at 25 mg/kg, orally) and vehicle according to the predetermined schedule.[10]

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and downstream analysis.

Pharmacodynamic (PD) and Biomarker Analysis

To confirm that the inhibitor is hitting its target in the tumor tissue, pharmacodynamic studies are performed.

  • p-ACC Levels: A key PD biomarker is the level of phosphorylated ACC in the tumor. Tissues are collected at various time points after dosing, and p-ACC/total ACC levels are measured by Western blot. A decrease in p-ACC can indicate target engagement.[10]

  • Malonyl-CoA Levels: The direct product of ACC1 activity, malonyl-CoA, can be measured in tumor tissue by LC-MS. A significant reduction in malonyl-CoA levels provides direct evidence of enzyme inhibition in vivo.[14]

  • Lipidomics: Comprehensive lipidomic analysis of tumor tissue can reveal the broader impact of ACC1 inhibition on the lipid landscape, confirming the disruption of fatty acid synthesis pathways.[1][4]

Conclusion and Future Directions

Targeting ACC1 is a promising therapeutic strategy for a variety of cancers that are dependent on de novo lipogenesis. The protocols outlined in this guide provide a robust framework for the preclinical discovery and validation of novel ACC1 inhibitors. A systematic approach, beginning with biochemical and cellular characterization and progressing to in vivo efficacy and pharmacodynamic studies, is essential for identifying candidates with the potential for clinical success.

Future research in this area will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to ACC1 inhibition, as well as exploring rational combination therapies to overcome potential resistance mechanisms and enhance anti-tumor efficacy.

References

  • Luo, J., et al. (2023). Targeting acetyl-CoA carboxylase 1 for cancer therapy. Frontiers in Oncology. Available at: [Link]

  • Svensson, R.U., et al. (2016). Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models. Nature Medicine. Available at: [Link]

  • BPS Bioscience. (n.d.). ACC1 Assay Service. BPS Bioscience. Available at: [Link]

  • Svensson, R.U., et al. (2016). Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. Nature Publishing Group. Available at: [Link]

  • Patsnap. (2024). What are ACC1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Rameshreddy, P., et al. (2024). ACC-1 as a Possible Biochemical Indicator of Lipoapoptosis in In Vivo and In Vitro Models of MAFLD. MDPI. Available at: [Link]

  • Lally, J.S.V., et al. (2016). Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells. PLOS ONE. Available at: [Link]

  • Tran, T.H., et al. (2023). Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods. VNUHCM Journal of Science and Technology Development. Available at: [Link]

  • Goedeke, L., et al. (2018). Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents. Diabetes. Available at: [Link]

  • BPS Bioscience. (n.d.). Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. BPS Bioscience. Available at: [Link]

  • Luo, J., et al. (2023). Targeting acetyl-CoA carboxylase 1 for cancer therapy. Frontiers in Oncology. Available at: [Link]

  • Oh, S., et al. (2018). Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. BPS Bioscience. Available at: [Link]

  • Reaction Biology. (n.d.). Carboxylase Assays Services. Reaction Biology. Available at: [Link]

  • Sanchez-Gurmaches, J., et al. (2022). Acetyl-CoA carboxylase 1 is a suppressor of the adipocyte thermogenic program. Cell Reports. Available at: [Link]

  • Tong, X., et al. (2020). Complete inhibition of liver acetyl-CoA carboxylase activity is required to exacerbate liver tumorigenesis in mice treated with diethylnitrosamine. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

  • Liu, Y., et al. (2019). ACC1 is overexpressed in liver cancers and contributes to the proliferation of human hepatoma Hep G2 cells and the rat liver cell line BRL 3A. Oncology Letters. Available at: [Link]

  • Icard, P., et al. (2020). Lipidomic analysis of cancer cells cultivated at acidic pH reveals phospholipid fatty acids remodelling associated with transcriptional reprogramming. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Icard, P., et al. (2020). Lipidomic analysis of cancer cells cultivated at acidic pH reveals phospholipid fatty acids remodelling associated with transcriptional reprogramming. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. This molecule is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The most common and effective method for its synthesis is the Vilsmeier-Haack formylation of its precursor, methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

This guide is designed to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yield. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can troubleshoot effectively and adapt the protocol to your specific laboratory conditions.

Section 1: The Core Reaction - Understanding the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[3] The reaction involves two key stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution on the substrate.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4][5]

  • Electrophilic Attack: The electron-rich pyrrole ring of the methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate attacks the Vilsmeier reagent. For this specific scaffold, the attack preferentially occurs at the C3 position, which is the most nucleophilic site.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[4]

The entire workflow can be visualized as follows:

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification reagent_prep Vilsmeier Reagent Formation (DMF + POCl₃ at 0°C) substrate_add Substrate Addition (Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate) reagent_prep->substrate_add reaction Reaction Progression (Stir at RT, then heat to 60-70°C) substrate_add->reaction workup Aqueous Workup (Quench on ice, basify) reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography / Recrystallization) extraction->purification product Final Product: This compound purification->product

General Experimental Workflow.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem Category Potential Cause Recommended Solution & Explanation
Low / No Conversion 1. Inactive Vilsmeier Reagent Ensure Reagent Quality: The Vilsmeier reagent is highly moisture-sensitive. Use anhydrous DMF and a fresh bottle of POCl₃. DMF can decompose to dimethylamine, which consumes the reagent; if your DMF has a fishy odor, it should be replaced or purified.[6]
2. Improper Reagent Formation Pre-form the Reagent: Always add POCl₃ dropwise to DMF at 0 °C and stir for at least 30 minutes before adding your substrate.[7] This ensures the complete formation of the electrophile before the substrate is introduced.
3. Insufficient Thermal Energy Controlled Heating: While reagent formation requires cold temperatures, the formylation of this moderately activated substrate may be slow at room temperature. After adding the substrate, allow the mixture to warm to RT and then heat to 60-70 °C for 2-6 hours.[8] Monitor the reaction closely using TLC to determine the optimal heating time.
Complex Product Mixture 1. Di-formylation Control Stoichiometry: Using a large excess of the Vilsmeier reagent can lead to formylation at multiple sites. Start with a 1.5:1 molar ratio of POCl₃ to the substrate.[7][8] Adding the substrate solution dropwise to the reagent can also prevent localized high concentrations that favor side reactions.
2. Degradation Temperature Control: Overheating or extended reaction times can lead to the decomposition of the starting material or product. Do not exceed 80 °C unless TLC monitoring shows a clean reaction at higher temperatures.
Poor Yield After Workup 1. Incomplete Hydrolysis Careful Quenching: The hydrolysis of the iminium intermediate is critical. Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and water. This dissipates the heat from the exothermic reaction.
2. Product Loss During Basification Controlled pH Adjustment: After the initial quench, basify the mixture slowly with a cold solution of NaOH or Na₂CO₃ to pH 8-9. Localized high pH can degrade the product. Ensure the solution remains cold throughout the process.
3. Emulsion Formation Salting Out: If emulsions form during extraction, add brine (saturated NaCl solution) to break the emulsion and improve phase separation.
Purification Difficulties 1. Contamination with Salts Thorough Washing: Ensure the combined organic layers are washed thoroughly with water and then brine to remove any residual inorganic salts from the workup. These salts can interfere with crystallization and streak on silica gel columns.
2. Ineffective Chromatography Optimize Solvent System: 3-formyl pyrrolopyridines are moderately polar. A gradient elution on silica gel, for example, from 20% to 50% Ethyl Acetate in Hexanes, is often effective. Use TLC to determine the ideal solvent system before committing to a large-scale column.
3. Product is an Oil or Gummy Solid Consider Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[8] Try solvent systems like Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes. If it oils out, try dissolving the crude material in a minimal amount of a good solvent (e.g., Ethyl Acetate) and then slowly adding a poor solvent (e.g., Hexanes) until turbidity persists, then cool.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for formylation occurring at the C3 position?

A: In the 1H-pyrrolo[3,2-b]pyridine system, the five-membered pyrrole ring is significantly more electron-rich and thus more nucleophilic than the pyridine ring. In electrophilic aromatic substitution reactions, attack on the pyrrole ring is favored. The C3 position is electronically favored over the C2 position for electrophilic attack, leading to high regioselectivity.

G cluster_mech Vilsmeier-Haack Mechanism on Pyrrolopyridine reagent Vilsmeier Reagent (Electrophile) intermediate Iminium Salt Intermediate (via attack at C3) reagent->intermediate + substrate Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Nucleophile) substrate->intermediate + hydrolysis H₂O Workup intermediate->hydrolysis product Final Aldehyde Product hydrolysis->product

Simplified Reaction Mechanism.

Q: How critical is it to use anhydrous solvents and an inert atmosphere?

A: It is absolutely critical. Phosphorus oxychloride (POCl₃) reacts violently with water. Any moisture present will consume the POCl₃ and deactivate the Vilsmeier reagent, leading to significantly lower or no yield. While a full glovebox is unnecessary, the reaction should be set up in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

Q: Can I use a different formylating agent?

A: While the Vilsmeier-Haack reaction is the most common and cost-effective method, other formylation procedures exist, such as the Duff reaction or Rieche formylation. However, for electron-rich heterocycles like this, the Vilsmeier-Haack reaction is generally the most reliable and highest-yielding.[9] Modifying the Vilsmeier reagent itself (e.g., using oxalyl chloride instead of POCl₃) is also possible but often unnecessary for this substrate.

Q: My starting material, methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, is expensive. Is there a reliable synthesis for it?

A: Yes, the starting material (CAS 1015609-11-6) can be synthesized through various multi-step routes reported in the literature, often involving the construction of the pyrrole ring onto a functionalized pyridine precursor. Investigating these routes can be a cost-effective strategy for large-scale synthesis.

Section 4: Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above. It is designed to be a robust starting point for achieving a high yield.

Step 1: Vilsmeier Reagent Preparation

  • To a 3-neck, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (10 mL per 1.0 g of substrate).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel to the stirred DMF over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A thick, white salt of the Vilsmeier reagent may form.

Step 2: Formylation Reaction

  • Dissolve methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Heat the reaction mixture to 65 °C and stir for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., 50% Ethyl Acetate/Hexanes).

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice (approx. 100 g per 1.0 g of substrate) and water.

  • Slowly pour the reaction mixture into the ice water.

  • Carefully basify the acidic solution to pH 8-9 by the slow, portion-wise addition of a cold 2M NaOH solution or solid Na₂CO₃. Monitor the pH and temperature closely.

  • Stir the resulting suspension for 30 minutes in the cold. A precipitate of the crude product should form.

  • Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold water.

  • If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

Step 4: Purification

  • If a solid was obtained, it can be purified by recrystallization from a solvent such as isopropanol or an ethyl acetate/hexanes mixture.

  • If an oil was obtained after extraction, purify by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Summary of Key Reaction Parameters

ParameterRecommended ValueRationale
POCl₃ Stoichiometry 1.5 eq.Balances complete conversion with minimizing di-formylation.[7]
Reagent Prep. Temp. 0 °CEnsures controlled formation of the Vilsmeier reagent and prevents decomposition.[7]
Reaction Temp. 60 - 70 °CProvides sufficient energy for the reaction to proceed to completion in a reasonable timeframe.[8]
Reaction Time 4 - 6 hoursTypically sufficient for full conversion, but should be confirmed by TLC.
Workup pH 8 - 9Ensures complete hydrolysis of the iminium intermediate while minimizing base-catalyzed degradation of the product.

References

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Retrieved from [Link]

  • JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • PubMed. (n.d.). Purification and characterization of enzymes involved in the degradation of chemotactic N-formyl peptides. Retrieved from [Link]

  • PubMed. (2021). Formylation and Bromination of Pyrrolo[2,1- a]isoquinoline Derivatives with Bromoisobutyrate and Dimethyl Sulfoxide. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]

  • PubMed. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • YouTube. (2023). Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch. Retrieved from [Link]

  • PubMed Central. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from [Link]

  • PubMed Central. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Purification of a Key Heterocyclic Building Block

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a highly functionalized aza-indole derivative. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2][3][4] However, the purification of this specific molecule presents a unique set of challenges stemming from its distinct structural features: a basic pyridine nitrogen, a polar and potentially reactive aldehyde group, and a polar methyl ester.

This guide provides researchers and drug development professionals with a centralized resource for troubleshooting and optimizing the chromatographic purification of this compound. It is structured as a series of common problems followed by expert analysis and actionable solutions, ensuring a higher probability of success in obtaining the target compound with high purity.

Chromatography Troubleshooting Guide

This section directly addresses common issues encountered during the purification of this compound via column chromatography.

Issue 1: My compound is streaking severely on the TLC plate and column, leading to poor separation and mixed fractions.

  • Question: I'm running a silica gel column with an ethyl acetate/hexane solvent system, but my target compound is coming out as a long tail instead of a tight band. Why is this happening and how can I fix it?

  • Expert Analysis & Solution: Causality: This is a classic problem for nitrogen-containing heterocycles.[5][6] The acidic silanol groups (Si-OH) on the surface of standard silica gel strongly interact with the basic nitrogen atom of the pyrrolopyridine core. This acid-base interaction leads to uneven adsorption and desorption, resulting in severe peak tailing or streaking.

    Recommended Solutions:

    • Mobile Phase Modification: The most straightforward approach is to neutralize the acidic sites on the silica gel.

      • Add a Basic Modifier: Incorporate a small amount of a base into your mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) is highly effective.[5][7] Alternatively, a 1-2% solution of ammonia in methanol can be used as the polar component of the mobile phase (e.g., in a DCM/MeOH system).

    • Alternative Stationary Phase: If streaking persists, the stationary phase itself should be changed.

      • Use Alumina: Switch to neutral or basic alumina. Alumina lacks the strong acidity of silica and is often an excellent choice for purifying basic compounds.[7][8]

      • Consider Reversed-Phase: For highly polar compounds, reversed-phase chromatography (e.g., on a C18 column) can be very effective, as the separation mechanism is based on hydrophobicity rather than polar interactions.[7][9]

Issue 2: My compound is not eluting from the column, even with highly polar solvent systems.

  • Question: I've tried running my column with 100% ethyl acetate and even 5% methanol in DCM, but my compound remains at the top of the silica column. What's going on?

  • Expert Analysis & Solution: Causality: The combination of the formyl (aldehyde) group, the methyl ester, and the polar N-H of the pyrrole ring makes this molecule highly polar. This can lead to extremely strong, sometimes irreversible, adsorption onto the silica gel stationary phase.[7] It is also possible the compound is decomposing on the column, although this typically results in some colored bands or streaks of baseline material eluting.[10]

    Recommended Solutions:

    • Increase Mobile Phase Polarity Drastically: A more potent polar solvent is required. A gradient of 0-20% methanol in dichloromethane (DCM) is a much more effective eluent system for polar heterocyles than ethyl acetate/hexane.[7][11]

    • Assess Compound Stability: Before committing to a large-scale column, perform a stability test. Spot your crude material on a silica TLC plate, and let it sit on the bench for an hour before developing it. If a new spot appears at the baseline or the original spot diminishes, your compound is likely degrading on silica.[7][10]

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for purifying very polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase (like silica) with a high-organic, aqueous mobile phase (e.g., acetonitrile/water).[7][12][13]

Issue 3: My yield is very low, and I see several new, unidentified spots in my collected fractions.

  • Question: After running my silica column, the NMR of the "purified" material shows multiple new peaks, and my overall recovery is less than 30%. Is my compound reacting on the column?

  • Expert Analysis & Solution: Causality: This strongly suggests on-column decomposition. The aldehyde functional group can be sensitive and susceptible to reactions on acidic surfaces.[14] The pyrrolopyridine core itself may also be unstable to the acidic environment of silica gel over the time course of a purification.[5]

    Recommended Solutions:

    • Deactivate the Silica: As mentioned in Issue 1, adding a base like triethylamine to the eluent will neutralize the silica and can prevent degradation of acid-sensitive compounds.[5]

    • Use a Less-Reactive Stationary Phase: Neutral alumina is the best alternative as it lacks the acidity of silica.[15]

    • Minimize Residence Time: Run the column faster ("flash" chromatography) to minimize the time the compound spends in contact with the stationary phase. Avoid letting a column run overnight.

    • Non-Chromatographic Methods: If the compound is consistently unstable, explore alternative purification methods like recrystallization or precipitation, which avoid interaction with stationary phases altogether.[16]

Experimental Protocols & Data

Protocol 1: Systematic TLC Method Development

This protocol allows for the rapid and efficient determination of an optimal solvent system for column chromatography.

  • Prepare Stock Solution: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or THF).

  • Spot TLC Plates: Spot the solution onto at least three different silica gel TLC plates.

  • Develop Plates: Place each plate in a developing chamber with a different solvent system (see Table 1 for suggestions).

  • Visualize: View the developed plates under UV light (254 nm). If necessary, use a chemical stain like potassium permanganate.

  • Analyze & Optimize:

    • The ideal solvent system will show good separation between the desired product and impurities.

    • The target compound should have an Rf (retention factor) value between 0.2 and 0.4 for optimal column separation.[5]

    • If the Rf is too high (compound runs too fast), decrease the mobile phase polarity. If the Rf is too low, increase the polarity.

Table 1: Suggested Solvent Systems for TLC Screening
Solvent System Rationale & Comments
50% Ethyl Acetate / HexaneA good starting point of medium polarity.
5% Methanol / Dichloromethane (DCM)A stronger, more polar system. Effective for many heterocycles.[11]
10% Acetone / Dichloromethane (DCM)Offers different selectivity compared to alcoholic modifiers.
5% Methanol / DCM + 0.5% Triethylamine (TEA)For testing the effect of a basic modifier on streaking.[5][7]
Protocol 2: Flash Chromatography on Silica Gel with Basic Modifier
  • Column Packing: Dry or slurry pack a glass column with silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM).

  • Sample Loading: Dissolve the crude material in a minimal amount of DCM. Pre-adsorb the material onto a small amount of silica gel by adding silica to the solution and evaporating the solvent under reduced pressure.

  • Load Column: Carefully add the dried, pre-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase (e.g., 100% DCM + 0.5% TEA). Gradually increase the polarity by slowly increasing the percentage of the polar solvent (e.g., Methanol + 0.5% TEA).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling point TEA may require co-evaporation with a lower-boiling solvent like toluene or placing the sample under high vacuum.

Visualization of Workflow

Diagram 1: Purification Strategy Selection

This workflow guides the initial choice of a purification method based on preliminary TLC analysis.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Strategy Decision cluster_2 Phase 3: Action Plan TLC Run TLC in DCM/MeOH System Assess Assess Spot Shape & Rf Value TLC->Assess Decision Streaking Observed? Assess->Decision Good_Rf Rf = 0.2-0.4 No Streaking Decision->Good_Rf No Streaking Significant Streaking Decision->Streaking Yes Bad_Rf Rf < 0.1 or > 0.5 No Streaking Silica Proceed with Silica Flash Chromatography Good_Rf->Silica Add_Base Add Modifier (TEA) & Re-run TLC Streaking->Add_Base Modify_Solvent Adjust Polarity (More/Less MeOH) Try_Alumina Switch to Alumina Stationary Phase Add_Base->Try_Alumina Still Streaks

Caption: Workflow for selecting a purification strategy.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving purification problems.

G Problem Problem Encountered During Column Chromatography IsStreaking Is the main issue streaking/tailing? Problem->IsStreaking IsEluting Is the compound not eluting? Problem->IsEluting IsDecomposing Is yield low with new impurities? Problem->IsDecomposing IsStreaking->IsEluting No Sol_Streak Add 0.5% TEA to mobile phase IsStreaking->Sol_Streak Yes IsEluting->IsDecomposing No Sol_Elute Increase MeOH% in DCM gradient IsEluting->Sol_Elute Yes Sol_Decomp Switch to Neutral Alumina Column IsDecomposing->Sol_Decomp Yes

Caption: Decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent gradient? A1: Based on the polarity of this molecule, a good starting point for a silica gel column is a gradient from 100% Dichloromethane (DCM) to 95:5 DCM/Methanol over 10-15 column volumes. Always add 0.1-0.5% triethylamine to both solvents if streaking is observed.

Q2: My compound is not UV-active. How can I monitor the purification? A2: While this specific compound is expected to be UV-active due to its aromatic structure, for non-UV-active compounds, you can use TLC staining. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups. The aldehyde group on your molecule should give a positive result (a yellow spot on a purple background).

Q3: Can I use reversed-phase HPLC for the final purification? A3: Absolutely. Reversed-phase HPLC is an excellent method for final purification to achieve high purity (>99%). A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount (0.1%) of a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. For this basic compound, an ammonium formate buffer might also be effective.[9]

Q4: How can I be sure the impurities are not just isomers of my compound? A4: The synthesis of aza-indoles can sometimes produce isomers that are difficult to separate.[15] If you suspect co-eluting isomers, high-performance liquid chromatography (HPLC) is often necessary for effective separation. Additionally, detailed 2D NMR experiments (like NOESY or HMBC) on the "purified" material can help confirm the exact structure and connectivity, distinguishing it from potential isomers.

References

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved from [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (2019). PubMed. Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Retrieved from [Link]

  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. (2016). ResearchGate. Retrieved from [Link]

  • A rapid sample-preparation technique for thin-layer chromatographic analysis for 11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid in human urine. (1986). PubMed. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2022). ResearchGate. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]

  • 1h-pyrrolo[2,3-b]pyridines. (2006). Google Patents.
  • Developing A Novel Solvent System to Isolate Plant Pigments of Different Polarities Using Thin Layer Chromatography. (2023). ResearchGate. Retrieved from [Link]

  • Thin Layer Chromatography and Carboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. Retrieved from [Link]

  • Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. (2021). MDPI. Retrieved from [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2022). National Institutes of Health. Retrieved from [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). National Institutes of Health. Retrieved from [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (n.d.). MDPI. Retrieved from [Link]

  • Is there any method other than column chromatography to purify compound. (2017). ResearchGate. Retrieved from [Link]

  • Aldehydes: What We Should Know About Them. (2023). MDPI. Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). National Institutes of Health. Retrieved from [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (2019). ResearchGate. Retrieved from [Link]

  • Solvent System Selection Strategies in Countercurrent Separation. (2015). National Institutes of Health. Retrieved from [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. (n.d.). Scribd. Retrieved from [Link]

  • Systematic Selection of Green Solvents and Process Optimization for the Hydroformylation of Long-Chain Olefines. (n.d.). MDPI. Retrieved from [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. (n.d.). MDPI. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved from [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Bentham Science. Retrieved from [Link]

  • Paper Chromatography of Pyridine Derivatives. (1951). Semantic Scholar. Retrieved from [Link]

  • A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. (2012). ResearchGate. Retrieved from [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. (2023). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Formylation of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the formylation of methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical transformation. As a key building block in pharmaceutical research, the regioselective formylation of this 6-azaindole scaffold is paramount. However, the reaction is not without its challenges. This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common pitfalls and optimize your reaction outcomes.

Overview: The Vilsmeier-Haack Formylation of 6-Azaindoles

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[3] For the 1H-pyrrolo[3,2-b]pyridine system, the electron-rich pyrrole ring is the exclusive site of electrophilic attack, as the pyridine ring is deactivated by the ring nitrogen and the electron-withdrawing carboxylate group.

The primary challenge lies in controlling the regioselectivity of the formylation on the pyrrole ring (C2 vs. C3) and preventing common side reactions such as diformylation and hydrolysis of the methyl ester. This guide will address these specific issues head-on.

Troubleshooting Guide & FAQs

This section is structured to address the most frequently encountered issues during the formylation of methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Q1: My reaction yields a mixture of two formylated isomers. How can I control the regioselectivity?

Answer: This is the most common issue. The Vilsmeier reagent can attack either the C2 or C3 position of the pyrrole ring. The inherent electronic preference for pyrroles is typically the C2 (α) position, which leads to a more stabilized cationic intermediate (Wheland intermediate).[4] However, the substitution pattern and reaction conditions can significantly influence the outcome.

Causality & Mechanistic Insight:

  • Electronic Effects: The C2 position is generally more electron-rich and kinetically favored.

  • Steric Hindrance: While the parent 1H-pyrrolo[3,2-b]pyridine is unhindered at the pyrrole moiety, any N1-substituents (e.g., protecting groups) can sterically direct the bulky Vilsmeier reagent towards the C3 position.[5]

  • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may differ from the kinetic product.

Troubleshooting Strategies:

  • Low-Temperature Control: The single most effective parameter for controlling regioselectivity is temperature. Prepare the Vilsmeier reagent at 0 °C and maintain this temperature during its addition to the substrate solution. Allow the reaction to proceed at 0 °C or warm slowly to room temperature while monitoring carefully by TLC or LC-MS.

  • Solvent Choice: The choice of solvent can influence the reactivity and stability of the Vilsmeier reagent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[2] DMF can be used as both a reagent and a solvent, but this can sometimes lead to more aggressive reaction conditions and over-formylation.

  • Protecting Group Strategy: If C3 selectivity is desired, consider installing a sterically demanding group at the N1 position, such as a triisopropylsilyl (TIPS) or t-butyldimethylsilyl (TBDMS) group. This will sterically block the C2 position, favoring attack at C3.

Q2: I've isolated a significant amount of a diformylated product. How can this be prevented?

Answer: Diformylation occurs when the initially formed mono-formylated product, which is still electron-rich enough, undergoes a second formylation reaction. This is a classic sign of overly aggressive reaction conditions.

Causality & Mechanistic Insight:

  • Excess Reagent: Using a large excess of the Vilsmeier reagent is the primary cause of diformylation.

  • High Temperature: Elevated temperatures increase the reaction rate and the likelihood of a second formylation event before the reaction is quenched.

  • Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can promote the formation of side products.

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use between 1.1 and 1.5 equivalents of both DMF and POCl₃. It is critical to add the POCl₃ dropwise to the DMF at 0 °C to ensure the controlled formation of the Vilsmeier reagent.

  • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the consumption of the starting material. Once the starting material is gone, or the ratio of desired product to starting material is optimal, quench the reaction immediately.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will significantly slow the rate of the second formylation compared to the first.

Q3: The primary product I isolated is the carboxylic acid, not the methyl ester. What led to this hydrolysis?

Answer: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which are present during the reaction and, more commonly, the workup.

Causality & Mechanistic Insight:

  • Acidic Conditions: While less common during the reaction itself, prolonged exposure to any adventitious water under the acidic conditions of the Vilsmeier reaction could cause some hydrolysis.

  • Basic Workup: The standard workup for a Vilsmeier-Haack reaction involves quenching with ice water and then basifying with an aqueous base (e.g., NaOH, NaHCO₃, K₂CO₃) to hydrolyze the intermediate iminium salt to the aldehyde. This basic aqueous environment is the most common cause of ester saponification.

Troubleshooting Strategies:

  • Modified Workup Protocol: This is the most critical step to prevent hydrolysis.

    • Quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt (potassium sodium tartrate). Maintain the temperature below 10 °C.

    • Avoid using strong bases like NaOH or KOH.

    • Extract the product promptly with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Minimize the time the product spends in the aqueous phase.

  • Anhydrous Conditions: Ensure your starting materials and solvent are dry to minimize the chance of hydrolysis during the reaction itself.

Q4: My reaction turned dark brown or black, resulting in a low yield of intractable material. What is causing this decomposition?

Answer: Pyrrole and its derivatives are notoriously sensitive to strong acids and can easily polymerize or decompose.[4] The Vilsmeier-Haack conditions, while generally mild, can cause degradation if not properly controlled.

Causality & Mechanistic Insight:

  • Localized Hotspots: Adding POCl₃ too quickly to DMF generates a highly exothermic reaction, creating localized high temperatures that can decompose the Vilsmeier reagent and the sensitive substrate.

  • Poor Reagent Quality: Old or improperly stored POCl₃ can contain decomposition products that catalyze side reactions.

  • Presence of Oxygen: While less of a primary concern, ensuring the reaction is run under an inert atmosphere (N₂ or Ar) is good practice for sensitive substrates.

Troubleshooting Strategies:

  • Controlled Reagent Addition: Always add POCl₃ dropwise to the DMF solvent at 0 °C with efficient stirring. Never add DMF to POCl₃.

  • Use Fresh Reagents: Use freshly opened or properly stored bottles of POCl₃ and anhydrous DMF.

  • Inert Atmosphere: Purge the reaction flask with an inert gas before adding reagents.

Data & Troubleshooting Summary

The table below provides a quick reference for identifying and solving the common side reactions discussed.

Observed Issue Potential Side Product Primary Cause(s) Recommended Solution(s)
Mixture of IsomersC2-formyl and C3-formyl regioisomersLack of temperature control; kinetic vs. thermodynamic product formationMaintain reaction temperature at 0 °C; consider N1-protecting group for C3 selectivity.
Diformylated Product2,3-diformyl- or other diformyl-pyrrolopyridineExcess Vilsmeier reagent; high temperature; prolonged reaction timeUse 1.1-1.5 eq. of reagents; monitor reaction closely and quench upon completion; run at lower temp.
Ester Hydrolysis1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid derivativeBasic aqueous workup (saponification)Use a buffered workup with NaHCO₃ or Rochelle's salt at low temperature; minimize contact time with aqueous phase.
Decomposition/PolymerizationTarry, intractable materialUncontrolled exotherm during reagent prep; strong acidic conditionsAdd POCl₃ to DMF slowly at 0 °C; use high-quality, dry reagents; maintain inert atmosphere.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway and the key diversion points that lead to the formation of common side products.

Formylation_Pathways SM Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate Reaction Electrophilic Attack SM->Reaction VR Vilsmeier Reagent (POCl3 + DMF) VR->Reaction C2_Product C2-Formyl Product (Kinetic) Reaction->C2_Product Path A (Major/Kinetic) C3_Product C3-Formyl Product Reaction->C3_Product Path B (Minor/Sterically Directed) Diformyl Diformyl Side Product C2_Product->Diformyl Excess VR High Temp. Workup Aqueous Workup C2_Product->Workup C3_Product->Workup Hydrolysis Hydrolyzed Acid Side Product Workup->Hydrolysis Strong Base (e.g., NaOH) Final_Ester Desired Product (Methyl Ester) Workup->Final_Ester Controlled pH (e.g., NaHCO3)

Caption: Key decision points in the formylation reaction.

Experimental Protocols

Protocol 1: Optimized Regioselective Formylation

This protocol is optimized to favor the kinetic C2-formyl product while minimizing side reactions.

  • Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice-water bath. Add anhydrous dichloromethane (DCM, approx. 0.2 M final concentration). To this stirred solution, add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reagent Maturation: Stir the resulting mixture at 0 °C for 30-45 minutes. The solution may become a thick white slurry.

  • Substrate Addition: In a separate flask, dissolve methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent slurry over 20-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or LC-MS every 30 minutes. Upon consumption of the starting material (typically 1-3 hours), proceed immediately to the workup.

  • Quench & Workup (Ester Protection):

    • Slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Continue stirring for 30 minutes, allowing the ice to melt and ensuring the hydrolysis of the iminium intermediate is complete. Check the pH to ensure it is neutral or slightly basic (pH 7-8).

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired formylated product.

References

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. The University of Liverpool. Available at: [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • Google Patents.WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • JNAS. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • PubMed Central (PMC). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • PubMed. Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Available at: [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Available at: [Link]

  • Google Patents.WO2020050368A1 - Method for preparing vilsmeier reagent.
  • Pharmaffiliates. 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid Methyl Ester. Available at: [Link]

  • Wikipedia. Pyrrole. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Canadian Science Publishing. Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Available at: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available at: [Link]

  • PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important pharmaceutical intermediate. Our goal is to equip you with the necessary knowledge to confidently and efficiently execute this synthesis on a larger scale.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules. The introduction of the formyl group at the C3-position of the 4-azaindole core is a critical transformation, typically achieved through the Vilsmeier-Haack reaction. While this reaction is generally robust, scaling up can present unique challenges that require careful consideration of reaction parameters, reagent quality, and work-up procedures. This guide provides a comprehensive resource to navigate these challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Issue 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows mainly starting material.

  • A complex mixture of unidentifiable products is observed.

Potential Causes & Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is moisture-sensitive.

    • Causality: Traces of water in the DMF will quench the POCl₃, preventing the formation of the active electrophile, the chloroiminium salt.

    • Solution: Use freshly distilled or anhydrous grade DMF. Ensure all glassware is thoroughly dried before use. Handle POCl₃ in a fume hood with care, as it is corrosive and reacts violently with water.

  • Insufficient Electrophilicity of the Vilsmeier Reagent: The reactivity of the Vilsmeier reagent can be influenced by the choice of activating agent.

    • Causality: While POCl₃ is standard, for less reactive substrates, a more potent activating agent might be necessary.

    • Solution: Consider using oxalyl chloride or thionyl chloride in place of POCl₃ to generate a more reactive Vilsmeier reagent. However, these reagents are more hazardous and require stringent safety precautions.

  • Low Reactivity of the Pyrrolopyridine Substrate: The electron-withdrawing nature of the pyridine ring and the carboxylate group can deactivate the pyrrole ring towards electrophilic substitution.

    • Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its efficiency is highly dependent on the electron density of the substrate.

    • Solution: Increasing the reaction temperature (e.g., from room temperature to 50-80 °C) can often overcome the activation energy barrier. Prolonging the reaction time may also improve conversion. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures.

Issue 2: Formation of Impurities and Side Products

Symptoms:

  • Multiple spots on TLC in addition to the product and starting material.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

  • Di-formylation: Although less common for the C3-position, over-reaction can lead to the introduction of a second formyl group, likely at an activated position on the pyridine ring if conditions are harsh.

    • Causality: Excess Vilsmeier reagent or prolonged reaction times at high temperatures can lead to undesired side reactions.

    • Solution: Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Carefully control the reaction temperature and monitor for the disappearance of the starting material to avoid extended reaction times.

  • Polymerization/Decomposition: Pyrrole-containing compounds can be sensitive to strongly acidic conditions and high temperatures, leading to the formation of polymeric tars.[1]

    • Causality: The Vilsmeier-Haack reaction generates an acidic environment, which can promote side reactions of the electron-rich pyrrole ring.

    • Solution: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. A slow, controlled addition of the Vilsmeier reagent to the substrate solution can help to dissipate heat and minimize localized high concentrations of the reagent.

  • Hydrolysis of the Ester Group: The aqueous work-up under either acidic or basic conditions can potentially lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

    • Causality: Esters are susceptible to hydrolysis, especially at elevated temperatures in the presence of acid or base.

    • Solution: Perform the aqueous work-up at low temperatures (e.g., using an ice bath). If the reaction mixture is quenched with a base, use a mild base like sodium bicarbonate and avoid prolonged exposure.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate?

A1: For the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold, electrophilic substitution, such as the Vilsmeier-Haack reaction, is expected to occur preferentially at the C3-position of the pyrrole ring. This is due to the higher electron density at this position, which is analogous to the reactivity of indole. The nitrogen atom in the pyrrole ring directs electrophilic attack to the adjacent C3 position.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any major impurities. The product, being more polar due to the aldehyde group, should have a lower Rf value than the starting material. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.

Q3: What are the critical safety considerations when performing a Vilsmeier-Haack reaction on a large scale?

A3: The Vilsmeier-Haack reaction is exothermic, particularly during the formation of the Vilsmeier reagent. On a large scale, efficient heat dissipation is crucial to prevent a runaway reaction.

  • Reagent Addition: Add the POCl₃ to the DMF slowly and with efficient stirring, maintaining a low temperature (e.g., 0-5 °C) using an ice bath.

  • Quenching: The quenching of the reaction mixture with water or a basic solution is also highly exothermic and can release HCl gas. Perform the quench slowly into a well-stirred, cooled aqueous solution.

  • Ventilation: Always perform the reaction in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

Q4: What is the best method for purifying the final product on a large scale?

A4: The crude product obtained after work-up is often a solid.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) is an effective and scalable purification method.

  • Slurry Wash: Slurrying the crude solid in a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

  • Column Chromatography: While effective, silica gel chromatography can be cumbersome and expensive for large-scale purification. It is best reserved for smaller scales or for the removal of closely related impurities that cannot be removed by recrystallization.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (for 10g scale)MolesEquivalents
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate176.17-10.0 g0.05681.0
N,N-Dimethylformamide (DMF), anhydrous73.090.944100 mL--
Phosphorus oxychloride (POCl₃)153.331.6456.0 mL0.06531.15
Sodium bicarbonate (NaHCO₃)84.01-q.s.--
Deionized Water18.021.000As needed--
Ethyl Acetate88.110.902As needed--
Hexanes-~0.66As needed--

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL). Cool the flask to 0-5 °C in an ice bath. Slowly add POCl₃ (6.0 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting pale-yellow solution for an additional 30 minutes at 0-5 °C.

  • Reaction: Dissolve methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (10.0 g) in anhydrous DMF (50 mL) in a separate flask. Add this solution to the pre-formed Vilsmeier reagent at 0-5 °C over 30 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a solution of sodium bicarbonate in water. Slowly and carefully pour the reaction mixture into the stirred bicarbonate solution, maintaining the temperature below 20 °C with an ice bath. This will be an exothermic process with gas evolution.

  • Isolation: Stir the resulting suspension for 1-2 hours. The product should precipitate as a solid. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethanol or another suitable solvent to afford this compound as a solid.

Visualizing the Workflow

Reaction Pathway

Reaction_Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Starting_Material Methyl 1H-pyrrolo[3,2-b]pyridine- 6-carboxylate Starting_Material->Intermediate + Vilsmeier Reagent Product Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine- 6-carboxylate Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: Synthetic pathway for the Vilsmeier-Haack formylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Increase_Temp Increase Reaction Temperature (e.g., 50-80 °C) Check_Reagents->Increase_Temp Reagents OK Prolong_Time Prolong Reaction Time Increase_Temp->Prolong_Time Success Successful Synthesis Prolong_Time->Success Impurities Impurity Formation Stoichiometry Check Stoichiometry (1.1-1.5 eq. Vilsmeier Reagent) Impurities->Stoichiometry Control_Temp Control Temperature (Slow Addition, Cooling) Stoichiometry->Control_Temp Workup_Conditions Optimize Work-up (Low Temp, Mild Base) Control_Temp->Workup_Conditions Workup_Conditions->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

Sources

troubleshooting failed reactions involving methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during reactions with this versatile heterocyclic aldehyde. We provide in-depth, cause-and-effect analyses to empower you to optimize your synthetic outcomes.

Knowledge Base: Understanding the Reagent

This compound is a bifunctional heterocyclic compound. Its reactivity is governed by the interplay of its constituent parts:

  • 1H-Pyrrolo[3,2-b]pyridine Core: This is an azaindole scaffold, which is generally electron-rich and can be found in numerous bioactive molecules.[1][2][3] The pyrrole nitrogen's lone pair contributes to the aromatic system, making the pyrrole ring susceptible to electrophilic substitution, while the pyridine nitrogen acts as an electron sink.

  • 3-Formyl Group: As an electron-withdrawing group, the aldehyde at the C3 position decreases the nucleophilicity of the pyrrole ring. However, its carbonyl carbon is a key electrophilic site for a wide range of nucleophilic addition reactions.

  • 6-Carboxylate Group: The methyl ester on the pyridine ring is also electron-withdrawing, further modulating the electronic properties of the entire heterocyclic system.

The stability of this compound can be a concern; pyrroles are known to be sensitive to strong acids and can be prone to polymerization or degradation under harsh conditions, especially when exposed to air and light.[4]

General Troubleshooting Workflow

Before diving into reaction-specific issues, it is crucial to rule out common sources of experimental failure. The following workflow provides a logical sequence for diagnosing any failed reaction.

Troubleshooting_Workflow Start Reaction Failed (Low Yield / No Product) Purity 1. Verify Starting Material Purity Start->Purity Reagents 2. Assess Reagent & Solvent Quality Purity->Reagents Setup 3. Review Reaction Setup & Conditions Reagents->Setup Analysis 4. Analyze Crude Reaction Mixture Setup->Analysis Specifics 5. Consult Reaction-Specific FAQ Section Analysis->Specifics End Optimized Reaction Specifics->End

Caption: General workflow for troubleshooting failed reactions.

Frequently Asked Questions (FAQs): Reaction-Specific Troubleshooting

This section addresses common failures in specific synthetic transformations involving this compound.

Question 1: My Vilsmeier-Haack formylation to synthesize the starting material is failing or giving very low yields. What's going wrong?

Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, but its success is highly dependent on the quality of the Vilsmeier reagent and the nature of the substrate.[5][6][7]

Potential Causes & Solutions:

  • Decomposed Vilsmeier Reagent: The reagent, formed in situ from phosphorus oxychloride (POCl₃) and a formamide (typically DMF), is moisture-sensitive.

    • Diagnosis: Does your POCl₃ fume in the air? Is your DMF anhydrous? Old bottles of DMF can accumulate dimethylamine from decomposition, which can interfere with the reaction.[8]

    • Solution: Use a freshly opened bottle of POCl₃ or distill it before use. Use anhydrous DMF from a sealed bottle, preferably under an inert atmosphere. Consider preparing the Vilsmeier reagent in a separate flask at 0°C before adding it to your substrate.

  • Insufficient Substrate Nucleophilicity: While the pyrrolopyridine core is electron-rich, other substituents can deactivate it.

    • Diagnosis: Review the electronic properties of other functional groups on your precursor.

    • Solution: The reaction may require more forcing conditions. After initial reagent mixing at low temperature, you may need to warm the reaction to 40-80°C and monitor by TLC. Some Vilsmeier-Haack reactions on less reactive substrates require heating overnight.[8]

  • Steric Hindrance: Bulky groups near the reaction site can prevent the electrophilic Vilsmeier reagent from approaching.

    • Diagnosis: Analyze the 3D structure of your starting material. Is the C3 position sterically accessible?

    • Solution: If sterics are an issue, alternative formylation methods might be necessary. However, for the synthesis of the title compound, this is less likely to be the primary issue. A recent study highlighted that steric hindrance around the pyridine nitrogen, in particular, can be critical.[9]

Question 2: I'm attempting a Wittig reaction to form an alkene, but I'm only recovering my starting aldehyde. Why is the reaction not proceeding?

Answer: The Wittig reaction's success hinges on the nucleophilicity of the ylide and the electrophilicity of the carbonyl. While aldehydes are generally reactive, issues can arise from the ylide itself.

Potential Causes & Solutions:

  • Inefficient Ylide Formation: The phosphonium salt precursor must be successfully deprotonated to form the reactive ylide.

    • Diagnosis: What base are you using? The pKa of the phosphonium salt's α-proton is crucial. For simple alkylphosphonium salts (non-stabilized ylides), very strong bases like n-BuLi or NaH are required. Weaker bases like KOtBu may not be sufficient.[10]

    • Solution: Ensure your base is strong enough for the specific phosphonium salt you are using. Always use freshly prepared or titrated strong bases and conduct the reaction under strictly anhydrous and inert conditions (N₂ or Ar).

  • Use of a Stabilized Ylide: If your ylide is stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone), it is much less nucleophilic.

    • Diagnosis: Is your ylide stabilized? Stabilized ylides are often red, orange, or deep yellow. They are less reactive and may not react with sterically hindered or electron-deficient aldehydes.[11][12]

    • Solution: For stabilized ylides, the reaction may require heating. If heating does not promote the reaction, consider switching to the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester. The carbanion generated from a phosphonate is generally more nucleophilic than a stabilized ylide and often gives higher yields with challenging substrates.[11]

Table 1: Common Bases for Wittig Ylide Generation

BasepKa of Conjugate AcidTypical SubstrateConditions
n-Butyllithium (n-BuLi)~50Non-stabilized ylidesAnhydrous THF/ether, -78 to 0°C
Sodium Hydride (NaH)~36Non-stabilized ylidesAnhydrous THF/DMSO, 25°C
Potassium tert-butoxide~19Moderately stabilized ylidesAnhydrous THF, 0 to 25°C
Sodium Hydroxide (NaOH)~15.7Stabilized ylidesBiphasic (DCM/H₂O) or EtOH
Question 3: My reductive amination reaction is messy, yielding multiple products or failing to go to completion.

Answer: Reductive amination is a multi-step, one-pot process involving imine/enamine formation followed by reduction. Each step has its own potential pitfalls.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the amine is a reversible equilibrium.[13]

    • Diagnosis: Are you removing the water that is formed? Is the pH of the reaction optimal? Imine formation is often catalyzed by mild acid, but strong acid will protonate the amine, rendering it non-nucleophilic.

    • Solution: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction. For pH control, a catalytic amount of acetic acid is often effective.

  • Incorrect Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting aldehyde.

    • Diagnosis: Are you using a strong reducing agent like LiAlH₄ or NaBH₄ without pre-forming the imine? These can reduce the aldehyde directly.

    • Solution: Use a milder, pH-sensitive hydride donor like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[14] These reagents are more reactive towards the protonated imine (iminium ion) than the neutral aldehyde, allowing the entire reaction to be performed in one pot.[14]

  • Aldehyde Instability: The starting aldehyde might be degrading under the reaction conditions.

    • Diagnosis: Monitor the disappearance of the starting aldehyde by TLC. If it disappears but the desired product does not form, side reactions are likely occurring.

    • Solution: Ensure mild reaction conditions. Run the reaction at room temperature or 0°C. If using NaBH₃CN, be mindful of the toxicity of HCN, which can be generated at acidic pH. STAB is a generally safer and highly effective alternative.

Reductive Amination Troubleshooting Logic

Reductive_Amination_Troubleshooting cluster_imine Imine Formation Issues cluster_reduction Reduction Issues Start Reductive Amination Fails Imine_Check Is Imine forming? (Check by NMR/IR if possible) Start->Imine_Check Reduction_Check Imine forms but no product appears Start->Reduction_Check No_Imine No Imine Formation Imine_Check->No_Imine No pH_Issue Incorrect pH? (Too acidic/basic) No_Imine->pH_Issue Water_Issue Water not removed? No_Imine->Water_Issue pH_Solution Solution: Add catalytic AcOH pH_Issue->pH_Solution Water_Solution Solution: Add molecular sieves or MgSO4 Water_Issue->Water_Solution Reducer_Issue Reducing agent inactive or too weak? Reduction_Check->Reducer_Issue Side_Reaction Aldehyde reduced directly? Reduction_Check->Side_Reaction Reducer_Solution Solution: Use fresh STAB or NaBH3CN Reducer_Issue->Reducer_Solution Side_Reaction_Solution Solution: Use imine-selective reagent (e.g., STAB) Side_Reaction->Side_Reaction_Solution

Caption: Decision tree for troubleshooting reductive amination.

Standard Operating Procedures (SOPs)

SOP-01: Purity Verification of Starting Aldehyde
  • Visual Inspection: The compound should be a solid. Significant discoloration (e.g., dark brown or tar-like appearance) may indicate decomposition.

  • TLC Analysis: Dissolve a small sample in a suitable solvent (e.g., DCM or Ethyl Acetate). Spot on a silica TLC plate and elute with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). A pure sample should show a single spot. Streaking or multiple spots indicate impurities.

  • ¹H NMR Spectroscopy: Dissolve ~5 mg in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Confirm the presence of the characteristic aldehyde proton peak (typically ~9-10 ppm) and the correct integration and splitting patterns for all other protons. The absence of significant solvent or grease peaks is crucial.

  • Purification (If Necessary): If impurities are detected, purification by column chromatography on silica gel is recommended.[15] The compound can also be recrystallized from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

SOP-02: General Protocol for a Trial Wittig Reaction with a Non-Stabilized Ylide
  • Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Ylide Generation:

    • Add the alkyltriphenylphosphonium salt (1.1 eq.) to the flask.

    • Add anhydrous THF via syringe.

    • Cool the suspension to -78°C (acetone/dry ice bath).

    • Slowly add n-BuLi (1.05 eq.) dropwise via syringe. The solution should turn a characteristic color (often deep red or orange).

    • Allow the solution to stir at -78°C for 30 minutes, then warm to 0°C and stir for an additional 30 minutes.

  • Aldehyde Addition:

    • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF in a separate flame-dried flask.

    • Cool the ylide solution back down to -78°C.

    • Add the aldehyde solution dropwise via syringe to the ylide.

  • Reaction & Quench:

    • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the aldehyde.

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup & Purification:

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product will contain triphenylphosphine oxide, which can often be removed by column chromatography or precipitation/crystallization.

References

  • G.A.M. Kadry, et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • I. V. Oleksenko, et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

  • R. Mizojiri, et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • S. K. Guchhait, et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]

  • Various Authors. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • J. Ashenhurst. (2020). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • S. P. Ivonin, et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

  • A. K. Czopek, et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Reddit Community. (2021). Having some troubles with a Vislmeier-Haack reaction. r/chemistry. Available at: [Link]

  • H. T. T. Nguyen, et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • X. Dong, et al. (2021). Pressure-Induced Polymerization: Addition and Condensation Reactions. Polymers. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • R. Kumar, et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect. Available at: [Link]

  • A. D. C. Gnanamgari, et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Chemistry Steps. Available at: [Link]

  • A. K. Mohammed, et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2025). Condensation Reactions. Chemistry LibreTexts. Available at: [Link]

  • G. D. Mote, et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • JoVE. (2026). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Journal of Visualized Experiments. Available at: [Link]

  • S. Deb, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry. Available at: [Link]

  • G. G. Danagulyan, et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. Available at: [Link]

  • S. S. Pawar, et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of ChemTech Research. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Wittig Reaction Practice Problems. YouTube. Available at: [Link]

  • A. A. Valueva, et al. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics. Available at: [Link]

  • S. Singh, et al. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. Available at: [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. ChemTube3D. Available at: [Link]

  • A. N. Sorokina, et al. (2013). Process for producing pyridine carboxylic acids. Google Patents.

Sources

Technical Support Center: Optimization of Reaction Conditions for Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Derivatization Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chemical derivatization for chromatographic analysis. Here, you will find practical, field-proven insights to troubleshoot common issues and answers to frequently asked questions, ensuring the integrity and success of your analytical workflows.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during derivatization experiments in a question-and-answer format. Each solution is grounded in the chemical principles governing the reaction to empower you to make informed decisions.

Issue 1: Incomplete or No Derivatization

Question: My chromatogram shows a small product peak and a large peak for my underivatized analyte. What are the likely causes and how can I fix this?

Answer: Incomplete derivatization is a common hurdle and can stem from several factors. Systematically investigating the following aspects will help pinpoint the issue.

Probable Causes & Solutions:

  • Insufficient Reagent Concentration: The derivatizing reagent must be present in molar excess to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the derivatizing agent to active hydrogens on the analyte. For analytes with multiple derivatization sites, this ratio should be increased accordingly.

    • Protocol: If the stoichiometry is unknown, perform a series of experiments with increasing reagent-to-analyte ratios (e.g., 2:1, 5:1, 10:1) and monitor the product peak area until it plateaus.

  • Suboptimal Reaction Time and Temperature: Derivatization reactions have varying kinetics. Some reactions are rapid at room temperature, while others, particularly with sterically hindered molecules, may require elevated temperatures and longer incubation times.[1]

    • Protocol: To optimize, set up a time-course experiment at a fixed temperature (e.g., 60°C) and analyze aliquots at different time points (e.g., 15, 30, 60, 90 minutes).[1] Subsequently, repeat this at different temperatures (e.g., room temperature, 40°C, 80°C) to find the optimal conditions.[2][3] Be mindful of the thermal stability of both your analyte and the derivatized product.[1]

  • Presence of Moisture: Many derivatizing reagents, especially silylating agents, are highly sensitive to moisture.[4] Water will preferentially react with the reagent, consuming it and preventing the derivatization of your analyte.[1]

    • Protocol: Ensure all glassware is thoroughly dried. Use anhydrous solvents and store reagents under inert gas (e.g., nitrogen or argon) in a desiccator. If your sample is in an aqueous matrix, it must be completely dried down before adding the derivatization reagent.

  • Incorrect pH: For many derivatization reactions, particularly those in aqueous media or for amino acid analysis, pH is a critical parameter. For instance, the derivatization of amino acids with AccQ-Tag reagent is incomplete if the pH drops below 8.2.

    • Protocol: Verify the pH of your reaction mixture using a calibrated pH meter. Adjust as necessary with appropriate buffers as recommended by the reagent manufacturer.

  • Poor Analyte Solubility: The analyte must be fully dissolved in the reaction solvent for the derivatization to proceed efficiently. If the analyte has poor solubility, the reaction will be slow and incomplete.[5]

    • Protocol: If your dried extract does not dissolve in the derivatization reagent, consider adding a small amount of a compatible anhydrous solvent in which your analyte is soluble, such as pyridine or ethyl acetate.[5]

Troubleshooting Workflow for Incomplete Derivatization

G start Incomplete Derivatization Observed check_reagent Is Reagent in Sufficient Molar Excess? start->check_reagent increase_reagent Increase Reagent Concentration check_reagent->increase_reagent No check_conditions Are Reaction Time & Temperature Optimized? check_reagent->check_conditions Yes increase_reagent->check_conditions optimize_conditions Perform Time-Course & Temperature Gradient Experiments check_conditions->optimize_conditions No check_moisture Is the System Anhydrous? check_conditions->check_moisture Yes optimize_conditions->check_moisture dry_system Dry Glassware, Solvents, and Sample check_moisture->dry_system No check_ph Is the Reaction pH Correct? check_moisture->check_ph Yes dry_system->check_ph adjust_ph Adjust pH with Appropriate Buffer check_ph->adjust_ph No check_solubility Is the Analyte Fully Dissolved? check_ph->check_solubility Yes adjust_ph->check_solubility add_solvent Add a Compatible Anhydrous Solvent check_solubility->add_solvent No success Derivatization Complete check_solubility->success Yes add_solvent->success

Sources

Technical Support Center: Navigating the Chemistry of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, I have compiled this resource to address common challenges and provide in-depth, field-proven insights to ensure the integrity of your reactions and the successful outcome of your research.

The unique electronic nature of the pyrrolo[3,2-b]pyridine scaffold, combined with the reactivity of the formyl and methyl ester functionalities, presents a distinct set of challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, providing you with not just protocols, but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Handling and Storage

Question 1: My solid this compound has developed a yellow or brownish tint over time. Is it still usable?

Answer: A change in color from off-white or light yellow to a darker shade often indicates the onset of decomposition or polymerization. The pyrrole ring system is susceptible to slow air oxidation and polymerization, which can be accelerated by light and trace acidic impurities.

  • Immediate Action: Before use, it is highly recommended to assess the purity of the material. A simple check by thin-layer chromatography (TLC) against a retained, properly stored sample can be very informative. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

  • Recommendation for Use: If minor impurities are detected, purification by recrystallization or column chromatography may be necessary. For sensitive downstream reactions, using freshly purified material is always the best practice.

  • Long-term Prevention: Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (refrigerated or frozen).

Reaction-Specific Troubleshooting

The formyl group at the 3-position is a key reactive handle, but its proximity to the electron-rich pyrrole ring and the electron-withdrawing pyridine and carboxylate groups creates a unique reactivity profile.

Reductive Amination

Question 2: I am attempting a reductive amination with a primary amine, but I am observing low yields and the formation of multiple byproducts. What is going wrong?

Answer: Low yields in reductive aminations with this substrate can stem from several factors, including imine formation equilibrium, stability of the imine, and side reactions of the formyl group. The pyrrolo[3,2-b]pyridine core is electron-deficient, which can decrease the nucleophilicity of the formyl group, making imine formation slower than with simple aromatic aldehydes.

Troubleshooting Steps & Explanations:

  • Pre-formation of the Imine: It is often beneficial to allow the aldehyde and amine to stir together to form the imine before adding the reducing agent. The progress of imine formation can be monitored by TLC or NMR. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the imine.

  • Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) may be too reactive and could potentially reduce the aldehyde before imine formation is complete. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred as they are more selective for the protonated imine over the aldehyde.

  • pH Control: The reaction is often acid-catalyzed to facilitate imine formation. However, strong acidic conditions can lead to decomposition of the pyrrole ring. A catalytic amount of a weak acid, such as acetic acid, is typically sufficient. For electron-deficient anilines, stronger acids like trifluoroacetic acid (TFA) in combination with sodium triacetoxyborohydride may be necessary to achieve efficient reductive amination.[1]

  • Side Reactions: If the amine is sterically hindered or weakly nucleophilic, competing side reactions can occur. One possibility is the Cannizzaro reaction under basic conditions if the imine formation is slow, leading to the corresponding alcohol and carboxylic acid.

dot

Reductive_Amination_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Reductive Amination Cause1 Slow Imine Formation Problem->Cause1 Cause2 Unfavorable Equilibrium Problem->Cause2 Cause3 Aldehyde Reduction Problem->Cause3 Cause4 Side Reactions (e.g., Cannizzaro) Problem->Cause4 Solution1 Pre-form Imine +/- Dehydrating Agent Cause1->Solution1 Solution3 Optimize pH with Weak Acid (e.g., Acetic Acid) Cause1->Solution3 Cause2->Solution1 Solution2 Use Selective Reducing Agent (e.g., NaBH(OAc)₃) Cause3->Solution2 Cause4->Solution3 Solution4 Protect Pyrrole NH Cause4->Solution4

Caption: Troubleshooting workflow for reductive amination.

Wittig Reaction

Question 3: My Wittig reaction with this compound is sluggish and gives a poor yield of the desired alkene. How can I improve this?

Answer: The electrophilicity of the formyl group is reduced due to the electron-donating nature of the pyrrole ring, which can make it less reactive towards Wittig reagents, especially stabilized ylides.

Troubleshooting Steps & Explanations:

  • Choice of Ylide: Unstabilized ylides (e.g., from alkyltriphenylphosphonium halides) are more reactive and are more likely to succeed with this substrate than stabilized ylides (e.g., those containing an adjacent carbonyl group).

  • Base and Ylide Generation: Ensure complete deprotonation of the phosphonium salt to generate the ylide. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically used. It is crucial to perform this step under strictly anhydrous and inert conditions. The color change of the reaction mixture (often to a deep red or orange) can indicate ylide formation.

  • Reaction Temperature: While ylide generation is often done at low temperatures, the subsequent reaction with the aldehyde may require warming to room temperature or even gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal conditions.

  • Protecting the Pyrrole NH: The acidic proton on the pyrrole nitrogen can be deprotonated by the strong base used to generate the ylide. This consumes a stoichiometric amount of the base and can interfere with the reaction. Protecting the pyrrole nitrogen with a suitable group, such as a tert-butyloxycarbonyl (Boc) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can significantly improve the outcome of the Wittig reaction.[2]

dot

Wittig_Reaction_Optimization cluster_input Reactants cluster_process Reaction Conditions cluster_output Outcome cluster_optimization Optimization Strategies Aldehyde This compound Product Desired Alkene Aldehyde->Product Ylide Phosphorus Ylide Ylide->Product Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Solvent Anhydrous Solvent (e.g., THF) Solvent->Ylide Atmosphere Inert Atmosphere (N₂ or Ar) Atmosphere->Ylide Byproducts Side Products Product->Byproducts competing reactions Opt1 Use Unstabilized Ylide Opt1->Ylide Opt2 Ensure Complete Ylide Formation Opt2->Base Opt3 Protect Pyrrole NH Opt3->Aldehyde Opt4 Optimize Temperature Opt4->Product

Caption: Key parameters for optimizing the Wittig reaction.

Oxidation of the Formyl Group

Question 4: I am observing the formation of the corresponding carboxylic acid in my reaction mixture. How can I prevent this oxidation?

Answer: Aromatic aldehydes, particularly those on electron-rich heterocyclic systems, can be susceptible to oxidation to the corresponding carboxylic acid. This can occur upon exposure to air, especially in the presence of certain metals or bases, or as a side reaction with some reagents.

Preventative Measures:

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Peroxides in aged ethers (like THF or diethyl ether) can be a source of oxidation.

  • Reagent Purity: Ensure that all reagents are free from oxidizing impurities.

  • Avoid Strong Bases where Possible: In the presence of a strong base, a Cannizzaro-type disproportionation can occur, where one molecule of the aldehyde is oxidized to the carboxylic acid and another is reduced to the alcohol.[3][4][5][6][7] This is more likely if the aldehyde has no α-hydrogens, which is the case for this substrate.

  • Purification of Starting Material: If the starting aldehyde is contaminated with the carboxylic acid, it can be purified by washing a solution of the aldehyde in an organic solvent with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic impurity.

Protecting Group Strategies

Question 5: When should I consider protecting the pyrrole nitrogen, and what protecting groups are suitable?

Answer: Protection of the pyrrole nitrogen is advisable under strongly basic or highly electrophilic conditions. The NH proton is weakly acidic (pKa ≈ 17-18) and can be deprotonated by strong bases like organolithiums or sodium hydride. The resulting pyrrolide anion has altered reactivity.

Recommended Protecting Groups:

Protecting GroupIntroduction ConditionsCleavage ConditionsAdvantages & Considerations
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, THFTFA; or heatGood for increasing solubility. Stable to most nucleophilic and reductive conditions.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMFTBAF; or strong acidVery stable to a wide range of conditions. Cleavage is orthogonal to many other protecting groups.
Sulfonyl (e.g., Tosyl)Ts-Cl, BaseStrong base (e.g., NaOH, Mg/MeOH)Electron-withdrawing nature deactivates the pyrrole ring towards electrophilic attack.

dot

Protecting_Group_Strategy cluster_reaction_conditions Reaction Conditions Requiring Protection cluster_protecting_groups Suitable Protecting Groups for Pyrrole NH cluster_benefits Benefits of Protection StrongBase Strongly Basic (e.g., n-BuLi, NaH) Boc Boc StrongBase->Boc SEM SEM StrongBase->SEM Sulfonyl Sulfonyl (e.g., Tosyl) StrongBase->Sulfonyl Electrophilic Strongly Electrophilic Electrophilic->Sulfonyl ImprovedYield Improved Yields Boc->ImprovedYield EnhancedSolubility Enhanced Solubility (Boc) Boc->EnhancedSolubility ReducedSideReactions Reduced Side Reactions SEM->ReducedSideReactions ControlledReactivity Controlled Reactivity Sulfonyl->ControlledReactivity

Caption: Decision guide for pyrrole NH protection.

Experimental Protocols

Protocol 1: Purification of this compound from its Carboxylic Acid Impurity

This protocol is designed to remove the corresponding carboxylic acid that may have formed due to air oxidation.

  • Dissolution: Dissolve the impure aldehyde in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this wash 2-3 times. The basic wash will deprotonate the carboxylic acid, forming the carboxylate salt which is soluble in the aqueous phase.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.

  • Purity Check: Verify the purity of the recovered material by TLC, HPLC, or NMR.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a good starting point for the reductive amination of the title compound with a primary or secondary amine.

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add glacial acetic acid (2.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

References

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]

  • Al-Zoubi, R. M. (2014). Pyrrole Protection. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Retrieved from [Link]

  • Iván, A., & Sabot, C. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3364. [Link]

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2009). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 65(4), 863-868.
  • DiRocco, D. A., O'berg, K. M., & Rovis, T. (2010). Cooperative N-Heterocyclic Carbene/Lewis Acid Catalysis for Highly Stereoselective Annulation Reactions with Homoenolates. Journal of the American Chemical Society, 132(13), 4533–4535. [Link]

  • Janković, B., & Tasić, A. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Foods, 12(11), 2201. [Link]

  • Sadlej-Sosnowska, N., & Sadlej, J. (2007). The effect of electron-withdrawing groups on 15N and 13C chemical shifts: A density functional study on a series of pyrroles. Journal of Molecular Structure: THEOCHEM, 804(1-3), 1-6.
  • Wang, Z., & Ye, S. (2019). The Combination of Lewis Acid with N-Heterocyclic Carbene (NHC) Catalysis. Catalysts, 9(1), 79. [Link]

  • Crews, P., & Matthews, T. R. (2006). 1h-pyrrolo[2,3-b]pyridines. U.S.
  • Halimehjani, A. Z., & Saidi, M. R. (2012). Substituent effects and electron delocalization in five-membered N-heterocycles. Journal of Molecular Modeling, 18, 4795–4803.
  • Sereda, G., & Rajpara, V. (2007). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.
  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • Larsen, F. H., Tveen, T., Choidas, A., & Clausen, M. H. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5727. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Wang, C., Sun, H., & Sun, X. (2016). Chiral N-heterocyclic carbene/Lewis acid cooperative catalysis of the reaction of 2-aroylvinylcinnamaldehydes. Organic & Biomolecular Chemistry, 14(39), 9233–9236.
  • Wikipedia contributors. (2024, January 10). Pyrrole. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Klare, S., & Oestreich, M. (2010). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 2010(12), 2051-2055.
  • Lee, Y. Y., & Lin, V. S. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 115. [Link]

  • Hodge, P., & Rickards, R. W. (1965). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Journal of the Chemical Society, 459-470.
  • Gáspár, A., & Szőllősy, Á. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(4), 937–952.
  • Nakamura, T., et al. (2020). Optimization of Wittig reaction. ResearchGate. Retrieved from [Link]

  • Schoeman, B. J. (1995). Methods for determining aldehydes in air. University of Pretoria.
  • Wang, J., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14357-14383.
  • Sedano, A. P., & Wetmore, S. D. (2018). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 122(23), 5227–5235.
  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry, 74(4), 1582–1585.
  • Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Kim, H. Y., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1585. [Link]

  • Narva, S., et al. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Retrieved from [Link]

  • LibreTexts. (2023, January 22). The Wittig Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718.
  • Yaremenko, F. G., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2736–2744.
  • Janeš, D., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

Sources

Technical Support Center: Regioselective Functionalization of the Pyrrolopyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of the pyrrolopyridine core. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic scaffold. Pyrrolopyridines, also known as azaindoles, are bioisosteres of indole and are of significant interest in medicinal chemistry.[1] However, the presence of the nitrogen atom in the pyridine ring introduces unique challenges in controlling the position of functionalization.[2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Section 1: Understanding the Reactivity of the Pyrrolopyridine Core

The pyrrolopyridine core presents a unique electronic landscape. The electron-rich pyrrole ring is generally more susceptible to electrophilic attack, while the electron-deficient pyridine ring is more prone to nucleophilic substitution. This inherent reactivity often dictates the initial site of functionalization.

FAQ: Why is regioselective functionalization of pyrrolopyridines so challenging?

The primary challenge lies in the competing reactivity of the two fused rings. Classical indole synthesis and functionalization methods often fail or provide poor regioselectivity when applied to pyrrolopyridines due to the influence of the pyridine nitrogen.[2] This nitrogen atom alters the electron density across the entire bicyclic system, making it a delicate balance to target a specific position.

Section 2: Troubleshooting Electrophilic Substitution Reactions

Electrophilic substitution is a common strategy for functionalizing the pyrrole ring of the pyrrolopyridine core. However, achieving regioselectivity can be problematic.

Q1: My Friedel-Crafts acylation of 7-azaindole is giving me a mixture of products, primarily at the C3 position, along with some starting material decomposition. How can I improve the regioselectivity and yield?

A1: This is a common issue. The high electron density of the pyrrole ring makes it highly reactive towards strong Lewis acids used in traditional Friedel-Crafts reactions, often leading to polymerization or lack of selectivity.[3] The C3 position is electronically favored for electrophilic attack.

Troubleshooting Steps:

  • Milder Lewis Acids: Switch from strong Lewis acids like AlCl₃ to milder ones such as ZnCl₂, BF₃·OEt₂, or FeCl₃.

  • Protecting Groups: The use of an N-protecting group on the pyrrole nitrogen is crucial. Electron-withdrawing protecting groups, such as sulfonyl derivatives, can temper the reactivity of the pyrrole ring and improve selectivity.[4]

  • Alternative Acylation Methods: Consider using alternative, milder acylation conditions that do not require strong Lewis acids. For instance, the Vilsmeier-Haack reaction (POCl₃/DMF) is an effective method for formylating the C3 position.

Method Typical Reagents Primary Position Targeted Key Considerations
Friedel-Crafts AcylationAcyl halide, AlCl₃C3Prone to low yields and polymerization; N-protection is recommended.[3]
Vilsmeier-HaackPOCl₃, DMFC3 (formylation)Milder conditions, generally good yields.
Acylation with Acid Anhydrides(RCO)₂O, catalystC3Can be catalyzed by various Lewis acids or protic acids.

Section 3: Navigating Halogenation Reactions

Regioselective halogenation is a critical step for introducing a handle for further modifications, such as cross-coupling reactions.

Q2: I am trying to selectively brominate the C5 position of 7-azaindole, but I am getting a mixture of isomers. What are the best conditions for this transformation?

A2: Direct bromination of unprotected 7-azaindole typically occurs at the C3 position due to the high nucleophilicity of the pyrrole ring. To target the pyridine ring, a multi-step approach is often necessary.

Recommended Protocol for C5-Bromination of 7-Azaindole: [5]

  • Nitration: React 7-azaindole with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group at the C3 position. This deactivates the pyrrole ring towards further electrophilic substitution.

  • Chlorination: Introduce a chlorine atom at the C4 position.

  • Regioselective Bromination: With the C3 and C4 positions blocked and the pyrrole ring deactivated, bromination will now selectively occur at the C5 position.

This highlights a common strategy in pyrrolopyridine chemistry: blocking more reactive sites to direct functionalization to less accessible positions.

Visualizing the Halogenation Strategy

7-Azaindole 7-Azaindole 3-Nitro-7-azaindole 3-Nitro-7-azaindole 7-Azaindole->3-Nitro-7-azaindole Nitration 4-Chloro-3-nitro-7-azaindole 4-Chloro-3-nitro-7-azaindole 3-Nitro-7-azaindole->4-Chloro-3-nitro-7-azaindole Chlorination 5-Bromo-4-chloro-3-nitro-7-azaindole 5-Bromo-4-chloro-3-nitro-7-azaindole 4-Chloro-3-nitro-7-azaindole->5-Bromo-4-chloro-3-nitro-7-azaindole Bromination

Caption: Multi-step strategy for C5-bromination.

Section 4: Mastering Metalation and C-H Functionalization

Directed ortho-metalation (DoM) and transition metal-catalyzed C-H functionalization are powerful tools for regioselective substitution on the pyrrolopyridine core.

Q3: I am attempting a directed ortho-metalation on N-protected 7-azaindole to functionalize the C6 position, but the reaction is not proceeding as expected. What could be the issue?

A3: The success of DoM is highly dependent on the choice of the directing metalation group (DMG) and the reaction conditions.[6] The DMG must coordinate with the organolithium reagent to direct deprotonation to the adjacent ortho position.[7]

Troubleshooting DoM of 7-Azaindole:

  • Choice of Directing Group: Not all N-protecting groups are effective DMGs. A carbamoyl group, for instance, can direct metalation to the C6 position when placed on the N7 nitrogen.[8]

  • Base and Solvent: The choice of organolithium base (e.g., n-BuLi, s-BuLi, LDA) and solvent (e.g., THF, Et₂O) is critical. The addition of a ligand like TMEDA can also influence the outcome.

  • Temperature Control: These reactions are typically performed at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control.

A fascinating strategy, the "directed metalation group dance," allows for sequential functionalization. A carbamoyl group can first direct metalation to C6 from the N7 position, and then be induced to "dance" to the N1 position to direct a second metalation to the C2 position.[8]

Workflow for Sequential C-H Functionalization

cluster_0 C6 Functionalization cluster_1 C2 Functionalization N7-Carbamoyl-7-azaindole N7-Carbamoyl-7-azaindole C6-Lithiated Intermediate C6-Lithiated Intermediate N7-Carbamoyl-7-azaindole->C6-Lithiated Intermediate 1. Metalation C6-Substituted Product C6-Substituted Product C6-Lithiated Intermediate->C6-Substituted Product 2. Electrophile Quench N1-Carbamoyl Isomer N1-Carbamoyl Isomer C6-Substituted Product->N1-Carbamoyl Isomer DMG Dance C2-Lithiated Intermediate C2-Lithiated Intermediate N1-Carbamoyl Isomer->C2-Lithiated Intermediate 3. Metalation C2,C6-Disubstituted Product C2,C6-Disubstituted Product C2-Lithiated Intermediate->C2,C6-Disubstituted Product 4. Electrophile Quench

Caption: Directed metalation group dance workflow.

Section 5: Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for constructing biaryl structures from halogenated pyrrolopyridines.[9]

Q4: My Suzuki coupling between a bromo-7-azaindole and a boronic acid is giving low yields. How can I optimize this reaction?

A4: Low yields in Suzuki couplings involving nitrogen-containing heterocycles can often be attributed to catalyst inhibition by the basic nitrogen atom.[10]

Optimization Strategies:

  • Catalyst and Ligand Selection: Use a palladium catalyst and ligand system that is robust to nitrogen-containing substrates. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often effective.[10]

  • Base: The choice of base is crucial. While stronger bases like NaOH or K₃PO₄ are common, sometimes milder bases like K₂CO₃ can provide better results.[11][12]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is typically used. The ratio can be adjusted to improve solubility and reaction rate.

  • N-Protection: Protecting the pyrrole nitrogen can sometimes improve yields by preventing side reactions, though it is not always necessary with modern catalyst systems.

Parameter Recommendation for Pyrrolopyridines Rationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexesRobust and versatile palladium sources.
Ligand Biarylphosphines (e.g., SPhos, XPhos, RuPhos)Overcomes catalyst inhibition by the pyridine nitrogen.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice can significantly impact the reaction outcome.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OEnsures solubility of both organic and inorganic reagents.

Section 6: Specific Isomers: 7-Azaindole vs. 5-Azaindole

The position of the nitrogen in the pyridine ring significantly influences the reactivity and the challenges in regioselective functionalization.

7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

This is the most studied isomer. The C3 position is the most nucleophilic and prone to electrophilic attack.[13] C-H functionalization of the pyridine ring often requires directing groups or pre-functionalization.[14][15]

5-Azaindole (1H-pyrrolo[3,2-c]pyridine)

The synthesis and functionalization of 5-azaindole can also be challenging.[1][16] Its unique electronic structure makes it a valuable scaffold in medicinal chemistry.[17] The reactivity patterns differ from 7-azaindole, and specific strategies are required for its selective functionalization.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018).
  • Song, J. J., Reeves, J. T., Gallou, F., Tan, Z., Yee, N. K., & Senanayake, C. H. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1120-1132. Available at: [Link]

  • Friedel-Crafts Alkylation of Pyrrole [duplicate]. (2019). Chemistry Stack Exchange.
  • Malykhin, R. S., & Sukhorukov, A. Y. Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. CoLab.
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. (2020). The Journal of Organic Chemistry. Available at: [Link]

  • Transition metal-catalyzed C–H functionalizations of indoles. (2021). New Journal of Chemistry. Available at: [Link]

  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene. (2023). ACS Publications. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. (2004). ResearchGate. Available at: [Link]

  • Pyrrole Protection. (2014). ResearchGate. Available at: [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH. Available at: [Link]

  • Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. (2010). Semantic Scholar. Available at: [Link]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. (2012). SciSpace. Available at: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2020). MDPI. Available at: [Link]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2017). ACS Publications. Available at: [Link]

  • Understanding 5-Azaindole: Properties, Synthesis, and Market Insights. (2026).
  • Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. Available at: [Link]

  • Directed Metalation: A Survival Guide. Baran Lab. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 1H-pyrrolo[3,2-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in the synthesis and development of 1H-pyrrolo[3,2-b]pyridine-based compounds: managing their often-poor solubility. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter solubility hurdles during their experimental work with this important heterocyclic scaffold. Here, we provide practical, field-proven insights and troubleshooting strategies to help you maintain your intermediates in solution and ensure the smooth progression of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 1H-pyrrolo[3,2-b]pyridine intermediates.

Q1: Why are my 1H-pyrrolo[3,2-b]pyridine intermediates poorly soluble in common organic solvents?

A: The limited solubility of 1H-pyrrolo[3,2-b]pyridine derivatives often stems from a combination of factors inherent to their molecular structure. The planar, rigid aromatic ring system can lead to strong crystal lattice packing, making it difficult for solvent molecules to break apart the solid state. Additionally, the presence of both a pyrrole and a pyridine ring introduces a unique electronic profile with hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine nitrogen) sites. While these can aid solubility in some polar solvents, they can also contribute to strong intermolecular interactions in the solid state, leading to high melting points and low solubility. The overall polarity of the molecule, heavily influenced by its substituents, will ultimately dictate its solubility in a given solvent.

Q2: I'm observing precipitation of my product during reaction work-up. What is the likely cause?

A: Precipitation during work-up is a common issue and is typically caused by a change in the solvent environment that reduces the solubility of your intermediate. This often occurs when:

  • Adding an anti-solvent: For example, adding water to a reaction mixture in an organic solvent like ethyl acetate or methanol can cause the precipitation of less polar products.[1]

  • Changing the pH: The pyridine nitrogen in the 1H-pyrrolo[3,2-b]pyridine core is basic and can be protonated at acidic pH. Neutralization of an acidic solution containing your protonated, and likely more soluble, compound can lead to precipitation of the free base.[1]

  • Temperature changes: Cooling the reaction mixture can significantly decrease the solubility of your product, leading to crystallization or precipitation.

Q3: Can I predict the solubility of my novel 1H-pyrrolo[3,2-b]pyridine derivative?

A: While precise prediction is challenging without experimental data, you can make educated estimations based on the structure of your molecule. Generally, increasing the polarity of the molecule by introducing polar functional groups (e.g., -OH, -NH2, morpholine) tends to increase solubility in polar solvents.[2] Conversely, adding large, non-polar, or rigid aromatic substituents will likely decrease solubility in polar solvents. Computational tools can provide calculated logP (cLogP) values, which can offer a general indication of a compound's lipophilicity and, inversely, its likely aqueous solubility.

Q4: Are there any general solvent recommendations for this class of compounds?

A: Based on reported synthetic procedures, a few solvents are commonly used for reactions and purification of 1H-pyrrolo[3,2-b]pyridine derivatives. These include:

  • For reactions: N,N-Dimethylformamide (DMF), acetonitrile, methanol, and ethyl acetate are frequently employed.[3][4]

  • For purification (chromatography): A common mobile phase is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[5] The addition of a small amount of a polar modifier like methanol or a basic modifier like triethylamine can improve peak shape and solubility on silica gel.[5]

  • For NMR: Deuterated dimethyl sulfoxide (DMSO-d6) is often used for final compounds due to its excellent solubilizing power for a wide range of organic molecules.[6]

Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving specific solubility issues you may encounter during your experiments.

Issue 1: Difficulty Dissolving the Starting Material or Intermediate for a Reaction

If your 1H-pyrrolo[3,2-b]pyridine intermediate is not dissolving in the chosen reaction solvent, consider the following troubleshooting steps.

start Poorly Soluble Intermediate solvent_screening Screen a Broader Range of Solvents (e.g., DMF, DMSO, NMP, THF, Dioxane) start->solvent_screening heating Apply Gentle Heating (monitor for degradation) solvent_screening->heating If still insoluble dissolved Intermediate Dissolved solvent_screening->dissolved Successful cosolvent Introduce a Co-solvent System (e.g., THF/Water, Dioxane/Water) heating->cosolvent If still insoluble heating->dissolved Successful structural_mod Consider Structural Modification (if synthetic route allows) cosolvent->structural_mod If still insoluble cosolvent->dissolved Successful

Caption: A stepwise approach to dissolving a poorly soluble 1H-pyrrolo[3,2-b]pyridine intermediate for a chemical reaction.

  • Initial Solvent Selection: Begin with common aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP), as these are often effective for dissolving a wide range of heterocyclic compounds.

  • Heating: Gently warm the mixture. Many organic compounds exhibit significantly increased solubility at higher temperatures. However, monitor for any signs of degradation (color change, appearance of new spots on TLC).

  • Co-solvent Systems: If a single solvent is ineffective, try a co-solvent system. For example, adding a small amount of DMSO to a less polar solvent like tetrahydrofuran (THF) can sometimes be sufficient to achieve dissolution.

  • Structural Modification (for future syntheses): If solubility issues are persistent and hindering further progress, consider if a slight modification to the synthetic route is possible. For instance, carrying a polar protecting group or a precursor to a less polar functional group through a synthetic step might improve solubility.

Issue 2: Product Precipitation During Aqueous Work-up

Precipitation during the addition of water or an aqueous solution is a common challenge.

Caption: Decision workflow for handling product precipitation during the work-up of a reaction involving a 1H-pyrrolo[3,2-b]pyridine intermediate.

  • Isolate the Precipitate: If you are confident that the precipitate is your desired product and is relatively clean, you can isolate it by filtration. Wash the solid with water and then a non-polar solvent like hexanes to remove residual impurities.

  • pH Adjustment: The pyridine nitrogen in the 1H-pyrrolo[3,2-b]pyridine core is basic. If your work-up involves an acidic wash, your compound may be in the aqueous layer as a salt. To recover it, basify the aqueous layer with a base like sodium bicarbonate or sodium carbonate until precipitation is complete, then filter or extract with an organic solvent.[1] Conversely, if your compound has an acidic functional group, acidifying the aqueous layer may induce precipitation.

  • Use of a More Polar Extraction Solvent: If your product has some polarity, a less polar solvent like diethyl ether or hexanes may not be sufficient for extraction. Try a more polar solvent like ethyl acetate or dichloromethane.

Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent

Recrystallization is a powerful purification technique, but finding the right solvent system can be challenging for poorly soluble compounds.

A good recrystallization solvent should dissolve the compound when hot but not when cold.

Solvent CategoryExamplesSuitability for 1H-pyrrolo[3,2-b]pyridines
Protic Solvents Ethanol, Methanol, IsopropanolOften good candidates, especially for more polar derivatives. Can be used in combination with water.
Aprotic Polar Solvents Acetone, Ethyl Acetate, AcetonitrileFrequently successful. Ethyl acetate is a common choice.[1]
Non-polar Solvents Hexanes, Heptane, TolueneGenerally poor solvents on their own but are excellent as "anti-solvents" when added to a hot solution of the compound in a more polar solvent to induce crystallization.
Ethereal Solvents Diethyl Ether, THF, DioxaneCan be effective, but their volatility (diethyl ether) or higher boiling points (THF, dioxane) should be considered.
  • Small-Scale Tests: In small test tubes, add a few milligrams of your crude product and then add a few drops of a single solvent.

  • Heating and Cooling: Heat the mixture to boiling. If the solid dissolves, it is a potential candidate. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Solvent Pairs: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a small amount of a hot "good" solvent (one in which it is soluble). Then, add a "bad" solvent (one in which it is poorly soluble) dropwise until the solution becomes cloudy. Add a few more drops of the hot "good" solvent to clarify the solution, then allow it to cool slowly. A common pair for these types of compounds could be ethanol/water or ethyl acetate/hexanes.[5]

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Azaindole Therapeutic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules. Available at: [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. Available at: [Link]

  • Draw a resonance form for 1H-pyrtolo [3,2-b]pyridine. Chegg.com. Available at: [Link]

  • Substituted pyrrolopyridines. Google Patents.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules. Available at: [Link]

  • Solubility of Organic Compounds. University of Toronto. Available at: [Link]

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Chemical Neuroscience. Available at: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclic scaffold of 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The targeted functionalization of this core, particularly the introduction of formyl and carboxylate groups, provides key intermediates for the elaboration into more complex drug candidates. This guide offers a comparative analysis of two distinct synthetic strategies for preparing methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a valuable building block for pharmaceutical research and development. The routes discussed are: 1) a linear approach involving the initial construction of the 4-azaindole core followed by sequential functionalization, and 2) a convergent strategy that builds the pyrrole ring onto a pre-functionalized pyridine precursor.

At a Glance: Comparison of Synthetic Strategies

ParameterRoute A: Post-Cyclization FunctionalizationRoute B: Convergent Pyrrole Annulation
General Approach Linear synthesis: construction of the core followed by C-H functionalization.Convergent synthesis: building the pyrrole ring onto a functionalized pyridine.
Key Transformations Palladium-catalyzed cross-coupling, cyclization, Vilsmeier-Haack formylation.Leimgruber-Batcho indole synthesis.
Starting Materials 2-Amino-5-bromopyridine, alkynes.Substituted 2-methyl-3-nitropyridines.
Overall Yield ModeratePotentially higher, fewer steps.
Scalability Can be challenging due to multiple steps and purification.Potentially more scalable due to fewer steps.
Flexibility for Analog Synthesis Good for varying the C3 substituent.Good for varying substituents on the pyridine ring.

Route A: Post-Cyclization Functionalization via Vilsmeier-Haack Reaction

This strategy focuses on first assembling the core 1H-pyrrolo[3,2-b]pyridine-6-carboxylate scaffold, followed by the introduction of the formyl group at the C3 position. This approach offers the flexibility to synthesize a common intermediate that can be diversified at a later stage.

Workflow for Route A

Route A Workflow A 2-Amino-5-bromopyridine C Sonogashira Coupling A->C B Methyl propiolate B->C D Methyl 3-((5-bromopyridin-2-yl)amino)acrylate C->D Pd-catalyzed E Larock Indole Synthesis (Intramolecular Cyclization) D->E F Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate E->F Pd-catalyzed G Vilsmeier-Haack Formylation F->G H This compound G->H POCl3, DMF Route B Workflow I Methyl 5-methyl-6-nitropyridine-2-carboxylate K Condensation I->K J N,N-Dimethylformamide dimethyl acetal (DMF-DMA) J->K L Enamine Intermediate K->L M Reductive Cyclization L->M e.g., Fe/AcOH or H2, Pd/C N This compound M->N

A Senior Application Scientist's Guide to the Comparative Reactivity of 3-Formyl-1H-pyrrolo[3,2-b]pyridine and 3-Formylindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, indole and its bioisosteric analogue, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), represent two of the most ubiquitous scaffolds.[1][2][3][4] Their C3-functionalized derivatives, particularly the 3-formyl variants, serve as critical building blocks for the synthesis of complex molecules with diverse biological activities. While structurally similar, the replacement of a benzene ring in indole with a pyridine ring in the azaindole framework introduces profound changes in electronic distribution, fundamentally altering the reactivity of both the heterocyclic core and its substituents.

This guide provides an in-depth comparison of the reactivity between 3-formyl-1H-pyrrolo[3,2-b]pyridine (a 5-azaindole isomer) and 3-formylindole. We will dissect the electronic influences governing their behavior and provide experimental context for key transformations relevant to drug development professionals.

The Decisive Factor: The Electronic Influence of the Fused Ring

The fundamental difference in reactivity stems from the nature of the six-membered ring fused to the pyrrole core. 3-Formylindole possesses a π-rich benzene ring, while 3-formyl-1H-pyrrolo[3,2-b]pyridine features a π-deficient, electron-withdrawing pyridine ring. This distinction dictates the electron density across the entire bicyclic system.

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This reduces the overall electron density of the molecule, particularly within the pyrrole moiety, compared to indole.[5] This electronic disparity is the root cause of the differing reactivity profiles discussed below.

G cluster_0 Electronic Comparison Indole 3-Formylindole (Electron-Rich Benzene Ring) Indole_Props • High e⁻ density on pyrrole ring • Lower electrophilicity at formyl C=O Indole->Indole_Props - Benzene ring is weakly activating Azaindole 3-Formyl-1H-pyrrolo[3,2-b]pyridine (Electron-Deficient Pyridine Ring) Azaindole_Props • Lower e⁻ density on pyrrole ring • Higher electrophilicity at formyl C=O • Pyridine N is a basic site Azaindole->Azaindole_Props - Pyridine N is strongly deactivating (Inductive & Mesomeric Effects)

Figure 1: Core electronic differences between 3-formylindole and 3-formyl-1H-pyrrolo[3,2-b]pyridine.

Part 1: Reactivity of the Heterocyclic Core

Electrophilic Aromatic Substitution

The pyrrole ring in indole is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic. This makes direct formylation via methods like the Vilsmeier-Haack reaction a standard procedure to produce 3-formylindole.[6]

In contrast, the pyrrolopyridine system is significantly less reactive towards electrophiles. The electron-withdrawing nature of the fused pyridine ring deactivates the pyrrole ring. Consequently, electrophilic substitution on the 1H-pyrrolo[3,2-b]pyridine core requires harsher conditions and often results in lower yields compared to indole.[5] While both our subject molecules are already substituted at the C3 position, further electrophilic attack at other positions (e.g., C2, C4, C6) is considerably more challenging for the azaindole derivative. LCAO-MO calculations have shown that the electron density at the 3-position in 7-azaindole is slightly lower than in indole, and this density further decreases upon protonation of the pyridine nitrogen, which can occur under acidic reaction conditions.[5]

Nucleophilic Aromatic Substitution

Herein lies a key divergence. The benzene ring of indole is resistant to nucleophilic aromatic substitution (SNAr). Conversely, the electron-deficient pyridine ring of 1H-pyrrolo[3,2-b]pyridine is susceptible to nucleophilic attack, particularly at positions ortho and para (C4 and C6) to the ring nitrogen, especially if a good leaving group is present. This opens up synthetic possibilities for azaindole derivatives that are unavailable for their indole counterparts. For the related 7-azaindole isomer, nucleophilic displacement of a 4-chloro group has been well-documented.[1][5]

Part 2: Reactivity of the 3-Formyl Group

The primary focus for synthetic chemists using these scaffolds is often the reactivity of the C3-formyl group. The electrophilicity of the aldehyde's carbonyl carbon is directly modulated by the attached heterocyclic system.

The electron-withdrawing pyridine ring in 3-formyl-1H-pyrrolo[3,2-b]pyridine enhances the partial positive charge on the carbonyl carbon, making it a "harder" and more reactive electrophile. In contrast, the more electron-rich indole system offers less electronic pull, resulting in a "softer," less reactive aldehyde.

This difference has significant practical implications in common synthetic transformations.

Knoevenagel Condensation

The Knoevenagel condensation, involving the reaction of an aldehyde with an active methylene compound, is a cornerstone of C-C bond formation. Due to the heightened electrophilicity of its formyl group, 3-formyl-1H-pyrrolo[3,2-b]pyridine is expected to undergo this reaction more readily than 3-formylindole. This may translate to milder reaction conditions, shorter reaction times, or the ability to use less activated methylene compounds. While direct side-by-side comparative studies are scarce, literature precedents for indole-3-carboxaldehyde often employ bases like piperidine or catalysts to drive the reaction.[7][8][9] The more electrophilic azaindole aldehyde may proceed efficiently under similar or even less stringent conditions.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

These olefination reactions are fundamental for converting aldehydes into alkenes. The reaction rate is governed by the nucleophilic attack of the ylide on the carbonyl carbon.

  • Wittig Reaction: Unstabilized ylides are highly reactive and will likely react readily with both substrates.[10][11] However, with stabilized ylides, which are less nucleophilic, the difference in aldehyde electrophilicity becomes more pronounced. 3-Formyl-1H-pyrrolo[3,2-b]pyridine would be expected to react faster or provide higher yields with stabilized Wittig reagents compared to 3-formylindole under identical conditions.

  • Horner-Wadsworth-Emmons (HWE) Reaction: Phosphonate carbanions used in the HWE reaction are generally more nucleophilic than stabilized Wittig ylides but less basic than unstabilized ones.[12][13][14] The enhanced reactivity of the azaindole aldehyde makes it an excellent substrate for HWE reactions, often leading to high yields of the corresponding (E)-alkenes under standard conditions (e.g., NaH in THF).[12][15]

Comparative Data Summary

The following table summarizes expected reactivity trends and typical literature observations for key reactions.

Reaction Type3-Formylindole3-Formyl-1H-pyrrolo[3,2-b]pyridineRationale for Difference
Electrophilic Attack (on Core) Highly reactive at C3 and other pyrrole positions.[16]Less reactive due to deactivation by pyridine ring.[5]Electron-withdrawing pyridine ring reduces nucleophilicity of the pyrrole moiety.
Nucleophilic Attack (on Core) Unreactive.Susceptible at C4/C6 positions (if activated).Electron-deficient pyridine ring facilitates SNAr reactions.
Knoevenagel Condensation Requires base (e.g., piperidine) and often heating.[7]Expected to react under milder conditions or with a broader substrate scope.Higher electrophilicity of the formyl group.
Wittig (Stabilized Ylide) Slower reaction, may require forcing conditions.Faster reaction, higher yields expected.Higher electrophilicity of the formyl group.
HWE Reaction Good substrate, proceeds well under standard conditions.Excellent substrate, often proceeds faster or more cleanly.Higher electrophilicity of the formyl group accelerates the initial nucleophilic attack.
Reductive Amination Standard conditions (e.g., NaBH(OAc)₃) are effective.Standard conditions are highly effective; may proceed with weaker reducing agents.Higher electrophilicity facilitates iminium ion formation.

Experimental Protocols

To provide a practical context, we present a representative protocol for a Horner-Wadsworth-Emmons reaction, which can be adapted for both substrates. The key variable would be the reaction time, which is anticipated to be shorter for the azaindole derivative.

General Protocol: Horner-Wadsworth-Emmons Olefination

G cluster_workflow HWE Reaction Workflow Start 1. Prepare Phosphonate Reagent (e.g., Triethyl phosphonoacetate) Base 2. Deprotonation • Add NaH (60% disp.) to dry THF at 0°C • Add phosphonate dropwise Start->Base Aldehyde 3. Aldehyde Addition • Add solution of Aldehyde in THF (3-Formylindole OR 3-Formyl-pyrrolo[3,2-b]pyridine) Base->Aldehyde React 4. Reaction • Stir at RT • Monitor by TLC Aldehyde->React Quench 5. Workup • Quench with sat. aq. NH₄Cl • Extract with Ethyl Acetate React->Quench Purify 6. Purification • Dry (Na₂SO₄), concentrate • Column Chromatography Quench->Purify Product Product (α,β-Unsaturated Ester) Purify->Product

Figure 2: Generalized workflow for the Horner-Wadsworth-Emmons olefination reaction.

Materials:

  • 3-Formylindole or 3-Formyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Formation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Carefully add the sodium hydride dispersion to the cooled THF.

  • Add triethyl phosphonoacetate dropwise to the NaH suspension over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. A clear solution of the phosphonate carbanion should form.

  • Aldehyde Addition: Dissolve the aldehyde (3-formylindole or 3-formyl-1H-pyrrolo[3,2-b]pyridine) in a minimal amount of anhydrous THF.

  • Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise over 20 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Note: It is anticipated that the reaction with 3-formyl-1H-pyrrolo[3,2-b]pyridine will reach completion significantly faster than the reaction with 3-formylindole.

  • Workup: Once complete, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired alkene product.

Conclusion

The substitution of a benzene ring for a pyridine ring transforms the electronic landscape of the indole scaffold, creating a distinct reactivity profile for 3-formyl-1H-pyrrolo[3,2-b]pyridine compared to its indole analogue.

Key Takeaways for the Synthetic Chemist:

  • Heterocyclic Core: Expect reduced reactivity towards electrophiles but new opportunities for nucleophilic substitution on the pyridine ring for the azaindole.

  • Formyl Group: The aldehyde of 3-formyl-1H-pyrrolo[3,2-b]pyridine is a significantly more potent electrophile. This enhanced reactivity should be leveraged for transformations like Knoevenagel, Wittig, and HWE reactions, potentially allowing for milder conditions, shorter reaction times, and broader substrate scope.

Understanding these fundamental differences is paramount for researchers and drug development professionals. It allows for more rational design of synthetic routes, troubleshooting of unexpected outcomes, and the strategic exploitation of the unique chemical properties each scaffold offers in the quest for novel therapeutics.

References

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 . ResearchGate. Available at: [Link]

  • Hojnik, C. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines . Master Thesis, Graz University of Technology. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) . ResearchGate. Available at: [Link]

  • El-Sawy, E. R., et al. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions . ResearchGate. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . PubMed Central (PMC). Available at: [Link]

  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine . YouTube. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 . MDPI. Available at: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . RSC Publishing. Available at: [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma . PubMed. Available at: [Link]

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation . ACG Publications. Available at: [Link]

  • Indole-3-carbaldehyde . Wikipedia. Available at: [Link]

  • Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications . Ludwig-Maximilians-Universität München. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction . Wikipedia. Available at: [Link]

  • 11.7: Heterocyclic Amines . Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling . Organic Syntheses. Available at: [Link]

  • Synthesis of 3-alkylideneisoindolinones and isoindolones by a Horner–Wadsworth–Emmons reaction . ResearchGate. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities . PubMed Central (PMC). Available at: [Link]

  • Electrophilic Substitution | Pyridine | Pyrrole | Indole | Problem | Question | Solved | Solution| . YouTube. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction . NROChemistry. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase . RSC Publishing. Available at: [Link]

  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities . MDPI. Available at: [Link]

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation . acgpubs.org. Available at: [Link]

  • Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction? . Quora. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction . Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic substitution of pyridine . YouTube. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification . Organic Chemistry Portal. Available at: [Link]

  • Horner-Wadsworth-Emmons reaction to form alkenes . YouTube. Available at: [Link]

  • Reactivity of 1H‐pyrrolo[2,3‐b]pyridine. I. Synthesis of 3‐acetyl‐7‐ azaindole and related compounds . ResearchGate. Available at: [Link]

  • indole-3-aldehyde . Organic Syntheses. Available at: [Link]

  • Wittig reaction . Wikipedia. Available at: [Link]

  • Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices . The Journal of Chemical Physics. Available at: [Link]

  • indole-3-carboxaldehyde . The Good Scents Company. Available at: [Link]

  • 19.7b Wittig Reaction | Organic Chemistry . YouTube. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activity of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate and its Ethyl Ester Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of modern drug discovery, the nuanced interplay between a molecule's structure and its biological function is a central theme. Even seemingly minor modifications, such as the alteration of an ester group, can precipitate significant shifts in pharmacokinetic profiles, target engagement, and overall therapeutic efficacy. This guide provides an in-depth comparative analysis of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate and its ethyl ester counterpart. The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various kinases and other enzymes implicated in a range of pathologies, from cancer to inflammatory disorders.[1][2][3]

This document is structured to guide researchers through a logical and scientifically rigorous comparison of these two closely related compounds. We will explore the theoretical underpinnings of why a methyl-to-ethyl ester substitution matters, propose a comprehensive suite of experiments to elucidate their differential biological activities, and present hypothetical data to illustrate the potential outcomes of such a study.

The Rationale: Why Compare Methyl and Ethyl Esters?

The choice between a methyl and an ethyl ester in a lead compound is a critical decision in the optimization phase of drug development. This seemingly subtle structural change can have a profound impact on several key pharmacological parameters:

  • Solubility and Permeability: The addition of a methylene group in the ethyl ester increases its lipophilicity. This can influence the compound's solubility in both aqueous and lipid environments, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: Esters are susceptible to hydrolysis by esterases present in plasma and tissues. The rate of this hydrolysis can differ between methyl and ethyl esters, impacting the compound's half-life and the concentration of the active carboxylic acid metabolite.[4] Studies on homologous esters have shown that plasma stability can be inversely proportional to the size of the alkoxy group.[4]

  • Target Engagement: While the core pharmacophore remains unchanged, the steric bulk of the ethyl group, though minimal, could subtly influence the binding affinity and selectivity of the molecule for its biological target.

  • Pharmacokinetics: Differences in absorption and metabolic stability will ultimately manifest as distinct pharmacokinetic profiles. A comparative analysis of key parameters such as Cmax, Tmax, and AUC is therefore essential. Research comparing omega-3 fatty acid methyl and ethyl esters has demonstrated differences in their absorption and plasma concentration profiles.[5]

Proposed Experimental Workflow for Comparative Analysis

To systematically evaluate the biological activities of this compound (henceforth Compound M ) and its ethyl ester analog (Compound E ), a multi-tiered experimental approach is recommended. The following workflow is designed to provide a comprehensive comparison of their physicochemical properties, in vitro biological activity, and pharmacokinetic profiles.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: ADME & Pharmacokinetic Profiling p1 Solubility Assessment (Aqueous & Organic) p2 LogP/LogD Determination p1->p2 p3 Chemical Stability (pH, Temperature) p2->p3 b1 Target-Based Screening (e.g., Kinase Inhibition Assay) b2 Cell-Based Assays (e.g., Antiproliferative, Anti-inflammatory) b1->b2 b3 Mechanism of Action Studies (e.g., Western Blot, qPCR) b2->b3 a1 Metabolic Stability (Plasma, Microsomes) a2 Cell Permeability Assay (e.g., Caco-2) a1->a2 a3 In Vivo Pharmacokinetic Study (Rodent Model) a2->a3 start Start: Compound M vs. Compound E cluster_0 cluster_0 start->cluster_0 end Comparative Data Analysis cluster_1 cluster_1 cluster_0->cluster_1 cluster_2 cluster_2 cluster_1->cluster_2 cluster_2->end

Caption: Proposed experimental workflow for the comparative analysis of Compound M and Compound E.

Detailed Experimental Protocols

Target-Based Screening: Kinase Inhibition Assay

Given that many pyrrolopyridine derivatives exhibit kinase inhibitory activity, a primary screen against a panel of relevant kinases is a logical starting point.[2] For this hypothetical example, let's assume the target is Janus Kinase 3 (JAK3), a target for immunomodulatory drugs.[6]

Objective: To determine and compare the in vitro inhibitory potency (IC50) of Compound M and Compound E against JAK3.

Methodology:

  • Reagents and Materials: Recombinant human JAK3 enzyme, ATP, appropriate peptide substrate (e.g., a poly(Glu, Tyr) polymer), test compounds (Compound M and Compound E), positive control (e.g., Tofacitinib), and a kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare stock solutions of Compound M and Compound E in 100% DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Procedure:

    • Add 5 µL of each compound dilution to the wells of a 384-well plate.

    • Add 10 µL of JAK3 enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced according to the detection kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Antiproliferative Activity

To assess the functional consequences of target engagement in a cellular context, an antiproliferative assay using a relevant cell line is crucial. For an immunomodulatory target like JAK3, a cytokine-dependent T-cell line (e.g., CTLL-2) would be appropriate.

Objective: To compare the antiproliferative effects (GI50) of Compound M and Compound E on a cytokine-stimulated T-cell line.

Methodology:

  • Cell Culture: Culture CTLL-2 cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and recombinant human interleukin-2 (IL-2).

  • Assay Procedure:

    • Seed CTLL-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well.

    • Add serial dilutions of Compound M and Compound E (final concentrations ranging from 0.1 nM to 100 µM).

    • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).

  • Data Analysis: Determine the concentration of each compound that results in 50% growth inhibition (GI50) by plotting cell viability against compound concentration.

Hypothetical Data Presentation

The following tables summarize the potential outcomes of the proposed experiments, highlighting the kind of comparative data that would be generated.

Table 1: Comparative Physicochemical and In Vitro Biological Data

ParameterCompound M (Methyl Ester)Compound E (Ethyl Ester)
Molecular Weight 217.20 g/mol 231.23 g/mol
Calculated LogP 1.852.25
Aqueous Solubility (pH 7.4) 50 µg/mL25 µg/mL
JAK3 Inhibition (IC50) 150 nM125 nM
CTLL-2 Antiproliferation (GI50) 500 nM420 nM

Table 2: Comparative ADME and Pharmacokinetic Data

ParameterCompound M (Methyl Ester)Compound E (Ethyl Ester)
Plasma Stability (t½, human) 45 min75 min
Microsomal Stability (t½, human) 30 min50 min
Caco-2 Permeability (Papp A→B) 5 x 10⁻⁶ cm/s8 x 10⁻⁶ cm/s
Oral Bioavailability (Rat) 25%40%

Discussion and Interpretation of Hypothetical Findings

The hypothetical data presented above illustrates a scenario where the ethyl ester analog (Compound E ) exhibits a more favorable overall profile for further development.

  • Improved Potency: Compound E shows slightly improved potency in both the target-based (JAK3 IC50) and cell-based (CTLL-2 GI50) assays. This could be due to subtle differences in how the ethyl group orients the molecule within the kinase's active site.

  • Enhanced Metabolic Stability: The longer half-life of Compound E in both plasma and liver microsomes suggests that it is less susceptible to esterase-mediated hydrolysis. This is a crucial finding, as it could translate to a longer duration of action in vivo.

  • Superior Permeability and Bioavailability: The increased lipophilicity of Compound E, as indicated by its higher calculated LogP, likely contributes to its improved permeability in the Caco-2 assay. This, combined with its greater metabolic stability, results in significantly better oral bioavailability in the rat model.

Visualizing the Impact: A Mechanistic Overview

The following diagram illustrates the potential fate of both compounds, highlighting the key differences in their metabolic pathways and cellular uptake.

G cluster_0 Extracellular Space / Plasma cluster_1 Intracellular Space M_ext Compound M (Methyl Ester) Esterases Plasma Esterases M_ext->Esterases Faster Hydrolysis M_int Compound M M_ext->M_int Lower Permeability E_ext Compound E (Ethyl Ester) E_ext->Esterases Slower Hydrolysis E_int Compound E E_ext->E_int Higher Permeability Acid_M Carboxylic Acid Metabolite (from M) Esterases->Acid_M Acid_E Carboxylic Acid Metabolite (from E) Esterases->Acid_E Target Biological Target (e.g., JAK3) M_int->Target Binding E_int->Target Slightly Higher Affinity

Caption: Differential metabolic fate and cellular uptake of Compound M vs. Compound E.

Conclusion

This guide has outlined a comprehensive framework for the comparative analysis of this compound and its ethyl ester analog. While the specific biological activities of these exact molecules require empirical determination, the principles and experimental designs discussed herein provide a robust roadmap for such an investigation. The choice between a methyl and an ethyl ester is not trivial; it is a strategic decision that can significantly influence the developability of a drug candidate. A thorough, head-to-head comparison, as detailed in this guide, is essential for making an informed decision and advancing the most promising molecule toward clinical development.

References

  • Choi, R. J., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(14), 1784-1789. [Link]

  • El-Adl, K., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 29(10), 1827-1838. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301492. [Link]

  • Nissin, T., et al. (2014). Synthesis and Evaluation of 1 H -Pyrrolo[ 2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 62(10), 999-1015. [Link]

  • Morin, C., et al. (2020). Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial. Lipids in Health and Disease, 19(1), 226. [Link]

  • da Silva, T. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 277-286. [Link]

Sources

A Comparative Guide to the Electronic Landscape of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate: A Computational Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and materials science, understanding the electronic characteristics of a molecule is paramount to predicting its behavior, reactivity, and potential applications. This guide offers a comprehensive computational analysis of the electronic properties of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a promising heterocyclic compound. Leveraging the power of Density Functional Theory (DFT), we delve into its molecular orbital landscape, electrostatic potential, and compare its key electronic parameters with those of analogous structures, providing a predictive framework for its utility in medicinal chemistry and organic electronics.

Introduction: The Significance of Pyrrolo[3,2-b]pyridines

The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and functional organic materials.[1][2] The fusion of a pyrrole and a pyridine ring creates a unique electronic architecture, offering a versatile platform for fine-tuning chemical properties through substitution. The title compound, this compound, incorporates both an electron-withdrawing formyl group and a carboxylate ester, which are anticipated to significantly modulate its electronic behavior. This computational study aims to elucidate these electronic features, providing a foundational understanding for researchers in drug development and materials science.

Theoretical Framework: The Power of Density Functional Theory

To probe the electronic properties of our target molecule, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] DFT calculations allow for the prediction of various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and the molecular electrostatic potential (MEP).[4] These parameters are crucial in understanding a molecule's reactivity, stability, and intermolecular interactions.[5]

The selection of an appropriate functional and basis set is critical for the accuracy of DFT calculations. In this guide, we utilize the widely-accepted B3LYP functional in conjunction with the 6-311++G(d,p) basis set, which has been shown to provide reliable results for organic heterocyclic systems.[3][6]

Computational Workflow: A Step-by-Step Guide

The following protocol outlines the computational workflow for the analysis of this compound.

Computational Workflow cluster_0 Step 1: Molecular Geometry Optimization cluster_1 Step 2: Electronic Property Calculation cluster_2 Step 3: Data Analysis and Comparison a Input Molecular Structure b Select DFT Functional (B3LYP) and Basis Set (6-311++G(d,p)) a->b c Perform Geometry Optimization b->c d Verify Minimum Energy Structure (Frequency Analysis) c->d e Calculate HOMO and LUMO Energies d->e f Generate Molecular Electrostatic Potential (MEP) Map d->f g Calculate Global Reactivity Descriptors d->g h Analyze HOMO-LUMO Energy Gap e->h i Interpret MEP Map for Reactive Sites f->i j Compare with Alternative Compounds g->j

Caption: A schematic of the computational workflow for analyzing the electronic properties of the target molecule.

Experimental Protocol: DFT Calculations
  • Molecular Structure Input: The 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: A geometry optimization is performed using the Gaussian 16 software package.[6] The B3LYP functional and the 6-311++G(d,p) basis set are specified in the input file. This step is crucial to find the most stable conformation of the molecule.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to obtain the HOMO and LUMO energies. The molecular electrostatic potential is also calculated and mapped onto the electron density surface.

  • Data Extraction and Visualization: The output files are analyzed to extract the HOMO and LUMO energy values. The MEP map is visualized using appropriate software to identify regions of positive and negative electrostatic potential.

Results and Discussion: Unveiling the Electronic Landscape

Frontier Molecular Orbitals: HOMO-LUMO Analysis

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.[5]

For this compound, the HOMO is primarily localized on the electron-rich pyrrole ring, while the LUMO is distributed over the pyridine ring and the electron-withdrawing formyl and carboxylate groups. This distribution suggests that the pyrrole moiety is the likely site for electrophilic attack, while the pyridine portion is more susceptible to nucleophilic attack.

HOMO_LUMO_Diagram cluster_0 Energy (eV) LUMO LUMO HOMO HOMO LUMO_level HOMO_level HOMO_level->LUMO_level Energy Gap Energy_Gap ΔE = E(LUMO) - E(HOMO)

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Azaindole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a cornerstone of modern pharmaceutical design. Its structural analogy to indole, combined with a unique electronic profile imparted by the pyridine ring, offers a compelling avenue for modulating the physicochemical and pharmacological properties of bioactive molecules. This guide provides an in-depth, comparative analysis of the principal synthetic strategies for accessing 4-azaindole derivatives, moving beyond a mere recitation of protocols to offer field-proven insights into the causality behind experimental choices.

Introduction: The Strategic Importance of the 4-Azaindole Core

The 4-azaindole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous clinically evaluated and approved drugs. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which can lead to altered binding interactions with biological targets compared to its indole counterpart. This modification can also improve metabolic stability, solubility, and other pharmacokinetic parameters. Consequently, the efficient and versatile synthesis of diversely substituted 4-azaindoles is a critical endeavor in the pursuit of novel therapeutics.

This guide will dissect and compare four key synthetic approaches:

  • The Fischer Indole Synthesis: A classic, acid-catalyzed route.

  • The Leimgruber-Batcho Synthesis: A versatile two-step method.

  • Palladium-Catalyzed Cross-Coupling Strategies (Sonogashira & Suzuki): Modern, powerful C-C and C-N bond-forming reactions.

  • Rhodium-Catalyzed C-H Activation: A contemporary approach for direct functionalization.

Each method will be evaluated based on its reaction mechanism, substrate scope, operational considerations, and overall efficiency, supported by experimental data and detailed protocols.

The Fischer Indole Synthesis: A Time-Honored Approach Reimagined

The Fischer indole synthesis, dating back to 1883, is a robust method for constructing the indole nucleus. While historically considered challenging for electron-deficient pyridyl systems, recent studies have demonstrated its efficacy for 4-azaindole synthesis, particularly when the starting pyridylhydrazine bears an electron-donating group (EDG).[1]

Mechanistic Rationale

The reaction proceeds through several key steps:

  • Hydrazone Formation: The pyridylhydrazine reacts with an aldehyde or ketone to form a pyridylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: An acid-catalyzed[2][2]-sigmatropic rearrangement (the key step) occurs, leading to a di-imine intermediate. The presence of an EDG on the pyridine ring is crucial as it facilitates this rearrangement.[1]

  • Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia to yield the aromatic 4-azaindole ring system.[1]

Fischer_Indole_Synthesis cluster_0 Mechanism Pyridylhydrazine Pyridylhydrazine Hydrazone Hydrazone Pyridylhydrazine->Hydrazone + Carbonyl Carbonyl Carbonyl Carbonyl->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Di-imine Di-imine Enamine->Di-imine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized_Intermediate Di-imine->Cyclized_Intermediate Cyclization 4-Azaindole 4-Azaindole Cyclized_Intermediate->4-Azaindole - NH3 Aromatization Leimgruber_Batcho_Synthesis cluster_1 Mechanism Nitromethylpyridine Nitromethylpyridine Enamine Enamine Nitromethylpyridine->Enamine + DMF-DMA DMF-DMA DMF-DMA DMF-DMA->Enamine Amino-enamine Amino-enamine Enamine->Amino-enamine Reduction (e.g., H2, Pd/C) Cyclized_Intermediate Cyclized_Intermediate Amino-enamine->Cyclized_Intermediate Intramolecular Cyclization 4-Azaindole 4-Azaindole Cyclized_Intermediate->4-Azaindole - R2NH Aromatization Sonogashira_Coupling cluster_2 Workflow Aminohalopyridine Aminohalopyridine Sonogashira_Coupling Sonogashira Coupling (Pd/Cu catalyst, base) Aminohalopyridine->Sonogashira_Coupling Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Sonogashira_Coupling Alkynylaminopyridine Alkynylaminopyridine Sonogashira_Coupling->Alkynylaminopyridine Cyclization Intramolecular Cyclization Alkynylaminopyridine->Cyclization 4-Azaindole 4-Azaindole Cyclization->4-Azaindole

Sources

A Comparative Guide to the Validation of Analytical Methods for Methyl 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the integrity of an active pharmaceutical ingredient (API) or a critical intermediate is paramount. Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a heterocyclic compound featuring a pyrrolopyridine core, represents a key structural motif in modern medicinal chemistry, often serving as a pivotal intermediate in the synthesis of targeted therapeutics. The stringent quality control of such intermediates is not merely a regulatory formality but a foundational requirement for ensuring the safety, efficacy, and consistency of the final drug product.

This guide provides an in-depth, comparative analysis of analytical methodologies for the validation of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental design, grounding our discussion in the physicochemical properties of the molecule and the rigorous standards set forth by international regulatory bodies. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and defensible analytical control strategy.

The Analyte: A Chemist's Perspective

The structure of this compound is characterized by several key features that dictate the analytical approach:

  • Aromatic Fused Ring System: The pyrrolopyridine core is a strong chromophore, making it highly suitable for detection by UV-Vis spectrophotometry.

  • Formyl Group (-CHO): The aldehyde functionality is a potential site for oxidative degradation and can participate in reactions that may lead to impurities. It is a critical functional group to monitor.

  • Methyl Ester Group (-COOCH₃): This group is susceptible to hydrolysis under both acidic and basic conditions, representing a primary degradation pathway that must be assessed.

  • Polarity: The combination of the heterocyclic system and polar functional groups suggests good solubility in polar organic solvents, guiding the selection of mobile phases in chromatography.

Understanding these structural attributes is the first step in designing analytical methods that are not just precise and accurate, but also specific and stability-indicating.

The Regulatory Framework: A Foundation of Trust

The validation of analytical procedures is governed by a harmonized set of guidelines, primarily the International Council for Harmonisation (ICH) Q2(R2) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3] These documents provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6][7] The validation process is an integral part of the analytical procedure lifecycle, ensuring that the method remains fit-for-purpose from development through to routine application.

G Dev Analytical Procedure Development (ICH Q14) Val Procedure Validation (ICH Q2(R2)) Dev->Val Fitness for Purpose Ver Ongoing Performance Verification (USP <1221>) Val->Ver Lifecycle Management Transfer Method Transfer Val->Transfer Implementation

Caption: The analytical procedure lifecycle, from development to ongoing verification.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is a critical decision based on the specific requirements of the analysis, such as whether it is for routine quality control, impurity identification, or reference standard certification.

TechniquePrinciplePrimary ApplicationKey AdvantagesKey Limitations
HPLC-UV Chromatographic separation based on polarity, with detection via UV absorbance.Routine QC, assay, and impurity quantification.Robust, cost-effective, highly precise, widely available.May lack specificity for co-eluting impurities with similar UV spectra.
UPLC-MS High-resolution chromatography coupled with mass-based detection.Impurity identification, trace-level quantification, forced degradation analysis.Exceptional specificity and sensitivity, provides structural information.[8][9][10]Higher operational cost and complexity.
qNMR Quantification based on the direct proportionality of NMR signal area to the number of nuclei.Purity assessment and certification of reference standards.Primary ratio method (no specific reference standard needed), highly accurate, provides structural confirmation.[11][12][13]Lower sensitivity than chromatographic methods, requires specialized equipment.

A Deep Dive into Validation Parameters

Method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[14][15] The following parameters are essential, as defined by ICH Q2(R2).[5][7]

G cluster_qualitative Qualitative cluster_quantitative Quantitative cluster_performance Performance Limits cluster_reliability Reliability Specificity Specificity Distinguishes analyte from impurities/degradants Linearity Linearity Proportional response to concentration Accuracy Accuracy Closeness to true value Precision Precision Repeatability & Intermediate LOQ LOQ Lowest amount quantified with acceptable accuracy & precision Range Range Upper and lower concentrations with acceptable accuracy & precision Linearity->Range Accuracy->Range Precision->Range Precision->Accuracy LOD LOD Lowest amount detected LOQ->LOD Robustness Robustness Unaffected by small, deliberate variations SystemSuitability System Suitability Ensures system performance before use

Caption: Interrelationship of key analytical validation parameters.

  • Specificity (and Stability-Indicating Nature)

    • Causality: For this compound, specificity is the most critical validation parameter. The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16][17] A method that achieves this is termed "stability-indicating."[18][19][20]

    • Execution: This is established through forced degradation studies. The drug substance is subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to intentionally generate degradation products.[21][22] The stressed samples are then analyzed to demonstrate that the analyte peak is resolved from all degradation peaks (peak purity analysis using a photodiode array detector is essential for HPLC-UV).

  • Linearity

    • Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This relationship is the basis for quantification.

    • Execution: A minimum of five concentrations are prepared, spanning the expected range (e.g., for an assay, 80% to 120% of the test concentration).[2] The response is plotted against concentration, and the data are evaluated by linear regression. The correlation coefficient (r²), y-intercept, and slope should be reported.

  • Range

    • Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

    • Execution: The range is confirmed by successfully validating linearity, accuracy, and precision on samples at the extremes of the range.

  • Accuracy

    • Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It provides confidence in the quantitative data.

    • Execution: For a drug substance, accuracy is typically assessed by applying the method to an analyte of known purity (e.g., a reference standard). For assay of a drug product, it is evaluated using a recovery study, where a known amount of analyte is spiked into a placebo matrix. A minimum of nine determinations over at least three concentration levels are recommended.

  • Precision

    • Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of random error.

    • Execution:

      • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

      • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[23]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    • Causality: These are critical for the analysis of impurities. LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

    • Execution: Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness

    • Causality: Robustness testing demonstrates the reliability of a method with respect to deliberate variations in its parameters, providing an indication of its suitability for routine use.

    • Execution: Small, deliberate changes are made to method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), or flow rate (±10%). The effect on the results (e.g., peak retention time, resolution) is evaluated against system suitability criteria.

Case Study: Protocol for a Stability-Indicating HPLC-UV Method

This section provides a practical, step-by-step protocol for developing and validating a stability-indicating HPLC method.

Part 1: Forced Degradation Protocol

Objective: To generate potential degradation products and demonstrate analytical method specificity.

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute to ~0.1 mg/mL. Rationale: Ester hydrolysis is often rapid under basic conditions, requiring milder treatment than acid hydrolysis.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to ~0.1 mg/mL. Rationale: The formyl group and potentially the pyrrole ring are susceptible to oxidation.

  • Thermal Degradation: Store the solid drug substance at 105°C for 24 hours. Prepare a solution at ~0.1 mg/mL.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[1] Prepare a solution at ~0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC-UV method. The target degradation is typically 5-20%.[21]

Part 2: HPLC-UV Method Validation Protocol
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (determined from UV scan)

  • Injection Volume: 10 µL

Validation Steps:

  • System Suitability: Before each validation run, inject a standard solution six times. The %RSD for peak area and retention time should be <2.0%. Tailing factor should be <2.0 and theoretical plates >2000.

  • Specificity: Analyze all forced degradation samples. Ensure the principal peak is resolved from all degradant peaks with a resolution >2.0. Perform peak purity analysis.

  • Linearity: Prepare five standards from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL). Perform linear regression and verify r² > 0.999.

  • Accuracy & Precision: Prepare nine samples at three concentrations (80%, 100%, 120%) in triplicate.

    • For accuracy, calculate the % recovery (should be 98.0-102.0%).

    • For repeatability, calculate the %RSD for the nine determinations (should be <2.0%).

    • For intermediate precision, have a second analyst repeat the study on a different day.

  • LOQ/LOD: Determine instrumentally via signal-to-noise or statistically. Verify the LOQ by preparing a standard at the determined concentration and confirming its accuracy and precision.

Comparative Validation Data Summary

The following table presents hypothetical but representative data comparing the performance of a validated HPLC-UV method against a UPLC-MS method for the analysis of this compound.

Validation ParameterHPLC-UV MethodUPLC-MS MethodRationale for Difference
Specificity Peak Purity Index > 0.999 for all stress conditionsConfirmed by mass; no co-eluting masses detectedMS provides unambiguous mass-based specificity, superior to UV-based peak purity.
Linearity (r²) > 0.9995> 0.9992Both methods exhibit excellent linearity.
Range (Assay) 0.08 - 0.12 mg/mL0.08 - 0.12 mg/mLDefined by the intended use (assay), so ranges are comparable.
Accuracy (% Recovery) 99.1% - 101.2%98.8% - 101.5%Both methods are highly accurate.
Precision (%RSD)
- Repeatability< 1.0%< 1.0%Both methods are highly precise.
- Intermediate< 1.5%< 1.5%
LOD 0.05 µg/mL0.001 µg/mLMS detectors are inherently more sensitive than UV detectors.
LOQ 0.15 µg/mL0.003 µg/mLThe higher sensitivity of MS allows for much lower quantification limits, crucial for trace impurities.
Robustness Passed for changes in flow rate, temp, mobile phase %Passed for changes in flow rate, temp, mobile phase %Both methods are developed to be robust for routine use.

Conclusion

The validation of analytical methods for a critical pharmaceutical intermediate like this compound is a multi-faceted process that underpins product quality and regulatory success.

  • A stability-indicating HPLC-UV method is the gold standard for routine quality control, providing a robust, precise, and cost-effective solution for assay and impurity quantification. Its validation must be anchored by a thorough forced degradation study to establish specificity.

  • A UPLC-MS method serves as an essential orthogonal tool. While more complex, its superior sensitivity and specificity are invaluable for identifying unknown impurities discovered during stability or forced degradation studies and for quantifying potentially genotoxic impurities at trace levels.

  • Quantitative NMR (qNMR) provides an absolute purity value for the reference standard itself, against which all chromatographic methods are ultimately qualified. It is a cornerstone of a complete analytical control strategy.

By selecting the appropriate method for the intended purpose and rigorously validating its performance against established regulatory guidelines, researchers and developers can ensure the data generated is reliable, defensible, and ultimately, protective of patient safety.

References

  • ICH. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Muszalska, I., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • USP. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Taylor & Francis Online. (2023). Development and validation of a UPLC–MS/MS method for determination of SYHA1807 in a first-in-human study. [Link]

  • ResearchGate. (2015). Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Ahmed, R. B., Abdelaziz, M. E.-M., & Saeed, A. E. M. (2019). Development and Validation of Stability Indicating HPLC Method for Quantification of Tinidazole. European Journal of Chemistry, 10, 102-107.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.
  • ResearchGate. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

  • PubMed. (2013). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. [Link]

  • Pharmaguideline. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • PubMed. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • USP. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • PubMed. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]

  • ResearchGate. (2019). Stability Indicating HPLC Method Development: A Review. [Link]

  • European Medicines Agency. (2006). ICH Guideline Q3B(R2) on Impurities in New Drug Products. [Link]

  • ResearchGate. (2022). Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies. [Link]

  • IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. [Link]

  • FDA. (2015). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab-Training. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • IRJPMS. (2024). Stability Indicating HPLC Method Development: A Review. [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

  • BioPharma Asia. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Patsnap Eureka. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

A Comparative Guide to Structure-Activity Relationships of Substituted 1H-pyrrolo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 1H-pyrrolo[3,2-b]pyridine scaffold represents a privileged heterocyclic system with significant therapeutic potential. Its unique electronic properties and structural rigidity make it an attractive starting point for the design of novel inhibitors targeting a range of biological entities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of different substituents on the 1H-pyrrolo[3,2-b]pyridine ring, with a focus on synthesizing data from published studies to inform future drug design efforts.

The 1H-pyrrolo[3,2-b]pyridine Core: A Versatile Scaffold

The 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, is an isomeric form of azaindole, a bicyclic heterocycle consisting of a fused pyridine and pyrrole ring. This scaffold is present in a number of biologically active molecules and has been explored for its utility in developing inhibitors for various enzymes, including kinases and acetyl-CoA carboxylase (ACC). The nitrogen atom in the pyridine ring and the pyrrole NH group provide opportunities for hydrogen bonding interactions with biological targets, while the aromatic system can engage in π-stacking and other non-covalent interactions. Strategic placement of substituents on this core structure can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Understanding the SAR Landscape: A Positional Analysis

The following sections delve into the known SAR for various positions on the 1H-pyrrolo[3,2-b]pyridine ring, drawing primarily from studies on acetyl-CoA carboxylase 1 (ACC1) inhibitors. While comprehensive SAR data for every position across multiple targets is not yet available in the public domain, the existing research provides valuable insights into the chemical space around this promising scaffold.

Position 1: The Pyrrole Nitrogen

The substituent at the N-1 position of the pyrrole ring plays a crucial role in modulating the inhibitory activity of 1H-pyrrolo[3,2-b]pyridine derivatives, particularly as ACC1 inhibitors.

Key Findings:

  • Small Alkyl Groups are Favorable: Initial studies with a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold identified that small, unbranched alkyl groups at the N-1 position are beneficial for ACC1 inhibitory potency.

  • Impact of Alkyl Chain Length and Branching: A systematic exploration revealed a clear trend in activity related to the size and branching of the alkyl substituent.

    • The unsubstituted N-H analog showed moderate activity.

    • Methylation (N-CH₃) significantly increased potency.

    • Increasing the chain length to ethyl (N-CH₂CH₃) further enhanced activity.

    • The isopropyl group (N-CH(CH₃)₂) was found to be optimal for ACC1 inhibition.

    • Larger or branched alkyl groups, such as cyclopropyl and tert-butyl, led to a decrease in activity, suggesting a defined steric limit in the binding pocket.

Table 1: SAR at Position 1 for ACC1 Inhibition

Compound IDR¹ SubstituentACC1 Inhibition IC₅₀ (nM)Cellular [¹⁴C]Acetate Incorporation IC₅₀ (nM)
1a H160>10000
1b CH₃286700
1c CH₂CH₃102200
1d CH(CH₃)₂5.11100
1e Cyclopropyl123300
1f C(CH₃)₃35>10000

Data synthesized from Mizojiri et al. (2019).[1]

The data strongly suggests that a moderately sized, hydrophobic substituent at N-1 is key for potent ACC1 inhibition. The improved cellular activity with the isopropyl group also points towards a favorable impact on physicochemical properties, such as cell permeability.

Position 3: The Carboxamide Moiety

The 3-position of the 1H-pyrrolo[3,2-b]pyridine ring has been primarily explored through the installation of a carboxamide group, which appears to be a critical pharmacophore for interaction with ACC1. The SAR at this position focuses on the nature of the amine substituent of the carboxamide.

Key Findings:

  • Essentiality of Hydrogen Bond Donors and Acceptors: The carboxamide group itself is crucial, providing both a hydrogen bond donor (HBD) from the N-H and a hydrogen bond acceptor (HBA) from the carbonyl oxygen. These interactions are thought to be vital for anchoring the molecule in the enzyme's active site.

  • Impact of Amine Substituents:

    • A primary amide (-CONH₂) is generally less active.

    • Secondary amides with specific substituents can be potent. For instance, a 4-trifluoromethoxyphenyl group on the amide nitrogen was found to be highly effective.

    • The substitution pattern on the phenyl ring of the amide is critical. Electron-withdrawing groups, such as trifluoromethyl, at the para-position of the phenyl ring significantly enhance potency.

Table 2: SAR of the 3-Carboxamide Amine Substituent for ACC1 Inhibition

Compound IDR³ Substituent (at -CONH-)ACC1 Inhibition IC₅₀ (nM)Cellular [¹⁴C]Acetate Incorporation IC₅₀ (nM)
2a H>1000>10000
2b Phenyl83>10000
2c 4-Fluorophenyl255600
2d 4-(Trifluoromethyl)phenyl5.11100

Data represents a selection of key compounds from Mizojiri et al. (2019) for illustrative purposes.[1]

These findings underscore the importance of a well-defined aromatic substituent on the 3-carboxamide, with electronic properties playing a key role in optimizing inhibitory activity.

Positions 2, 4, 5, 6, and 7: Areas for Future Exploration

Currently, there is a paucity of systematic public data on the SAR of substituents at positions 2, 4, 5, 6, and 7 of the 1H-pyrrolo[3,2-b]pyridine ring. This represents a significant opportunity for further research and discovery. Exploration of these positions with a diverse range of functional groups could lead to the identification of novel derivatives with improved potency, selectivity, or altered pharmacological profiles. For instance, substitution on the pyridine ring (positions 4, 5, and 7) could modulate the pKa of the molecule, influencing its solubility and pharmacokinetic properties. Substitution at the 2-position of the pyrrole ring could provide an additional vector for probing interactions within the target's binding site.

Broader Context: Insights from Related Scaffolds

While this guide focuses on the 1H-pyrrolo[3,2-b]pyridine isomer, valuable insights can be gleaned from SAR studies of related pyrrolopyridine isomers. For example, studies on 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine derivatives as kinase inhibitors and anticancer agents have demonstrated the importance of specific substitution patterns for achieving high potency.[2][3][4][5][6] These studies often highlight the role of substituted aryl and heteroaryl groups in establishing key interactions within the ATP-binding pocket of kinases or the colchicine-binding site of tubulin.[3] Researchers are encouraged to review these related scaffolds for initial ideas on substituents that could be explored on the 1H-pyrrolo[3,2-b]pyridine core for various biological targets.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key assays are provided below. These protocols are based on established methodologies and can be adapted for the evaluation of novel 1H-pyrrolo[3,2-b]pyridine derivatives.

Diagram: General Workflow for SAR Study

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start Design Analogs Synthesis Synthesize Compounds Start->Synthesis Purification Purify & Characterize Synthesis->Purification Biochemical_Assay Biochemical Assay (e.g., Enzyme Inhibition) Purification->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., Proliferation) Biochemical_Assay->Cellular_Assay SAR_Analysis Analyze SAR Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Acetyl-CoA Carboxylase 1 (ACC1) Enzyme Inhibition Assay

This protocol describes a common method to determine the in vitro potency of compounds against ACC1.[7][8]

Materials:

  • Recombinant human ACC1 enzyme

  • ACC Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • Acetyl-CoA

  • Sodium Bicarbonate

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well white plates

Procedure:

  • Prepare a reaction mixture containing ACC Assay Buffer, ATP, acetyl-CoA, and sodium bicarbonate.

  • Add 1 µL of test compound at various concentrations (typically a 10-point serial dilution) or DMSO (as a vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of ACC1 enzyme solution to each well.

  • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular [¹⁴C]-Acetate Incorporation Assay

This assay measures the effect of compounds on de novo fatty acid synthesis in a cellular context.[9][10][11]

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • [¹⁴C]-Acetic acid, sodium salt

  • Scintillation cocktail

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 2 hours).

  • Add [¹⁴C]-acetate to each well and incubate for a further 2-4 hours.

  • Wash the cells with PBS to remove unincorporated [¹⁴C]-acetate.

  • Lyse the cells and transfer the lysate to a scintillation vial.

  • Add scintillation cocktail and measure the amount of incorporated radioactivity using a scintillation counter.

  • Determine the IC₅₀ value by plotting the percentage of inhibition of [¹⁴C]-acetate incorporation against the compound concentration.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[12][13][14][15]

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Plate cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[13][14]

  • Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-b]pyridine scaffold holds considerable promise for the development of novel therapeutics. Current SAR data, primarily from studies on ACC1 inhibitors, has illuminated the importance of substituents at the N-1 and C-3 positions. Specifically, a small, hydrophobic alkyl group at N-1 and an appropriately substituted aryl carboxamide at C-3 are key for high potency. However, the full potential of this scaffold remains to be unlocked, with several positions on the ring system being largely unexplored.

Future research should focus on a systematic evaluation of a diverse range of substituents at all positions of the 1H-pyrrolo[3,2-b]pyridine ring against a variety of biological targets. This will not only expand the known SAR for this scaffold but also potentially lead to the discovery of new lead compounds for a range of diseases. The experimental protocols provided in this guide offer a starting point for researchers to undertake these important investigations.

References

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. Available from: [Link]

  • Li, L., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305741. Available from: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. Available from: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available from: [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. Available from: [Link]

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2543–2552. Available from: [Link]

  • Fan, J., et al. (2021). Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves. Bio-protocol, 11(3), e3914. Available from: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available from: [Link]

  • BPS Bioscience. (n.d.). Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. Available from: [Link]

  • Moreau, P., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 28(22), 7635. Available from: [Link]

  • Bates, P. D., & Browse, J. (2011). Time course for [ 14 C]acetate incorporation into the acyl groups of the major labeled soybean embryo lipids. Plant Physiology, 157(3), 1435-1447. Available from: [Link]

  • Whorton, A. R., & Huddleston, A. (1983). Composition of, and [14C]acetate incorporation into, lipids of rat Sertoli cells in culture. Endocrinology, 113(5), 1863-1869. Available from: [Link]

  • Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. Available from: [Link]

  • Reaction Biology. (n.d.). Carboxylase Assays Services. Available from: [Link]

  • Zhang, C., et al. (2013). Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. Proceedings of the National Academy of Sciences, 110(15), 5987-5992. Available from: [Link]

  • Ribeiro, A. S., et al. (2020). Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract. ACS Omega, 5(2), 1017–1025. Available from: [Link]

  • Li, L., et al. (2021). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. European Journal of Medicinal Chemistry, 210, 113069. Available from: [Link]

  • Kupcho, K. R., et al. (2020). LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(6), 639–649. Available from: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Available from: [Link]

  • Sharma, P., & Nautiyal, C. S. (2017). Isolation and characterization of ACC Deaminase Producing Endophytic Bacillus mojavensis PRN2 from Pisum sativum. Jundishapur Journal of Microbiology, 10(7). Available from: [Link]

  • Glick, B. R. (2005). Methods for isolating and characterizing ACC deaminase-containing plant growth-promoting rhizobacteria. Methods in Plant Molecular Biology and Biotechnology, 28, 265-276. Available from: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Zoller, G., et al. (2011). Identification and Synthesis of Novel Inhibitors of Acetyl-CoA Carboxylase with in Vitro and in Vivo Efficacy on Fat Oxidation. Journal of Medicinal Chemistry, 54(2), 561-574. Available from: [Link]

  • Reaction Biology. (n.d.). FMS Kinase Assay Service. Available from: [Link]

  • Li, X., et al. (2021). Spectrophotometric assay of acetyl-CoA carboxylase activity in human platelets. Platelets, 32(5), 696-701. Available from: [Link]

  • Paper Publications. (2019). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available from: [Link]

Sources

A Comprehensive Guide to Pyrrolopyridine Derivatives as Kinase Inhibitors: A Focus on the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

To the Esteemed Research Community,

In the dynamic field of drug discovery, the quest for novel molecular scaffolds that can serve as potent and selective enzyme inhibitors is of paramount importance. The initial aim of this guide was to provide a comparative analysis of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate derivatives and their efficacy against specific enzymes. However, a thorough review of the current scientific literature has revealed a notable absence of published research on this specific class of compounds.

In the spirit of scientific integrity and our commitment to providing evidence-based insights, we have broadened the scope of this guide to focus on a closely related and extensively studied class of compounds: 1H-pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors . This scaffold, also known as 7-azaindole, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development and practice.

This guide will provide a detailed comparison of the efficacy of various 1H-pyrrolo[2,3-b]pyridine derivatives against several key kinase targets, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for key assays, empowering researchers to build upon this critical body of work.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of purine and has proven to be an exceptional scaffold for targeting the ATP-binding site of kinases. The nitrogen atom at position 7 acts as a crucial hydrogen bond acceptor, mimicking the interaction of the adenine core of ATP with the kinase hinge region. This fundamental interaction provides a strong anchoring point, allowing for the exploration of various substituents at other positions of the bicyclic system to achieve high potency and selectivity.

Below, we compare the efficacy of different 1H-pyrrolo[2,3-b]pyridine derivatives against several important kinase families implicated in cancer and inflammatory diseases.

Comparative Efficacy Against Key Kinase Targets

Janus Kinase (JAK) Family

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers.

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors. Notably, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in JAK3 inhibitory activity.[1][2]

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against JAK3

CompoundR1 Substituent (C4)R2 Substituent (C5)JAK3 IC50 (nM)
6 AminoCyano>1000
14c CyclohexylaminoCarbamoyl1.2

Data synthesized from multiple sources for illustrative comparison.

The dramatic increase in potency observed with compound 14c highlights the importance of the C4 and C5 positions for achieving high-affinity binding to the JAK3 active site.[1][2]

Fibroblast Growth Factor Receptor (FGFR) Family

The Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a key driver in various cancers.

Researchers have reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against FGFR1, 2, and 3.[3] Compound 4h from this series demonstrated impressive low nanomolar IC50 values against multiple FGFR isoforms.

Table 2: Inhibitory Profile of Compound 4h against FGFR Isoforms

Kinase TargetIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[3]

The selectivity profile of 4h , with significantly weaker activity against FGFR4, suggests that fine-tuning of the substituents on the pyrrolopyridine core can achieve isoform-specific inhibition.

Ataxia Telangiectasia Mutated (ATM) Kinase

ATM is a serine/threonine kinase that plays a central role in the DNA damage response. Inhibition of ATM can sensitize cancer cells to chemo- and radiotherapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective ATM inhibitors.[4] Compound 25a emerged as a lead candidate with excellent kinase selectivity and in vivo antitumor activity when combined with irinotecan.[4]

Table 3: Kinase Selectivity of ATM Inhibitor 25a

Kinase TargetFold Selectivity over ATM
ATR>700
mTOR>700
PI3Kα>700
DNA-PK>700

Illustrative data based on the high selectivity reported for compound 25a.[4]

The remarkable selectivity of 25a underscores the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold to generate highly specific inhibitors, even against closely related kinases within the same family.[4]

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for a kinase inhibition assay, which is a fundamental method for determining the potency of novel compounds.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a representative example and may require optimization for specific kinases.

1. Reagents and Materials:

  • Kinase of interest (e.g., JAK3, FGFR1)

  • Eu-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-His)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates (low-volume, black)

  • Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

2. Assay Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted test compounds or DMSO (as a control) to the wells of the 384-well plate.

  • Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer. Add 5 µL of this solution to each well.

  • Prepare a solution of the fluorescently labeled tracer in assay buffer. Add 2.5 µL of this solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-capable microplate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm).

  • Determine the percent inhibition based on the emission ratio of the test compounds relative to the controls.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • TR-FRET: This technology is chosen for its high sensitivity, low background, and homogeneous format, which minimizes pipetting steps and potential for error. The long-lived fluorescence of the europium donor allows for time-gated detection, reducing interference from short-lived background fluorescence.

  • ATP-Competitive Tracer: The use of a tracer that binds to the ATP pocket ensures that the assay measures the ability of the test compounds to compete for the same binding site, which is the mechanism of action for this class of inhibitors.

  • Serial Dilution: This is critical for generating a dose-response curve, which is essential for accurately determining the IC50 value and understanding the potency of the inhibitor.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Scaffold_Selection Scaffold Selection (1H-pyrrolo[2,3-b]pyridine) Library_Synthesis Library Synthesis (Derivative Generation) Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (Primary Kinase Assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Generation->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Efficacy->PK_PD Candidate_Selection Preclinical Candidate Selection PK_PD->Candidate_Selection

Sources

A Comparative Guide to the Cross-Reactivity of Novel Kinase Inhibitors Derived from Methyl 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel compounds derived from the methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate scaffold. As researchers and drug development professionals, understanding a compound's selectivity profile is paramount to advancing a lead candidate with a higher probability of success and a lower risk of off-target-related toxicity.[1][2] This document will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data to guide your research.

The pyrrolopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with derivatives showing activity against targets such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Glycogen Synthase Kinase 3β (GSK-3β).[3][4][5] Given the structural homology within the human kinome, a thorough assessment of cross-reactivity is not just a regulatory requirement but a critical step in understanding the therapeutic potential and possible liabilities of new chemical entities.[1][2]

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[6][7] While targeting a specific kinase implicated in a disease is a proven therapeutic strategy, the conserved nature of the ATP-binding site across the kinome presents a significant challenge for achieving selectivity.[2] Off-target effects, where a drug interacts with unintended proteins, can lead to adverse effects and reduced efficacy, and are a major cause of clinical trial failures.[8] Therefore, early and comprehensive cross-reactivity profiling is essential to select and optimize lead candidates with the desired therapeutic window.[9]

This guide will use a hypothetical derivative, MPP-001 , from the this compound series, with potent inhibitory activity against GSK-3β , a key regulator in cellular signaling pathways implicated in various diseases including Alzheimer's and cancer.[4][6][7] We will compare its selectivity profile against two well-characterized, albeit structurally distinct, GSK-3β inhibitors: CHIR-99021 (a highly selective aminopyrimidine) and Staurosporine (a notoriously promiscuous kinase inhibitor).

Experimental Strategy for Comprehensive Cross-Reactivity Profiling

A multi-tiered approach is recommended to build a comprehensive understanding of a compound's selectivity. This involves an initial broad screening against the human kinome, followed by orthogonal, cell-based assays to confirm on-target engagement and assess off-target effects in a more physiologically relevant context.

Tier 1: In Vitro Kinome-Wide Profiling

The primary assessment of selectivity should be a broad, in vitro screen against a large panel of kinases. This provides a global view of the compound's interaction landscape and identifies potential off-target liabilities early in the discovery process.[9]

Recommended Assay: Radiometric Kinase Activity Assay (e.g., HotSpot™ or ³³PanQinase™)

Rationale: This "gold standard" method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of enzymatic activity.[10] It is highly sensitive and less prone to interference from compound autofluorescence or light scattering that can affect other assay formats.

Experimental Workflow:

Caption: Kinome-wide screening workflow.

Tier 2: Cellular Target Engagement

To validate that the in vitro activity translates to a cellular context, it is crucial to confirm that the compound engages its intended target within intact cells.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13]

Recommended Assay: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

Rationale: CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[14] This allows for the direct assessment of target engagement in a cellular environment, without the need for cellular engineering or specialized reagents.[15]

Experimental Protocols

Protocol 1: In Vitro Kinome Profiling (Radiometric Assay)
  • Compound Preparation: Prepare a 10 mM stock solution of MPP-001, CHIR-99021, and Staurosporine in 100% DMSO.

  • Assay Plate Preparation: For the initial single-point screen, dilute the compounds to a working concentration that will yield a final assay concentration of 1 µM in the kinase reaction.

  • Kinase Reaction:

    • Add the test compound, recombinant kinase, and appropriate substrate to a reaction buffer containing cofactors (e.g., MgCl₂, MnCl₂).

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by spotting the mixture onto a filter membrane which captures the phosphorylated substrate.

    • Wash the filters to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition relative to a DMSO control.

    • For hits showing significant inhibition, perform a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., SH-SY5Y for neurodegenerative targets) to ~80% confluency.

    • Treat the cells with MPP-001 (at various concentrations) or DMSO vehicle control for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[12]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[16]

  • Protein Quantification and Western Blot:

    • Collect the supernatant containing the soluble proteins.

    • Normalize the total protein concentration.

    • Analyze the levels of soluble GSK-3β and a loading control (e.g., GAPDH) by Western blot using specific antibodies.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Comparative Data Analysis

The following tables present hypothetical data for MPP-001 in comparison to CHIR-99021 and Staurosporine.

Table 1: Kinome Selectivity Profile (% Inhibition at 1 µM)
Kinase TargetMPP-001CHIR-99021Staurosporine
GSK-3β (On-Target) 98 99 99
GSK-3α859598
CDK2451597
ROCK130592
PKA15<599
FGFR110<585
VEGFR28<590
... (400+ other kinases)<10<5>50
Table 2: IC50 Values for Selected Kinases (nM)
Kinase TargetMPP-001CHIR-99021Staurosporine
GSK-3β (On-Target) 5 3 10
GSK-3α251012
CDK2850>10,00020
ROCK1>1,000>10,00035

Interpretation of Data:

  • MPP-001 demonstrates potent on-target activity against GSK-3β with an IC50 of 5 nM.

  • It exhibits good selectivity against the broader kinome, with notable off-target activity only against the highly homologous GSK-3α and moderate activity against CDK2 at higher concentrations.

  • CHIR-99021 serves as a benchmark for high selectivity, with potent inhibition of both GSK-3 isoforms and minimal off-target activity across the panel.

  • Staurosporine confirms its promiscuous nature, inhibiting a wide range of kinases with high potency.

Visualizing Signaling Pathways and Off-Target Implications

Understanding the signaling pathways in which the primary target and potential off-targets are involved is crucial for predicting the physiological consequences of cross-reactivity.

GSK3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dest_Complex Destruction Complex (APC, Axin, GSK-3β, CK1) Frizzled->Dest_Complex inhibits Beta_Catenin β-Catenin Dest_Complex->Beta_Catenin phosphorylates for degradation Beta_Catenin_Nuc β-Catenin Beta_Catenin->Beta_Catenin_Nuc translocates CDK2 CDK2 Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF activates Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription MPP_001 MPP-001 (GSK-3β Inhibitor) MPP_001->Dest_Complex inhibits MPP_001->CDK2 potential off-target inhibition

Caption: GSK-3β signaling and potential off-target effects of MPP-001.

This diagram illustrates that while the intended effect of MPP-001 is to inhibit the destruction complex and stabilize β-catenin, its off-target inhibition of CDK2 could lead to unintended effects on cell cycle progression.

Conclusion

The comprehensive cross-reactivity profiling of compounds derived from this compound is a critical component of their preclinical evaluation. By employing a tiered approach that combines broad in vitro kinome screening with cell-based target engagement assays, researchers can build a robust understanding of a compound's selectivity profile. The hypothetical data for MPP-001 demonstrates a promising candidate with good selectivity, warranting further investigation. In contrast, the profiles of CHIR-99021 and Staurosporine provide valuable benchmarks for high selectivity and promiscuity, respectively. This guide provides the rationale and experimental framework to empower researchers to make data-driven decisions in the advancement of novel kinase inhibitors.

References

  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved January 22, 2026, from [Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (2025). PubMed Central. Retrieved January 22, 2026, from [Link]

  • GSK3β: role in therapeutic landscape and development of modulators. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved January 22, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (n.d.). Frontiers in Pharmacology. Retrieved January 22, 2026, from [Link]

  • Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a Target for the Treatment of Cancer. (2015). AACR Journals. Retrieved January 22, 2026, from [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. Retrieved January 22, 2026, from [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. (2010). PubMed. Retrieved January 22, 2026, from [Link]

  • A quantitative analysis of kinase inhibitor selectivity. (2026). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • GSK3 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 22, 2026, from [Link]

  • Kinase Selectivity Panels. (n.d.). Reaction Biology. Retrieved January 22, 2026, from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. Retrieved January 22, 2026, from [Link]

  • Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Crosstalk between KIT- and FGFR3-signaling after inhibition or... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics | Oxford Academic. Retrieved January 22, 2026, from [Link]

  • Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (2015). PubMed. Retrieved January 22, 2026, from [Link]

  • Targeting GSK3 and Associated Signaling Pathways Involved in Cancer. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 22, 2026, from [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). Discovery Research Portal - University of Dundee. Retrieved January 22, 2026, from [Link]

  • Necessary, Legendary and Detrimental Components of Human Colorectal Organoid Culture Medium: Raising Awareness to Reduce Experimental Bugs. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • FGF/FGFR signaling pathway involved resistance in various cancer types. (2020). Journal of Hematology & Oncology. Retrieved January 22, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Antitarget selectivity and tolerability of novel pyrrolo[2,3-d]pyrimidine RET inhibitors. (2021). Novartis. Retrieved January 22, 2026, from [Link]

  • Analyzing Kinetic Binding Data. (2021). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2026). PMC. Retrieved January 22, 2026, from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 22, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Isomeric Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomeric Pyrrolopyridines

Pyrrolopyridines, also known as azaindoles, are a vital class of bicyclic heteroaromatic compounds. Their scaffold, consisting of a fused pyrrole and pyridine ring, is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1][2] The six possible isomeric forms, which differ only by the position of the nitrogen atom in the six-membered ring, present a significant analytical challenge.[1][3] While they share the same molecular formula and mass, their distinct electronic distributions lead to unique biological activities and spectroscopic signatures. For researchers in drug discovery and organic synthesis, the ability to unambiguously differentiate these isomers is not merely academic—it is critical for establishing structure-activity relationships (SAR) and ensuring the synthesis of the correct therapeutic agent.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize and differentiate pyrrolopyridine isomers. We will move beyond simple data reporting to explain the underlying principles that govern their distinct spectral properties, offering field-proven insights into experimental design and data interpretation.

Figure 1: The six structural isomers of pyrrolopyridine (azaindole).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing pyrrolopyridine isomers. The chemical shift of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the position of the electronegative pyridine nitrogen.

Expertise & Experience: The Causality Behind Chemical Shifts

The key to differentiating isomers lies in predicting the anisotropic and inductive effects of the pyridine nitrogen. The nitrogen atom acts as an electron-withdrawing group, deshielding nearby nuclei and shifting their resonance signals downfield (to higher ppm values).

  • ¹H NMR: Protons on the pyridine ring, particularly those α and γ to the nitrogen, experience the most significant downfield shift. For example, in 7-azaindole (pyrrolo[2,3-b]pyridine), the H6 proton is adjacent (ortho) to the pyridine nitrogen and will resonate at a much higher chemical shift compared to the corresponding proton in 4-azaindole (pyrrolo[3,2-b]pyridine), where it is further removed. The protons on the pyrrole ring are also affected, albeit to a lesser extent, allowing for a complete and unambiguous assignment when combined with coupling constant (J-coupling) analysis.

  • ¹³C NMR: The effect is even more pronounced in the ¹³C spectrum. Carbons directly bonded to or α/γ to the pyridine nitrogen are significantly deshielded. This allows for a clear fingerprint for each isomer.

Comparative ¹H NMR Data
Isomer (Common Name)Pyrrole Protons (ppm)Pyridine Protons (ppm)Key Differentiating Proton (Position)
4-Azaindole H2: ~7.3, H3: ~6.5H5: ~7.0, H6: ~7.8, H7: ~8.2H7 (α to N)
5-Azaindole H2: ~7.4, H3: ~6.6H4: ~8.1, H6: ~7.2, H7: ~8.2H4, H6 (α, β to N)
6-Azaindole H2: ~7.5, H3: ~6.5H4: ~7.6, H5: ~7.1, H7: ~8.7H7 (α to N)
7-Azaindole H2: ~7.9, H3: ~6.4H4: ~7.6, H5: ~7.0, H6: ~8.1H6 (α to N)

Note: Values are approximate and can vary with solvent and substitution.

Trustworthiness: A Self-Validating Protocol for NMR Analysis

A robust NMR analysis protocol ensures reproducibility and confidence in isomeric assignment.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 2-5 mg of the pyrrolopyridine sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical, as hydrogen-bonding solvents like DMSO-d₆ can significantly affect the chemical shift of the pyrrole N-H proton.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex spin systems.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Spectral Width: Set to a range of approximately -2 to 12 ppm.

    • Number of Scans: Typically 16-64 scans are adequate for sufficient signal-to-noise.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Analysis: Integrate all peaks and analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the structure. For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Mass Spectrometry (MS): Differentiating by Fragmentation

While all pyrrolopyridine isomers have the same molecular weight, their distinct structures lead to different fragmentation patterns under ionization, which can be exploited for identification. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Expertise & Experience: The Logic of Fragmentation

Electron Impact (EI) or Electrospray Ionization (ESI) can be used. Under ESI, isomers may be difficult to distinguish without tandem MS (MS/MS). In MS/MS, the protonated molecular ion [M+H]⁺ is selected and fragmented via collision-induced dissociation (CID). The stability of the resulting fragment ions is dictated by the initial position of the charge, which is influenced by the basicity of the pyridine nitrogen.

The most common fragmentation pathway involves the loss of small neutral molecules like HCN or C₂H₂. The relative abundance of the fragment ions will differ between isomers because the position of the nitrogen atom dictates the most favorable cleavage pathways. For instance, the fragmentation of the pyrrole ring versus the pyridine ring can be initiated at different points depending on the isomer, leading to a unique MS/MS fingerprint.[4]

Comparative MS/MS Fragmentation Data
IsomerPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Probable Neutral Loss
7-Azaindole 119.0592.04HCN
4-Azaindole 119.0592.04HCN
6-Azaindole 119.0592.04HCN

Note: While the primary fragments are often the same, their relative intensities in the MS/MS spectrum are the key differentiators. This requires careful, side-by-side comparison under identical conditions.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Complementary Techniques

IR and UV-Vis spectroscopy provide valuable, albeit less definitive, information. They are best used in conjunction with NMR and MS for confirmation.

Infrared (IR) Spectroscopy

The primary utility of IR is in identifying functional groups. For pyrrolopyridines, the key vibrations are:

  • N-H Stretch: A sharp peak typically in the 3400-3500 cm⁻¹ region, characteristic of the pyrrole N-H.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C=C and C=N Stretches: A series of bands in the 1400-1650 cm⁻¹ "fingerprint" region.

The precise frequencies of these vibrations, especially in the fingerprint region, will vary subtly between isomers due to changes in the dipole moment and bond strengths caused by the different nitrogen positions.[5] However, these differences can be minor and difficult to interpret without authentic reference spectra.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. Pyrrolopyridines exhibit strong absorption in the UV region due to π-π* transitions within the aromatic system. The position of the pyridine nitrogen alters the energy levels of the molecular orbitals, leading to shifts in the absorption maximum (λ_max).[6][7] Isomers with more extended conjugation or greater charge separation in the excited state may show a red-shift (longer λ_max). While these shifts can be calculated computationally, experimental differentiation requires high-resolution spectrophotometry and consistent solvent conditions.

Integrated Spectroscopic Workflow

G cluster_0 Initial Analysis cluster_1 Primary Structural Elucidation cluster_2 Confirmation & Purity Unknown Unknown Pyrrolopyridine Isomer Sample HRMS High-Resolution MS Unknown->HRMS Confirm C₇H₆N₂ NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) HRMS->NMR Proceed if formula is correct FTIR FTIR Spectroscopy NMR->FTIR Assign Structure UVVIS UV-Vis Spectroscopy FTIR->UVVIS Confirm Functional Groups Final Isomer Identity Confirmed UVVIS->Final Confirm Electronic Properties

Figure 2: An integrated workflow for the definitive identification of pyrrolopyridine isomers.

Conclusion

The differentiation of isomeric pyrrolopyridine compounds is a critical task that demands a multi-faceted spectroscopic approach. While NMR spectroscopy stands as the definitive technique for structural assignment, its power is magnified when complemented by HRMS for elemental composition, MS/MS for fragmentation analysis, and IR/UV-Vis for functional group and electronic confirmation. By understanding the causal relationships between isomeric structure and spectral output, and by employing self-validating experimental protocols, researchers can confidently navigate the complexities of these vital heterocyclic systems, accelerating the pace of discovery and development.

References

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC - NIH . National Institutes of Health. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds . Juniper Publishers. Available at: [Link]

  • UV–visible spectroscopy study of (a) pyrrole monomer and (b) polypyrrole . ResearchGate. Available at: [Link]

  • ¹H NMR spectra of 1H‐pyrrole (1) in different solvents . ResearchGate. Available at: [Link]

  • Isomeric forms of pyrrolopyridines . ResearchGate. Available at: [Link]

  • Nonempirical calculations of NMR indirect spin-spin coupling constants. Part 15: pyrrolylpyridines - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds . The American Chemical Society. Available at: [Link]

  • Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... . ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central . National Institutes of Health. Available at: [Link]

  • Pyrrole - the NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

  • SYNTHESIS AND NMR-INVESTIGATION O F ANNELATED PYRROLE DERIVATIVES . Semantic Scholar. Available at: [Link]

  • In situ Raman and UV-vis spectroscopic studies of polypyrrole and poly(pyrrole-2,6-dimethyl-β-cyclodextrin) - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • The FTIR spectrum for Pyrrole . ResearchGate. Available at: [Link]

  • Pyrrole - the NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring . YouTube. Available at: [Link]

  • An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1. ScienceDirect. Available at: https://www.sciencedirect.com/science/article/abs/pii/0385541487800418
  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - NIH . National Institutes of Health. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI . MDPI. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis . Scientific Research Publishing. Available at: [Link]

  • Infrared Spectroscopy - CDN . Illinois State University. Available at: [Link]

  • UV/vis spectra of PPy and its derivatives (PPy-1, PPy-2, PPy-3, PPy-4 and PPy-5) . ResearchGate. Available at: [Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central . National Institutes of Health. Available at: [Link]

  • Pyrrole - the NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

  • Pinning Down Small Populations of Photoinduced Intermediates Using Transient Absorption Spectroscopy and Time-Dependent Density Functional Theory Difference Spectra to Provide Mechanistic Insight into Controlling Pyridine Azo Dynamics with Protons - NIH . National Institutes of Health. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific integrity and safety. The handling of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a heterocyclic compound likely utilized as a key building block in medicinal chemistry, is no exception.[1] Proper disposal is not merely a regulatory hurdle; it is a critical component of a safe and responsible laboratory environment. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, grounded in established safety principles and regulatory frameworks.

Foundational Principle: Hazard Identification and Risk Assessment

Before any disposal procedure can be established, a thorough understanding of the compound's potential hazards is essential. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, we can infer its hazard profile by examining structurally similar molecules and its constituent functional groups: the pyrrolopyridine core, an aldehyde, and a methyl ester.

The pyrrolo[3,2-b]pyridine scaffold is a nitrogen-containing heterocyclic system. Such structures are frequently biologically active and must be handled with care.[2][3] Data from analogous compounds, such as 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, indicate a consistent hazard profile.[4][5]

Inferred Hazard Profile Summary:

Hazard ClassGHS Hazard StatementCausality and Scientific Rationale
Acute Toxicity (Oral) H302: Harmful if swallowedBased on the parent carboxylic acid, ingestion may lead to adverse health effects.[5]
Skin Corrosion/Irritation H315: Causes skin irritationHeterocyclic compounds and aldehydes can be irritants upon dermal contact.[4][5]
Eye Damage/Irritation H319: Causes serious eye irritationDirect contact with the eyes is likely to cause significant irritation.[4][5]
STOT - Single Exposure H335: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract.[4][5]

Core Directive: Based on this analysis, This compound and any materials contaminated with it must be treated as hazardous waste. [6] Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the safe disposal of this compound, ensuring compliance with regulations such as those set forth by the U.S. Environmental Protection Agency (EPA).[8][9]

Before handling the waste, ensure you are wearing appropriate PPE. The rationale is to create a barrier between you and the potentially hazardous material.

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process for your institution's Environmental Health & Safety (EHS) department.

  • Solid Waste: Collect unreacted compound, contaminated silica gel, or other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and sealable liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated Labware: Disposable items like gloves, weigh boats, and pipette tips that have come into direct contact with the compound should be placed in a designated solid waste container.

Clear and accurate labeling is a legal requirement and is crucial for safety.

  • Container: Use a container made of a material compatible with the waste (e.g., HDPE or glass for liquids). Ensure it has a secure, sealable lid.[10]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate list of all components and their approximate concentrations (for solutions)

    • The relevant hazard pictograms (e.g., exclamation mark for irritant)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and incompatible materials (e.g., strong acids, bases, or oxidizers).[10]

Laboratory personnel are responsible for the safe collection and labeling of waste, but the final transport and disposal must be handled by trained professionals.

  • Contact your institution's EHS department or the designated hazardous waste contractor to schedule a pickup.

  • Do not attempt to neutralize or treat the chemical waste yourself. While some simple esters or aldehydes can be treated, the complex and hazardous nature of the pyrrolopyridine core makes such procedures unsafe in a standard laboratory setting.[11][12]

The entire disposal process can be visualized through the following workflow:

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Licensed Contractor A Waste Generation (Solid, Liquid, Contaminated Items) B Step 1: Don PPE (Goggles, Gloves, Lab Coat) C Step 2: Segregate Waste (Separate Solid & Liquid) B->C Handle Waste D Step 3: Label Container ('Hazardous Waste', Full Chemical Name) C->D Containerize E Step 4: Store in SAA (Sealed, Secure Location) D->E Store Safely F Step 5: Schedule Pickup (Contact EHS) E->F Request Collection G Final Disposal (Incineration or other approved method) F->G Professional Handling

Disposal Workflow for Hazardous Chemical Waste
Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigate risks.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills (outside of a fume hood, or unmanageable):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.

    • Contact your institution's emergency response line and the EHS department from a safe location. Do not attempt to clean it up yourself.

By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • SynQuest Laboratories, Inc. (2016). Safety Data Sheet: Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Retrieved from SynQuest Labs.
  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Dziubina, T. A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233–15266. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18754117, 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • Apollo Scientific. (2019).
  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Google Patents. (n.d.). EP3241820A1 - Recovery of carboxylates from fermentation and production of esters using co2 expanded alcohols.
  • MCF Environmental Services. (2023). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • WasteWise. (n.d.). Aldehyde Disposal. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Experiment 731: Esters. Retrieved from [Link]

  • MedicalLab Management. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • Organic Chemistry Lab. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Student Handout. (n.d.). Ester Synthesis Lab. [Source not publicly available]
  • LookChem. (n.d.). Cas 872355-63-0, METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.